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  • Product: Phospho-L-Tyrosine Disodium Salt
  • CAS: 1610350-91-8

Core Science & Biosynthesis

Foundational

Technical Guide: Phospho-L-Tyrosine Disodium Salt in Biochemical Research

Content Type: Technical Guide / Whitepaper Audience: Researchers, Biochemists, and Drug Development Professionals Focus: Physicochemical properties, solubility advantages, and experimental protocols for signal transducti...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Biochemists, and Drug Development Professionals Focus: Physicochemical properties, solubility advantages, and experimental protocols for signal transduction research.

Executive Summary: The Soluble Tyrosine Surrogate

Phospho-L-Tyrosine disodium salt (CAS 1610350-91-8) is a chemically modified, phosphorylated derivative of the amino acid L-tyrosine. In biochemical research, it serves two critical functions:

  • Signal Transduction Probe: It acts as a specific competitive inhibitor for Protein Tyrosine Phosphatases (PTPs) and a competitive eluent for phosphotyrosine-binding domains (SH2/PTB) and antibodies.

  • Bioprocessing Additive: Unlike free L-tyrosine, which is poorly soluble at neutral pH (~0.45 g/L), the disodium salt form exhibits high solubility (>50 g/L). This property allows for the formulation of highly concentrated, neutral-pH cell culture feeds, preventing the "caustic shock" associated with traditional alkaline tyrosine feeds.[1][2]

This guide details the chemical properties, mechanistic applications, and validated protocols for utilizing this compound in affinity chromatography and immunoblotting.

Physicochemical Profile

The utility of the disodium salt lies in its ionization state. While the phosphate group of the free acid (O-Phospho-L-Tyrosine) requires high pH to fully ionize and dissolve, the disodium salt is pre-ionized, ensuring immediate solubility in water and biological buffers.

Table 1: Chemical Specifications
PropertySpecification
Chemical Name Phospho-L-Tyrosine Disodium Salt
Synonyms O-Phospho-L-tyrosine disodium; L-Tyrosine O-phosphate disodium
CAS Number 1610350-91-8 (Disodium salt); 21820-51-9 (Free acid)
Molecular Formula C₉H₁₀NNa₂O₆P
Molecular Weight 305.13 g/mol
Solubility (Water) > 50 g/L (at 20°C)
Solubility (Free Acid) ~0.45 g/L (Requires pH >9 or <2 for high solubility)
pKa Values Phosphate group: ~1.0, ~6.1; Ammonium: ~9.2; Carboxyl: ~2.2
Appearance White to off-white crystalline powder
Storage -20°C (Long-term); 2-8°C (Short-term).[2][3][4][5] Hygroscopic.

Biochemical Mechanism of Action

Phospho-L-Tyrosine functions as a molecular mimic . It structurally replicates the phosphorylated tyrosine residue (pTyr) found on activated receptor tyrosine kinases (RTKs) and signaling proteins.

Competitive Inhibition (PTPs)

Protein Tyrosine Phosphatases (PTPs) contain a catalytic cysteine residue in their active site that attacks the phosphate group of pTyr. Free Phospho-L-Tyrosine binds to this active site, acting as a competitive substrate/inhibitor. This is utilized to:

  • Halt Dephosphorylation: Prevent the loss of signal in cell lysates.

  • Synchronize Cells: Block cells in the S-phase by modulating cell cycle kinases.

Competitive Elution (Affinity Chromatography)

In proteomics, anti-phosphotyrosine antibodies (e.g., 4G10, PY20) or SH2 domains are immobilized on beads to capture pTyr-containing proteins. Elution is traditionally difficult due to high affinity (


).
  • Mechanism: Adding an excess of free Phospho-L-Tyrosine (10–100 mM) outcompetes the immobilized ligand, gently releasing the target protein without using harsh low-pH buffers that could denature the protein or strip the antibody.

Diagram 1: Competitive Elution Mechanism

CompetitiveElution cluster_0 Step 1: Capture cluster_1 Step 2: Competitive Elution Bead Agarose Bead Antibody Anti-pTyr Ab Bead->Antibody Immobilized Target Target Protein (pTyr) Antibody->Target High Affinity Binding ReleasedTarget Eluted Protein Target->ReleasedTarget Released Intact Eluent Free Phospho-L-Tyrosine (Disodium Salt) BlockedAb Ab-Inhibitor Complex Eluent->BlockedAb Displaces Target (Excess Conc.)

Caption: Mechanism of competitive elution where excess free Phospho-L-Tyrosine displaces target proteins from affinity matrices.

Validated Experimental Protocols

Protocol 1: Preparation of 100 mM Stock Solution

Why this matters: Unlike the free acid, the disodium salt does not require ammonia or sodium hydroxide for dissolution, protecting pH-sensitive downstream applications.

Materials:

  • Phospho-L-Tyrosine Disodium Salt (MW: 305.13 g/mol )

  • Milli-Q Water or TBS (Tris-Buffered Saline)

Procedure:

  • Weigh 305 mg of Phospho-L-Tyrosine Disodium Salt.

  • Add to 8 mL of Milli-Q water or TBS.

  • Vortex gently; the salt should dissolve instantly (unlike the free acid which requires sonication/pH adjustment).

  • Adjust volume to 10 mL (Final Concentration: ~30.5 mg/mL or 100 mM).

  • pH Check: The solution should be near neutral (pH 6.0–8.0). If necessary, adjust slightly with dilute NaOH or HCl, though this is rarely needed for the salt form.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles as the phosphoester bond can hydrolyze over time.

Protocol 2: Competitive Elution for Affinity Purification

Application: Eluting pTyr-proteins from 4G10 or PY20 agarose beads.

  • Wash: After binding the lysate to the affinity column, wash the beads 3x with Lysis Buffer (e.g., 50 mM Tris, 150 mM NaCl, 1% NP-40).

  • Prepare Elution Buffer: Dilute the 100 mM stock (Protocol 1) to 10–50 mM in the Wash Buffer.

    • Note: 10 mM is sufficient for many interactions, but 50 mM ensures rapid, quantitative elution of high-affinity binders.

  • Elution: Add 2 column volumes of Elution Buffer. Incubate for 10–15 minutes at 4°C with gentle rotation.

  • Collection: Centrifuge or use gravity flow to collect the eluate.

  • Dialysis (Optional): If the free phosphotyrosine interferes with downstream assays (e.g., phosphatase assays), dialyze the sample against TBS.

Protocol 3: Antibody Specificity Blocking (Western Blot)

Application: Confirming that a band on a Western blot is truly a phosphotyrosine signal and not non-specific binding.

  • Primary Antibody Prep: Prepare two tubes of the anti-phosphotyrosine primary antibody at the working dilution (e.g., 1:1000).

  • Blocking Step:

    • Tube A (Control): Add nothing (or equivalent volume of water).

    • Tube B (Blocked): Add Phospho-L-Tyrosine Disodium Salt stock to a final concentration of 10 mM .

  • Incubation: Incubate both tubes for 30 minutes at room temperature. This allows the free phosphotyrosine to saturate the antibody binding sites.

  • Blotting: Apply the solutions to duplicate membrane strips.

  • Result Interpretation: True pTyr bands will disappear or be significantly reduced in the strip treated with Tube B.

Handling, Stability & Troubleshooting

Hydrolysis Risks

The phosphoester bond in Phospho-L-Tyrosine is susceptible to hydrolysis, particularly at extreme temperatures or low pH.

  • Observation: Free tyrosine is much less soluble. If your stock solution develops a white precipitate after long-term storage, hydrolysis may have occurred, releasing insoluble L-Tyrosine.

  • Prevention: Store aliquots at -20°C. Discard if precipitation is visible upon thawing.

pH Sensitivity in Cell Culture

When using as a media supplement:

  • Advantage: The disodium salt allows addition to neutral feeds.[1][2]

  • Caution: Do not mix with highly acidic supplements (e.g., Vitamin C, acidic amino acids) in the same concentrate without buffering, as this may protonate the salt and reduce solubility.

Diagram 2: Solubility & Ionization Logic

SolubilityLogic cluster_acid Free Acid Form cluster_salt Disodium Salt Form Acid O-Phospho-L-Tyrosine (Zwitterionic) Precip Aggregates/Precipitates (Low Solubility ~0.4g/L) Acid->Precip Neutral pH Soluble Stable Solution (>50 g/L) Precip->Soluble Chemical Modification (Salt Formation) Salt Phospho-L-Tyrosine Disodium Salt Ions Fully Ionized (PO4²⁻, Na⁺) Salt->Ions Dissociation Ions->Soluble Water Hydration

Caption: Comparison of the solubility mechanisms between the free acid and disodium salt forms.

References

  • Hunter, T. (1982).[3] "Phosphotyrosine - a new protein modification."[2][3] Trends in Biochemical Sciences, 7(7), 246-249.[3]

  • Gmeiner, B., & Seelos, C. (1989).[3] "Phosphorylation of tyrosine prevents dityrosine formation in vitro."[3] FEBS Letters, 255(2), 395-397.[3]

  • Afonso, A., et al. (2014).[3] "Purification of pre-miR-29 by a new O-phospho-L-tyrosine affinity chromatographic strategy." Journal of Chromatography A, 1343, 119-127.[3]

  • Cytoskeleton, Inc. Phosphotyrosine Detection Protocols (Western Blot & IP).[6] Available at: [Link]

Sources

Exploratory

Role of Phospho-L-Tyrosine in signal transduction pathway research

The following technical guide details the role of Phospho-L-Tyrosine (pTyr) in signal transduction research. It is structured to provide mechanistic insights followed by actionable, self-validating experimental protocols...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role of Phospho-L-Tyrosine (pTyr) in signal transduction research. It is structured to provide mechanistic insights followed by actionable, self-validating experimental protocols.

Mechanisms, Detection, and Experimental Applications

Executive Summary

Phospho-L-Tyrosine (pTyr) is more than a transient post-translational modification; it is the primary molecular switch governing high-fidelity signal transduction in eukaryotic cells.[1][2] While less abundant than phosphoserine or phosphothreonine, pTyr is the critical determinant in Receptor Tyrosine Kinase (RTK) pathways, regulating cell proliferation, differentiation, and migration. For researchers, free Phospho-L-Tyrosine serves as an indispensable tool for validating antibody specificity, eluting protein complexes in affinity purification, and characterizing phosphatase kinetics.

Part 1: Mechanistic Foundation
The Writer, Reader, and Eraser Paradigm

To understand the experimental utility of Phospho-L-Tyrosine, one must first grasp its biological function as a high-affinity docking site.

  • The Writer (Tyrosine Kinases): Upon ligand binding (e.g., EGF, Insulin), RTKs dimerize and autophosphorylate specific tyrosine residues in their cytoplasmic tails.[3] This converts a neutral hydroxyl group (-OH) into a bulky, negatively charged phosphate group (-PO₄²⁻).

  • The Reader (SH2 & PTB Domains): This phosphorylation creates a high-affinity niche for proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains. The pTyr residue acts as the "glue," recruiting effectors like Grb2, PI3K, or Src to the membrane.

  • The Eraser (PTPs): Protein Tyrosine Phosphatases (PTPs) remove the phosphate, resetting the switch.

Diagram 1: The RTK Signaling Cascade This diagram illustrates the creation of pTyr sites and their recruitment of SH2-domain proteins.

RTK_Signaling cluster_membrane Plasma Membrane Ligand Extracellular Ligand (e.g., EGF) RTK_Inactive RTK Monomers (Inactive) Ligand->RTK_Inactive Binds RTK_Active RTK Dimer (Autophosphorylated) RTK_Inactive->RTK_Active Dimerization ADP ADP pTyr_Site Phospho-Tyrosine (pTyr) Site RTK_Active->pTyr_Site Phosphorylation ATP ATP ATP->RTK_Active Kinase Activity SH2_Protein SH2 Domain Protein (e.g., Grb2) pTyr_Site->SH2_Protein Recruitment (Docking) Downstream Downstream Signaling (MAPK/PI3K) SH2_Protein->Downstream Activation

Caption: The RTK activation cascade showing ligand-induced dimerization, ATP-dependent autophosphorylation of tyrosine residues, and the recruitment of SH2-domain effectors.

Part 2: Experimental Applications & Protocols
Application 1: Antibody Specificity Validation (Blocking)

The Challenge: Anti-phosphotyrosine antibodies (e.g., 4G10, PY20) are prone to non-specific binding due to the high charge density of the phosphate group. The Solution: Use free O-Phospho-L-Tyrosine as a competitive inhibitor. If the antibody signal disappears when pre-incubated with free pTyr but remains with non-phosphorylated Tyrosine, the signal is phospho-specific.

Protocol A: Phospho-Specific Antibody Blocking Goal: Confirm that a Western Blot band represents a phosphorylated protein.

Reagents:

  • Target Antibody (Primary).[4]

  • Blocking Agent: O-Phospho-L-Tyrosine (CAS 21820-51-9).

  • Control Agent: L-Tyrosine (non-phosphorylated).

  • Buffer: TBS-T (Tris-Buffered Saline + 0.1% Tween-20).

Step-by-Step Methodology:

  • Preparation: Prepare two tubes containing the primary antibody at its working dilution (e.g., 1:1000 in TBS-T).

  • Competition:

    • Tube A (Test): Add O-Phospho-L-Tyrosine to a final concentration of 10 mM .

    • Tube B (Control): Add L-Tyrosine to a final concentration of 10 mM .

    • Tube C (Reference): Antibody only (no additive).

    • Note: Adjust pH to 7.4 if the addition of amino acid alters it significantly.

  • Incubation: Incubate the antibody mixtures for 1 hour at room temperature with gentle rotation. This allows the free pTyr to saturate the antigen-binding sites.

  • Application: Apply the mixtures to identical strips of the Western Blot membrane containing the sample lysate.

  • Detection: Proceed with standard secondary antibody incubation and ECL detection.

Self-Validating Result:

  • Valid Result: Bands disappear in Tube A (pTyr blocked) but remain visible in Tube B (Tyr control) and Tube C.

  • Invalid Result: Bands remain in Tube A (Non-specific binding) or disappear in Tube B (Antibody binds non-phosphorylated tyrosine).

Diagram 2: Competitive Inhibition Mechanism

Blocking_Mechanism cluster_blocked Blocked State (Specificity Check) Ab Anti-pTyr Antibody Complex Ab-Inhibitor Complex (Neutralized) Ab->Complex + 10mM Free pTyr Free_pTyr Free Phospho-L-Tyrosine (Inhibitor) Free_pTyr->Complex Membrane_Protein Membrane-Bound Phospho-Protein Complex->Membrane_Protein No Binding

Caption: Mechanism of competitive inhibition. Free pTyr saturates the antibody paratope, preventing it from binding to the membrane-bound phosphoprotein.

Application 2: Affinity Purification & Elution

The Challenge: Eluting phosphorylated proteins from high-affinity anti-pTyr columns (e.g., Immunoprecipitation) often requires low pH (Glycine-HCl), which can denature the protein or disrupt enzymatic activity. The Solution: Competitive Elution using free Phospho-L-Tyrosine or Phenyl Phosphate. This is a "gentle" elution method that preserves protein structure and function.

Protocol B: Native Elution of Phosphoproteins Goal: Elute pTyr-containing proteins from affinity beads without denaturation.

Reagents:

  • Immunoprecipitation beads (Protein A/G conjugated with anti-pTyr antibody).

  • Elution Buffer: 50-100 mM O-Phospho-L-Tyrosine or Phenyl Phosphate in PBS (pH 7.4).

Step-by-Step Methodology:

  • Capture: Perform standard IP: Incubate lysate with anti-pTyr beads for 2 hours at 4°C.

  • Wash: Wash beads 3x with Lysis Buffer to remove non-specific binders.

  • Elution:

    • Add 2-3 bead volumes of Elution Buffer (containing 100 mM pTyr).

    • Incubate for 15-30 minutes at 4°C with agitation.

    • Mechanism:[2][5][6][7] The high concentration of free pTyr outcompetes the immobilized protein for the antibody binding sites.

  • Collection: Centrifuge and collect the supernatant.

  • Dialysis (Optional): If the free pTyr interferes with downstream assays (e.g., phosphatase assays), dialyze the sample against the assay buffer.

Part 3: Quantitative Data & Troubleshooting

Table 1: Comparison of Elution Strategies

Elution MethodReagentMechanismProsCons
Competitive 100 mM Phospho-L-TyrosineAffinity CompetitionPreserves native structure; Gentle.Expensive; Requires removal of free pTyr for some assays.
Acidic 0.1 M Glycine-HCl (pH 2.5)pH-induced dissociationHigh yield; Cheap.Denatures proteins; Can cause aggregation.
Chaotropic SDS Sample BufferDenaturation100% Elution efficiency.Irreversible denaturation; Not suitable for functional assays.

Troubleshooting Guide (Self-Validating Systems):

  • Issue: Incomplete blocking in Western Blot.

    • Cause: Antibody affinity is too high for 10 mM inhibitor.

    • Fix: Increase free pTyr concentration to 20-50 mM or use Phenyl Phosphate (often cheaper and effective).

  • Issue: High background in IP.

    • Cause: Non-specific binding to beads.

    • Fix: Use "Pre-clearing" steps (incubate lysate with beads without antibody first) and ensure the Elution Buffer pH is strictly 7.4.

References
  • Hunter, T. (2009). "Tyrosine phosphorylation: thirty years and counting." Current Opinion in Cell Biology.

  • Cell Signaling Technology. (n.d.). "Phospho-Tyrosine Mouse Monoclonal Antibody (P-Tyr-100) Protocol." CST Product Protocols. [8]

  • Machida, K., et al. (2003). "SH2 domain specificity in point-to-point signal transduction." FEBS Letters.

  • Thermo Fisher Scientific. (n.d.). "Overview of Affinity Purification." Protein Biology Learning Center.

  • Sigma-Aldrich. (n.d.). "O-Phospho-L-tyrosine Product Information." Sigma Product Sheet.

Sources

Foundational

Advanced Structural Profiling and Biomanufacturing Applications of O-Phospho-L-Tyrosine Disodium

Target Audience: Researchers, Analytical Scientists, and Upstream Bioprocess Engineers Content Type: Technical Whitepaper & Methodological Guide Executive Summary In my tenure overseeing upstream bioprocessing and analyt...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Upstream Bioprocess Engineers Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In my tenure overseeing upstream bioprocessing and analytical characterization, one of the most persistent bottlenecks in mammalian cell culture has been the delivery of highly concentrated amino acid feeds. Unmodified L-tyrosine exhibits notoriously poor aqueous solubility, historically forcing engineers to rely on highly alkaline feeds. The introduction of O-Phospho-L-tyrosine disodium salt has revolutionized this workflow.

This whitepaper provides an in-depth mechanistic analysis of O-Phospho-L-tyrosine disodium, detailing the causality behind its molecular design, its structural specifications, and self-validating analytical protocols for its characterization.

The Causality of Molecular Design: Overcoming Biomanufacturing Bottlenecks

To understand the utility of O-Phospho-L-tyrosine disodium, we must first analyze the physical limitations of its parent molecule. Free L-tyrosine has an aqueous solubility of approximately 0.45 g/L at 25°C. To achieve the concentrations required for high-density perfusion or fed-batch cultures, bioprocess engineers traditionally dissolved L-tyrosine at pH > 11. When introduced into a neutral pH bioreactor, these alkaline feeds cause localized pH spikes, leading to the precipitation of media components and the potential degradation of delicate monoclonal antibodies (mAbs).

The Disodium Salt Advantage: By utilizing1[1], we engineer a solution at the molecular level. The addition of a highly polar phosphate group, stabilized by two sodium counterions, disrupts the rigid crystal lattice packing of the amino acid while drastically increasing its hydration energy. This allows for highly concentrated, neutral pH feeds[1]. Once in the bioreactor, endogenous cellular phosphatases cleave the ester bond, gradually liberating free L-tyrosine on demand and preventing sudden precipitation.

Physicochemical & Structural Specifications

Accurate structural parameterization is paramount for formulation scaling and mass spectrometry calibration. The disodium salt differs significantly in mass and behavior from the free acid form (CAS 21820-51-9)[2].

Table 1: Physicochemical Properties of O-Phospho-L-tyrosine Disodium
ParameterSpecificationRationale / Causality
Compound Name O-Phospho-L-tyrosine disodium saltSodium counterions ensure neutral pH solubility.
CAS Registry Number 1610350-91-8Specific identifier for the disodium modified form[3].
Molecular Formula C₉H₁₀NNa₂O₆PReflects the displacement of two protons by Na⁺[4].
Molecular Weight 305.13 g/mol Critical for precise stoichiometric molarity calculations[4].
Appearance White to off-white powderIndicates high purity; discoloration implies oxidation.

Biochemical Significance & Pathway Dynamics

Beyond biomanufacturing feeds, phosphotyrosine is a fundamental signaling moiety. In cellular signal transduction, Receptor Tyrosine Kinases (RTKs) autophosphorylate their intracellular domains upon ligand binding. These newly formed O-phosphotyrosine residues act as high-affinity docking sites for proteins containing SH2 or PTB domains. Because of this, O-Phospho-L-tyrosine is frequently utilized as a standard in LC-MS/MS to quantify these pathway dynamics and as a diluent for anti-phosphotyrosine antibodies[2].

RTK_Pathway Ligand Ligand Binding (e.g., EGF) RTK Receptor Tyrosine Kinase (Dimerization & Activation) Ligand->RTK AutoPhos Autophosphorylation (Generation of pTyr residues) RTK->AutoPhos Docking SH2/PTB Domain Proteins (Docking to pTyr) AutoPhos->Docking pTyr Recognition Downstream Downstream Signaling (MAPK / PI3K Cascades) Docking->Downstream CellResponse Cellular Response (Proliferation / Survival) Downstream->CellResponse

Fig 1. RTK signaling pathway illustrating the biochemical role of phosphotyrosine docking.

Analytical Characterization & Validation Workflows

To ensure the integrity of O-Phospho-L-tyrosine disodium, a multi-modal analytical workflow is required. As an application scientist, I mandate the use of orthogonal techniques to prevent false positives.

Analytical_Workflow SamplePrep Sample Preparation (0.1% Formic Acid) HPLC HPLC Separation (C18 Column) SamplePrep->HPLC NMR NMR Spectroscopy (1H, 13C, 31P) SamplePrep->NMR MS ESI-MS/MS (Negative MRM Mode) HPLC->MS Data Structural Validation (MW: 305.13 g/mol) MS->Data NMR->Data

Fig 2. Self-validating analytical workflow for O-Phospho-L-tyrosine disodium characterization.

Table 2: Analytical Parameters & Orthogonal Validation
Analytical MethodTarget ParameterExpected ObservationCausality of Method Selection
¹H NMR (D₂O) Aromatic ProtonsAA'BB' multiplet (~7.2 ppm)Confirms the integrity of the phenolic ring structure.
³¹P NMR (D₂O) PhosphomonoesterSinglet at ~ -4.5 ppmA shift to ~0 ppm immediately flags hydrolysis into free inorganic phosphate.
LC-MS/MS (ESI-) Precursor Ionm/z 260.0 [M - 2Na + H]⁻Negative mode is chosen because the phosphate group readily donates a proton, yielding superior signal-to-noise ratios.
LC-MS/MS (ESI-) Product Ion (MRM)m/z 79.0 [PO₃]⁻Collision-induced dissociation (CID) selectively cleaves the phosphate, confirming the ester linkage.

Self-Validating Experimental Protocols

Protocol A: Formulation of High-Density Neutral pH Feed

Objective: Prepare a stable, highly concentrated tyrosine feed without alkaline solvents.

  • Gravimetric Addition: Weigh precisely 10.0 g of O-Phospho-L-tyrosine disodium[3].

  • Solubilization: Dissolve in 800 mL of cell culture grade water (WFI).

    • Causality Rationale: The disodium salt inherently buffers the solution near neutral pH, eliminating the need for harsh NaOH titration which could degrade other media components.

  • Volume Adjustment: Bring the total volume to 1.0 L using WFI.

  • Sterile Filtration: Pass the solution through a 0.22 µm Polyethersulfone (PES) membrane.

    • System Validation Check: Measure the osmolality and UV absorbance (at 214 nm) of the solution both pre- and post-filtration. A deviation of <2% confirms that no active pharmaceutical ingredient (API) was lost to membrane binding or precipitation, validating the physical stability of the formulation.

Protocol B: LC-MS/MS Structural Validation & Quantitation

Objective: Quantify the purity and structural integrity of the synthesized or purchased compound.

  • Sample Preparation: Dilute the sample to 1 µg/mL in an aqueous solution containing 0.1% Formic Acid.

    • Causality Rationale: Formic acid acts as an ion-pairing agent, improving peak shape on the C18 column while facilitating ionization in the MS source.

  • Chromatographic Separation: Inject 5 µL onto a C18 UPLC column using a gradient of Water/Acetonitrile (both containing 0.1% FA).

  • Mass Spectrometry (MRM Mode): Monitor the transition from m/z 260.0 to m/z 79.0.

    • System Validation Check: Run a blank injection (0.1% FA only) immediately following the highest calibration standard. The absence of a peak at the retention time of O-Phospho-L-tyrosine validates that there is no column carryover, ensuring the quantitative trustworthiness of the subsequent runs.

References

  • O-Phospho-L-tyrosine (CAS 21820-51-9) | Sigma-Aldrich. MilliporeSigma. 2

  • Phospho-L-Tyrosine Disodium Salt EMPROVE EXPERT 1610350-91-8 | Sigma-Aldrich. MilliporeSigma. 1

  • Phospho-L-tyrosine disodium salt | DC Fine Chemicals. DC Fine Chemicals Catalogue. 4

  • CAS 1610350-91-8 | Sigma-Aldrich. MilliporeSigma. 3

Sources

Exploratory

Engineering Bioprocess Efficiency: Solubility Characteristics and Application of Phospho-L-Tyrosine Disodium Salt

Executive Summary In modern biomanufacturing, achieving high-titer monoclonal antibody (mAb) and recombinant protein production relies heavily on optimized fed-batch processes. L-tyrosine is a critical amino acid for cel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern biomanufacturing, achieving high-titer monoclonal antibody (mAb) and recombinant protein production relies heavily on optimized fed-batch processes. L-tyrosine is a critical amino acid for cellular metabolism and protein synthesis; its depletion directly correlates with a drop in specific productivity and an increase in undesirable protein sequence variants[1]. However, native L-tyrosine presents a severe bioprocessing bottleneck: it possesses extremely low solubility at neutral pH (~0.38 g/L)[2].

Historically, this limitation forced bioprocess engineers to utilize highly concentrated alkaline feeds (pH > 11) to dissolve tyrosine, necessitating complex control strategies to mitigate pH spikes that cause cellular stress[2]. The introduction of Phospho-L-Tyrosine disodium salt (CAS: 1610350-91-8) represents a paradigm shift. By chemically modifying the amino acid, researchers have achieved a more than 100-fold increase in aqueous solubility, enabling the formulation of highly concentrated, neutral pH main feeds[2]. This whitepaper explores the physicochemical causality behind this enhanced solubility and provides a self-validating protocol for its implementation.

Physicochemical Profiling & The Causality of Enhanced Solubility

To understand why Phospho-L-Tyrosine disodium salt succeeds where native L-tyrosine fails, we must examine the thermodynamics of dissolution. Native L-tyrosine contains a hydrophobic aromatic ring and a polar phenolic hydroxyl group. In the solid state, these molecules form dense, highly stable crystal lattices driven by strong intermolecular hydrogen bonding and


 stacking. Breaking this lattice energy in a neutral aqueous solvent is thermodynamically unfavorable.

The Mechanistic Solution:

  • Disruption of Lattice Energy: The covalent addition of a bulky phosphate group to the phenolic hydroxyl sterically hinders the tight

    
     stacking of the aromatic rings.
    
  • Hydration Shell Formation: The phosphate group is highly electronegative. Formulated as a disodium salt (

    
    ), the molecule completely dissociates in water, yielding a divalent anion. This massive increase in charge density facilitates intense ion-dipole interactions with water molecules, creating a robust hydration shell that shifts the thermodynamic equilibrium entirely toward the dissolved state.
    
  • Isoelectric Bypass: By utilizing the disodium salt, the molecule is pre-ionized. The surrounding solvent is no longer required to provide the extreme alkaline pH necessary to deprotonate the native phenolic hydroxyl group.

Table 1: Comparative Physicochemical and Solubility Profile
ParameterNative L-TyrosinePhospho-L-Tyrosine Disodium Salt
CAS Number 60-18-41610350-91-8[3]
Molecular Weight 181.19 g/mol 305.13 g/mol [3]
Solubility in Pure Water (20°C) ~0.38 g/L53.0 g/L[2]
Max Solubility in Complex Feed Insoluble (< 1 g/L)≤ 70.0 g/L[2]
Required Feed pH Highly Alkaline (pH > 11)Neutral (pH 5.5 - 9.0)[3]
6-Month Stability (Liquid Feed) Prone to precipitationNo degradation or free tyrosine[2]

Process Simplification: Overcoming the Alkaline Feed Bottleneck

In traditional fed-batch systems, the requirement for a separate alkaline feed to deliver tyrosine (and a separate feed for cysteine) introduces significant risks, including localized pH shocks in the bioreactor, increased contamination vectors, and complex pump-control requirements[1].

By substituting native tyrosine with Phospho-L-Tyrosine disodium salt—often paired with S-sulfocysteine sodium salt to replace cysteine—bioprocess engineers can consolidate all amino acids into a single, highly concentrated, neutral pH main feed[1].

G cluster_0 Traditional Fed-Batch Process cluster_1 Modified Amino Acid Process T_Start L-Tyrosine (Low Solubility: 0.38 g/L) T_Feed Alkaline Feed (pH > 11) T_Start->T_Feed T_Spike pH Spikes upon Addition T_Feed->T_Spike T_Result Cellular Stress T_Spike->T_Result M_Start Phospho-L-Tyrosine Disodium Salt M_Feed Neutral Feed (pH 7.0, up to 70 g/L) M_Start->M_Feed M_Stable Stable Bioreactor pH M_Feed->M_Stable M_Result Enhanced Productivity M_Stable->M_Result

Fig 1: Traditional alkaline feeds vs. neutral pH fed-batch processes using Phospho-L-Tyrosine.

Experimental Protocol: Self-Validating Solubility and Stability Assay

To ensure scientific integrity, the adoption of Phospho-L-Tyrosine disodium salt into a proprietary cell culture media must be empirically validated. The following protocol is designed as a self-validating system , incorporating orthogonal analytical techniques to verify both physical solubility and chemical stability over time.

Phase 1: Baseline Establishment & Reconstitution
  • Control Preparation: Attempt to dissolve native L-tyrosine at 70 g/L in a standard chemically defined (CD) neutral feed (pH 7.0) at 20°C. (Expected result: Immediate failure/suspension).

  • Test Preparation: Gradually add Phospho-L-Tyrosine disodium salt to a parallel CD neutral feed to a final concentration of 70 g/L under continuous magnetic stirring (400 rpm)[2].

  • pH Monitoring: Continuously monitor the solution. The inherent pH of the modified amino acid in water is between 5.5 and 9.0[3]. If necessary, titrate with 1M NaOH or 1M HCl to lock the final feed pH at exactly 7.0.

Phase 2: Stress Testing & Incubation
  • Aliquot Distribution: Filter-sterilize the 70 g/L solution through a 0.22 µm PES membrane. Divide into three cohorts:

    • Cohort A: 4°C, protected from light.

    • Cohort B: 20°C (Room Temperature), protected from light.

    • Cohort C: 20°C, exposed to ambient laboratory light.

  • Incubation: Maintain cohorts for a continuous 6-month period[2].

Phase 3: Orthogonal Analytical Validation
  • Turbidimetry (Physical Stability): At Days 0, 30, 90, and 180, measure the optical density at 600 nm (

    
    ) and utilize a nephelometer to detect micro-precipitates. A self-validating pass requires 
    
    
    
    and NTU (Nephelometric Turbidity Units) matching the Day 0 baseline.
  • RP-HPLC (Chemical Stability): Perform Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection (280 nm) at each timepoint.

    • Validation Criteria: The chromatogram must show a stable primary peak for Phospho-L-Tyrosine. Crucially, the assay must confirm the absence of free L-tyrosine generation, proving that the phosphate ester bond is not undergoing spontaneous hydrolysis or oxidation in the liquid feed[2].

Impact on Drug Development and Biomanufacturing

Integrating Phospho-L-Tyrosine disodium salt yields compounding downstream benefits for drug development professionals:

  • Elimination of pH Shock: Removing alkaline feeds prevents localized cell death near the impeller/feed-inlet zones, improving overall cell viability.

  • Reduction of Sequence Variants: Maintaining high, stable concentrations of bioavailable tyrosine prevents the ribosome from misincorporating alternative amino acids during mAb synthesis, thereby protecting the critical quality attributes (CQAs) of the biologic[1].

  • Footprint Reduction: Consolidating multiple feed tanks into a single, highly concentrated neutral feed reduces the physical footprint and sterilization burden of the biomanufacturing suite.

References

  • Pharmaceutical Technology Interview Title: Using Modified Amino Acids to Simplify Fed-Batch Bioprocessing Source: PharmTech URL:[Link]

Sources

Foundational

In-Depth Technical Guide: Stability of Tyrosine Phosphorylation in Vitro

Part 1: The Phosphotyrosine Paradox Tyrosine phosphorylation (pTyr) is the apex predator of cellular signaling. While it accounts for less than 0.05% of the total phosphoproteome (compared to ~90% pSer and ~10% pThr), it...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Phosphotyrosine Paradox

Tyrosine phosphorylation (pTyr) is the apex predator of cellular signaling. While it accounts for less than 0.05% of the total phosphoproteome (compared to ~90% pSer and ~10% pThr), it controls the most critical decisions in cell biology: growth, differentiation, and oncogenesis.

For the bench scientist, pTyr presents a paradox: biologically potent but experimentally fragile.

The stability of pTyr in vitro is not merely a question of chemical half-life; it is a race against enzymatic kinetics. The moment a cell membrane is ruptured, the compartmentalization that separates tyrosine kinases (PTKs) from protein tyrosine phosphatases (PTPs) is lost. PTPs, which have catalytic turnover rates (


) orders of magnitude higher than kinases, will strip pTyr residues within seconds if not instantly neutralized.

This guide moves beyond standard kit instructions to explain the physics of pTyr stability and provides self-validating protocols to ensure your data reflects biological reality, not sample degradation.

Part 2: Mechanisms of Instability

To preserve pTyr, one must understand the forces destroying it.

Enzymatic Instability (The Primary Threat)

The catalytic cysteine in the active site of PTPs (e.g., PTP1B, SHP2) acts as a nucleophile. In a lysate, the effective concentration of these enzymes is high.

  • Kinetics: PTPs operate near diffusion-controlled limits. Without inhibition, the half-life (

    
    ) of a pTyr site in lysate is often < 10 seconds .
    
  • Mechanism: The PTP active site contains a conserved

    
     motif. The cysteine thiolate attacks the phosphate, forming a cysteinyl-phosphate intermediate, which is then hydrolyzed.
    
Chemical Instability

Contrary to popular belief, pTyr is more chemically stable than pSer or pThr under certain conditions.

  • Alkali Stability: pTyr is stable in basic conditions. Unlike pSer/pThr, it does not undergo

    
    -elimination because the aromatic ring prevents the formation of the necessary intermediate. This property is utilized in "alkali stripping" of Western blots to remove pSer/pThr background.
    
  • Acid Lability: pTyr is susceptible to hydrolysis in strong acids (e.g., during TFA/formic acid incubations for Mass Spec) if temperatures are elevated.

Table 1: Stability Profile of Phosphoamino Acids
FeaturePhosphotyrosine (pTyr)Phosphoserine (pSer)Phosphothreonine (pThr)
Abundance < 0.05%~90%~10%
Enzymatic Turnover Extremely Fast (Seconds)ModerateModerate
Alkali Stability High (Stable at pH > 10)Low (

-elimination)
Low (

-elimination)
Acid Stability Moderate (Hydrolyzes at high T)ModerateModerate
Primary Inhibitor Vanadate / PervanadateFluoride / PP1 inhibitorsFluoride / PP1 inhibitors

Part 3: The Preservation Toolkit

The Vanadate Chemistry (Critical)

Sodium Orthovanadate (


) is the standard PTP inhibitor.[1] It works because the vanadate ion (

) adopts a tetrahedral structure mimicking the phosphate group (

), acting as a competitive transition-state analog.

The Trap: Vanadate polymerizes at neutral pH and high concentrations into decavanadate, which is inactive .

  • Visual Check: Active vanadate is colorless. Yellow/Orange solution indicates polymerization (inactive).

  • Activation Protocol: You must depolymerize it by boiling and pH cycling (pH 10) until it remains colorless at pH 10.

Pervanadate: The Nuclear Option

Pervanadate is an irreversible inhibitor formed by mixing vanadate with hydrogen peroxide (


).
  • Mechanism: It oxidizes the catalytic cysteine of PTPs to sulfenic acid (

    
    ), permanently inactivating the enzyme.
    
  • Use Case: Use when detecting extremely low-abundance pTyr events or when standard vanadate fails. Note: It induces massive oxidative stress in live cells.

Buffer Components
  • NO Phosphate: Never use PBS for pTyr Western blots or immunoprecipitation. Phosphate competes with antibodies and enrichment matrices. Use TBS (Tris-Buffered Saline).

  • Blocking: Never use Non-Fat Dry Milk. Milk contains Casein, a phosphoprotein that causes high background with anti-pTyr antibodies (e.g., 4G10, PY20). Use 3-5% BSA.

Part 4: Visualization of Dynamics

The following diagram illustrates the dynamic equilibrium of phosphorylation and the intervention points for preservation.

PhosphoStability cluster_lysis Cell Lysis Event Tyrosine Tyrosine Residue pTyr Phosphotyrosine (pTyr) Tyrosine->pTyr ATP -> ADP pTyr->Tyrosine Dephosphorylation Degradation Signal Loss (Hydrolysis) pTyr->Degradation Uninhibited < 10 sec Kinase Tyrosine Kinase (PTK) Kinase->Tyrosine Catalysis Phosphatase Tyrosine Phosphatase (PTP) Phosphatase->pTyr Catalysis Inhibitor Orthovanadate/ Pervanadate Inhibitor->Phosphatase Blocks Active Site (Competitive/Irreversible)

Caption: The kinetic battle between PTKs and PTPs. Lysis disrupts equilibrium, favoring rapid dephosphorylation unless PTPs are immediately blocked.

Part 5: "Bulletproof" Lysis Protocol (Western Blot)

This protocol is designed to be self-validating . If you do not see signal, the issue is biology, not chemistry.

Reagents
  • Lysis Buffer: RIPA or NP-40 (1% Triton X-100, 50mM Tris pH 7.4, 150mM NaCl).

  • Protease Inhibitors: Leupeptin, Aprotinin, PMSF.

  • Phosphatase Inhibitors (The Critical Mix):

    • Sodium Orthovanadate (Activated): 1 mM final.

    • Sodium Fluoride: 10 mM (inhibits Ser/Thr phosphatases).

    • 
      -Glycerophosphate: 10 mM.
      
Step-by-Step Workflow
  • Pre-Chill: Cool all buffers and centrifuge rotors to 4°C. PTP activity drops significantly (but does not stop) at 4°C.

  • Rapid Lysis:

    • Wash cells with ice-cold TBS (Not PBS).

    • Add Lysis Buffer containing fresh inhibitors.

    • Crucial Step: Scrape cells immediately. Do not let them sit.

  • Sonication: Sonicate samples (3x 10 pulses) on ice. This shears DNA (reducing viscosity) and disrupts organelles where phosphatases may be sequestered.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.

  • Denaturation: Mix supernatant with SDS Sample Buffer and boil (

    
    ) for 5 min immediately.
    
    • Why? SDS + Boiling permanently denatures PTPs. Once boiled, the sample is stable.

Self-Validation Control
  • Spike-in Control: Add a recombinant phosphorylated protein (e.g., EGF-stimulated A431 lysate) to a small aliquot of your lysis buffer before adding it to your cells. If the control signal is lost in the final blot, your lysis buffer is "hot" (active phosphatases) and the inhibitors failed.

Part 6: Mass Spectrometry Sample Prep (Enrichment)

For Mass Spec, pTyr abundance is too low for detection without enrichment.

Workflow Diagram

MS_Workflow Sample Cell Lysate (Inhibitors + Urea) Digestion Trypsin Digestion Sample->Digestion Reduction/Alkylation Desalt C18 Desalting Digestion->Desalt Enrichment pTyr Enrichment (Critical Step) Desalt->Enrichment Antibody pTyr Antibody IP (P-Tyr-100 / 4G10) Enrichment->Antibody Highest Specificity IMAC IMAC / TiO2 (Fe3+ / Ti4+) Enrichment->IMAC High Yield (Co-enriches pSer/pThr) LCMS LC-MS/MS Analysis Antibody->LCMS IMAC->LCMS

Caption: MS workflow emphasizing the divergence in enrichment strategies. Antibody enrichment is preferred for pTyr due to low stoichiometry.

Protocol Highlights
  • Urea Lysis: Use 8M Urea for lysis. Urea denatures PTPs instantly, providing excellent preservation without needing inhibitor cocktails (though adding them is a safety net).

  • Enrichment:

    • pTyr-IP: Use anti-pTyr antibodies (e.g., P-Tyr-100) coupled to beads. This is superior to IMAC for pTyr because IMAC is dominated by the vast excess of pSer/pThr peptides.

    • Elution: Elute with dilute acid (e.g., 0.1% TFA) or competitive elution (phenyl phosphate).

References

  • Hunter, T., & Sefton, B. M. (1980). Transforming gene product of Rous sarcoma virus phosphorylates tyrosine. Proceedings of the National Academy of Sciences, 77(3), 1311–1315.

  • Huyer, G., et al. (1997). Mechanism of inhibition of protein-tyrosine phosphatases by vanadate and pervanadate. Journal of Biological Chemistry, 272(2), 843-851.

  • Rush, J., et al. (2005). Immunoaffinity profiling of tyrosine phosphorylation in cancer cells. Nature Biotechnology, 23(1), 94-101.

  • Cell Signaling Technology. Western Blotting: Best Practices for Cell Lysate Preparation.

  • BenchChem. A Comparative Guide to Protein Tyrosine Phosphatase Inhibitors: Sodium Orthovanadate vs. Pervanadate.

Sources

Exploratory

Phospho-L-Tyrosine disodium salt CAS number and chemical identifiers

Executive Summary Phospho-L-Tyrosine disodium salt (P-Tyr-Na2) is a critical modified amino acid derivative used extensively in both biopharmaceutical manufacturing and signal transduction research.[1] Unlike its free ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phospho-L-Tyrosine disodium salt (P-Tyr-Na2) is a critical modified amino acid derivative used extensively in both biopharmaceutical manufacturing and signal transduction research.[1] Unlike its free acid counterpart (O-Phospho-L-tyrosine, CAS 21820-51-9), which suffers from poor solubility (<1 g/L), the disodium salt variant exhibits superior solubility (>50 g/L) at neutral pH.[1] This physicochemical advantage allows for the creation of highly concentrated, neutral-pH feeds in fed-batch cell culture (e.g., CHO cells), preventing caustic shock associated with alkaline tyrosine feeds.[1] In the research laboratory, it serves as a high-affinity competitive inhibitor for SH2 domains and a specific eluent in affinity chromatography.

Part 1: Chemical Identity & Physiochemical Properties[1]

The precise identification of the salt form is paramount. Many protocols erroneously cite the free acid CAS when using the salt, leading to molarity calculation errors.

Table 1: Chemical Identifiers
IdentifierValue
Chemical Name Phospho-L-Tyrosine Disodium Salt
CAS Number 1610350-91-8 (Specific to Disodium Salt)
Free Acid CAS 21820-51-9 (Reference only; do not use for salt)
Molecular Formula C₉H₁₀NNa₂O₆P
Molecular Weight 305.13 g/mol
Solubility (Water) ~50–70 g/L (at 20°C)
InChI Key JRFJYPIBECDABY-JZGIKJSDSA-N
Appearance White to off-white crystalline powder
Structural Analysis

The compound consists of L-tyrosine phosphorylated at the phenolic hydroxyl group (position 4).[2] The disodium salt form neutralizes the phosphate group, significantly reducing the hydrophobicity of the aromatic ring and preventing the intermolecular hydrogen bonding network that renders free L-tyrosine insoluble.

Key Stability Note: While stable in neutral powder form, the phosphoester bond is susceptible to hydrolysis by phosphatases (e.g., PTP1B, CD45) or extreme pH. Stock solutions should be aliquoted and stored at -20°C to prevent spontaneous hydrolysis.[1]

Part 2: Biological Significance & Applications[1]

Signal Transduction: SH2 Domain Inhibition

Src Homology 2 (SH2) domains recognize phosphorylated tyrosine residues within specific peptide sequences (e.g., pY-E-E-I).[1] Phospho-L-Tyrosine acts as a pan-specific competitive inhibitor for these domains.[1]

  • Mechanism: It occupies the deep, cationic binding pocket of the SH2 domain, preventing the domain from docking with phosphorylated proteins (e.g., EGFR, PDGFR).

  • Utility: Used in "blocking" experiments to validate the specificity of anti-phosphotyrosine antibodies or to disrupt SH2-mediated signaling complexes in lysates.[1]

Bioprocessing: Soluble Tyrosine Source

In CHO cell culture, L-Tyrosine depletion limits titer.[1] Traditional L-Tyrosine requires pH >11 for solubility, causing precipitation when added to neutral bioreactors.[1] P-Tyr-Na2 is soluble at pH 7.0 and is biologically converted to L-Tyrosine by endogenous cellular phosphatases, serving as a "slow-release" nutrient source.[1]

Affinity Chromatography

P-Tyr-Na2 is the standard eluent for purifying proteins bound to anti-phosphotyrosine agarose (e.g., 4G10 or PY20 clones).[1] High concentrations (10–100 mM) compete off the bound proteins under non-denaturing conditions.

Part 3: Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Use this stock for Western Blot blocking or Chromatography elution.

  • Calculate Mass: To prepare 10 mL of 100 mM solution:

    
    
    
  • Dissolution: Weigh 305 mg of Phospho-L-Tyrosine Disodium Salt.

  • Solvent: Add 8 mL of ultrapure water (Milli-Q) or PBS (pH 7.4). Vortex until completely dissolved (dissolution should be rapid).

  • pH Adjustment: Check pH. It should be near neutral (5.5–9.0).[3] If necessary, adjust to pH 7.4 with dilute NaOH or HCl.

  • Final Volume: Adjust volume to 10 mL.

  • Sterilization: Filter through a 0.22 µm PES membrane.

  • Storage: Aliquot into 1 mL tubes and store at -20°C. Stability: 6 months.

Protocol B: Western Blot Blocking (Antibody Validation)

Objective: Confirm that a band detected by an anti-phosphotyrosine antibody is genuinely phosphotyrosine-dependent.[1]

  • Run Duplicate Blots: Transfer two identical SDS-PAGE gels to PVDF membranes.

  • Block: Block both membranes with 5% BSA in TBST for 1 hour.

  • Primary Antibody Prep:

    • Tube A (Control): Dilute anti-phosphotyrosine antibody (e.g., 1:1000) in TBST.

    • Tube B (Blocked): Dilute anti-phosphotyrosine antibody (1:1000) in TBST containing 10–20 mM Phospho-L-Tyrosine Disodium Salt .[1]

  • Pre-Incubation (Critical Step): Incubate Tube B at room temperature for 30 minutes before adding to the membrane. This allows the free P-Tyr to saturate the antibody binding sites.[1]

  • Incubation: Add solutions to respective membranes and incubate overnight at 4°C.

  • Detection: Wash and develop.

    • Result: Bands present in Blot A but absent in Blot B are specific phosphotyrosine signals.

Part 4: Visualization & Logic[1]

Diagram 1: Competitive Inhibition Mechanism

This diagram illustrates how Phospho-L-Tyrosine prevents the SH2 domain from binding its native protein substrate.[1]

SH2_Inhibition SH2 SH2 Domain (Cationic Pocket) Complex_Native SH2-Protein Complex (Signaling Active) SH2->Complex_Native Native Binding (Kd ~100 nM) Complex_Blocked SH2-Inhibitor Complex (Signaling Blocked) SH2->Complex_Blocked Competitive Binding (High Concentration) Protein Target Protein (e.g., EGFR) Protein->Complex_Native PTyr Phospho-L-Tyrosine (Inhibitor) PTyr->Complex_Blocked Complex_Blocked->Complex_Native Inhibits

Caption: Competitive inhibition of SH2 domains by Phospho-L-Tyrosine, preventing native protein-protein interactions.[1]

Diagram 2: Affinity Purification Elution Workflow

A logical flow for recovering phosphorylated proteins using P-Tyr elution.

Affinity_Purification cluster_0 Binding Phase cluster_1 Elution Phase Lysate Cell Lysate (Phospho-Proteins) Bound Bound Complex Lysate->Bound Incubate 4°C Beads Anti-pTyr Agarose Beads->Bound Displaced Eluted Phospho-Proteins Bound->Displaced Add Eluent (Competition) Regen Saturated Beads Eluent 100 mM Phospho-L-Tyrosine (Disodium Salt) Eluent->Displaced

Caption: Non-denaturing elution of phosphoproteins using high-molarity Phospho-L-Tyrosine competition.

References

  • Baishixing Amino Acids. Phospho-L-Tyrosine Disodium Salt Product Specifications. [Link][1]

  • Cytoskeleton, Inc. Phosphotyrosine Detection Methods and Protocols.[4] [Link]

  • Felder, S., et al. (1993). SH2 domains exhibit high-affinity binding to tyrosine-phosphorylated peptides yet also exhibit rapid dissociation and exchange.[1][5] Molecular and Cellular Biology. [Link]

  • Machida, K., & Mayer, B. J. (2005). The SH2 Domain: Versatile Signaling Module. Journal of Cell Science. [Link]

Sources

Foundational

The Biological Significance of L-Tyrosine Phosphorylation in Cell Signaling: Mechanisms, Methodologies, and Therapeutic Targeting

Executive Summary While representing a minute fraction of the global phosphoproteome, L-tyrosine phosphorylation (pTyr) acts as the master switch for eukaryotic cellular communication. As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While representing a minute fraction of the global phosphoproteome, L-tyrosine phosphorylation (pTyr) acts as the master switch for eukaryotic cellular communication. As a Senior Application Scientist, I have observed firsthand that understanding and quantifying pTyr signaling is the bottleneck in modern targeted drug development. This whitepaper deconstructs the molecular mechanics of pTyr signaling, details the self-validating analytical workflows required to interrogate it, and outlines its implications for therapeutic intervention.

The Quantitative Landscape of Phosphorylation

Protein phosphorylation is an essential post-translational modification (PTM) primarily occurring on serine (Ser), threonine (Thr), and tyrosine (Tyr) residues. Despite the critical role of tyrosine kinases in cellular proliferation and differentiation, pTyr is remarkably rare.1[1].

This low stoichiometry indicates that pTyr signaling is tightly regulated. To contextualize this, the quantitative data comparing these three O-linked phosphorylation events is summarized below:

ModificationRelative AbundancePrimary Biological RoleHuman Kinase Superfamily Size
Phosphoserine (pSer) ~86.4%Broad metabolic control, structural regulation, and baseline cellular homeostasis.~400+ (Shared with Thr)
Phosphothreonine (pThr) ~11.8%Cell cycle progression and intermediate kinase cascades.~400+ (Shared with Ser)
Phosphotyrosine (pTyr) ~1.8%RTK signaling, rapid growth factor response, and cellular differentiation.~90

Molecular Mechanics: Writers, Readers, and Erasers

The pTyr signaling network operates through a highly coordinated system of "writers" (kinases), "readers" (interaction domains), and "erasers" (phosphatases).

Writers: Receptor Tyrosine Kinases (RTKs)

Upon binding extracellular ligands (e.g., Epidermal Growth Factor or Platelet-Derived Growth Factor), RTKs undergo dimerization. This conformational shift triggers trans-autophosphorylation of their intracellular domains. 2[2].

Readers: SH2 and PTB Domains

The signal is propagated when "reader" proteins containing Src Homology 2 (SH2) or Phosphotyrosine-Binding (PTB) domains recognize these pTyr motifs. The thermodynamics of this interaction are highly tuned.3[3].

G Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (Auto-phosphorylation) Ligand->RTK Binds & Dimerizes SH2 SH2 Domain Protein (e.g., Grb2, PI3K) RTK->SH2 pY Docking Site Effector Downstream Kinase Cascade (MAPK / AKT) SH2->Effector Allosteric Activation Transcription Gene Transcription (Cell Survival & Proliferation) Effector->Transcription Signal Transduction

Fig 1: RTK signal transduction via SH2 domain-mediated protein-protein interactions.

Advanced Methodologies: Interrogating the Phosphotyrosine Proteome

From an analytical perspective, the low stoichiometry of pTyr presents a massive challenge for mass spectrometry (MS).4[4].

To achieve high-fidelity pTyr quantitation, we must employ a self-validating, dual-enrichment protocol that leverages both immunoaffinity and chemical affinity.

Protocol: High-Fidelity pTyr Enrichment for LC-MS/MS

Step 1: Cell Lysis & Denaturation

  • Action: Lyse cells in 8M Urea or 2% SDS buffer supplemented with protease inhibitors and phosphatase inhibitors (e.g., sodium orthovanadate).

  • Causality: Endogenous Protein Tyrosine Phosphatases (PTPs) are highly active. Immediate denaturation combined with orthovanadate (a transition state analog that competitively inhibits PTPs) is required to freeze the transient pTyr state.

Step 2: Reduction, Alkylation, and Digestion

  • Action: Reduce with Dithiothreitol (DTT) at 56°C, alkylate with Iodoacetamide (IAA) in the dark, and digest overnight with sequencing-grade Trypsin.

  • Causality: DTT breaks disulfide bridges, while IAA covalently binds to thiols to prevent bond reformation. This ensures the protein remains fully unfolded, allowing Trypsin to access and cleave at the C-terminal side of lysine and arginine residues efficiently.

Step 3: Immunoaffinity Purification (IAP)

  • Action: Incubate desalted peptides with a multiplexed bead-conjugated antibody cocktail (e.g., combining pY-1000 and 4G10 clones).

  • Causality: Different antibody clones exhibit distinct sequence biases flanking the pTyr residue.5[5].

Step 4: Secondary IMAC Cleanup

  • Action: Elute peptides from the IAP beads and pass them through an Fe3+-IMAC column.

  • Causality: Antibodies inevitably co-purify non-phosphorylated peptides via non-specific binding to the agarose/magnetic matrix.6[6].

Self-Validation Checkpoint (Quality Control): A robust protocol validates itself. Before LC-MS/MS, a fraction of the digested input must be analyzed to confirm a missed cleavage rate of <10%. Post-acquisition, the enrichment efficiency is calculated; a successful IAP+IMAC workflow should yield >95% phosphopeptides, with >80% being strictly tyrosine-phosphorylated.

Workflow Lysis 1. Cell Lysis & Denaturation (8M Urea + Phosphatase Inhibitors) Digestion 2. Tryptic Digestion (Cleavage into Peptides) Lysis->Digestion DTT/IAA IAP 3. Immunoaffinity Purification (Multiplexed pY Antibodies) Digestion->IAP Desalting IMAC 4. IMAC Cleanup (Removal of Non-Phosphopeptides) IAP->IMAC Elution LCMS 5. LC-MS/MS Acquisition (High-Resolution Mass Spec) IMAC->LCMS Enrichment Analysis 6. Data Analysis (pY Site Localization) LCMS->Analysis Spectra

Fig 2: Sequential IAP-IMAC workflow for high-throughput pTyr phosphoproteomics.

Therapeutic Targeting and Drug Development

Because pTyr networks govern cellular proliferation, their dysregulation is a primary driver of oncogenesis.7[7].

Historically, drug development has focused on small-molecule Tyrosine Kinase Inhibitors (TKIs) like Imatinib, which block the ATP-binding pocket of kinases (e.g., BCR-ABL). However, the next frontier of precision medicine lies in targeting the "readers."8[8].

References

1.6 2.4 3.3 4.5 5.1 6.8 7.7 8.2

Sources

Exploratory

The Molecular Switch: A Technical Guide to L-Tyrosine vs. Phospho-L-Tyrosine in Cellular Signaling and Drug Development

Executive Summary & The Biochemical Paradigm Shift In eukaryotic signal transduction, the post-translational modification of proteins acts as the primary mechanism for rapid cellular response. Among these modifications,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Biochemical Paradigm Shift

In eukaryotic signal transduction, the post-translational modification of proteins acts as the primary mechanism for rapid cellular response. Among these modifications, the phosphorylation of L-Tyrosine to Phospho-L-Tyrosine (pTyr) represents a critical biochemical paradigm shift. Although tyrosine phosphorylation accounts for less than 2% of the total cellular phosphoproteome[1], it is the foundational driver of receptor tyrosine kinase (RTK) signaling, governing proliferation, differentiation, and survival. As a Senior Application Scientist, I present this whitepaper to dissect the physicochemical divergence between L-Tyrosine and its phosphorylated counterpart, elucidate the causality of pTyr-mediated signaling, and provide self-validating analytical workflows for drug development professionals.

Physicochemical and Structural Divergence

The conversion of L-Tyrosine to Phospho-L-Tyrosine is catalyzed by protein tyrosine kinases (PTKs), which transfer the gamma-phosphate from ATP to the hydroxyl group of the tyrosine's aromatic ring[2]. This is not merely a structural addition; it is a profound physicochemical transformation that fundamentally alters how the protein interacts with its microenvironment.

Table 1: Quantitative Physicochemical Comparison

PropertyL-TyrosineO-Phospho-L-Tyrosine
Molecular Weight 181.19 g/mol 261.17 g/mol
pKa (Carboxyl group) ~2.22.4[2]
pKa (Amino group) ~9.19.4[2]
pKa (Side Chain) ~10.1 (Hydroxyl)<2.0 (Phosphate pKa1), 5.8 (Phosphate pKa2)[2]
Net Charge at pH 7.4 0 (Zwitterionic)-2 (Dianionic)
Steric Profile Planar, relatively compactBulky, tetrahedral phosphate group

The Causality of the Charge Shift: At a physiological pH of 7.4, the non-phosphorylated L-Tyrosine residue is electrically neutral (zwitterionic backbone, protonated hydroxyl) and moderately hydrophobic. Upon phosphorylation, the newly added phosphate group is doubly deprotonated, carrying a net -2 charge[2]. This massive influx of localized electronegativity forces immediate steric and electrostatic repulsion against adjacent amino acids, driving allosteric conformational changes. For example, in kinase activation loops, this repulsion ejects the loop from the catalytic cleft, granting substrate access. Furthermore, this dianionic moiety creates a highly specific, high-affinity docking site for specialized protein domains[3][4].

Signaling Mechanics: The SH2 Domain Recognition System

The biological utility of Phospho-L-Tyrosine lies in its ability to act as a molecular beacon. Proteins containing Src Homology 2 (SH2) or Phosphotyrosine-Binding (PTB) domains possess highly conserved binding pockets specifically evolved to recognize pTyr[3].

The Causality of the "Two-Pronged Plug" Model: SH2 domains do not bind non-phosphorylated L-Tyrosine. The specificity is driven by thermodynamics and structural biology. The SH2 domain features a positively charged pocket, anchored by a strictly conserved Arginine residue within the FLVR motif (e.g., Arg βB5)[4]. The -2 charge of pTyr forms a critical double hydrogen bond and electrostatic salt bridge with this Arginine[4]. The second "prong" of the interaction is dictated by the amino acids immediately C-terminal to the pTyr (the +1 to +4 positions), which insert into a secondary hydrophobic pocket on the SH2 domain, ensuring signaling pathway specificity[3][4].

G Ligand Growth Factor RTK_Inact Inactive RTK (L-Tyrosine) Ligand->RTK_Inact Binds RTK_Act Active RTK (Phospho-L-Tyrosine) RTK_Inact->RTK_Act Autophosphorylation (ATP -> ADP) SH2_Domain SH2 Domain (e.g., Grb2) RTK_Act->SH2_Domain pTyr Docking (FLVR Motif) Downstream Downstream Signaling (Ras/MAPK) SH2_Domain->Downstream Cascade Activation

RTK activation and phosphotyrosine-mediated SH2 domain recruitment.

Analytical Workflows: Isolating the Phosphotyrosine Signal

A major bottleneck in phosphoproteomics is the low stoichiometry of pTyr. Because serine and threonine phosphorylation account for ~98% of all phosphorylation events, standard Immobilized Metal Affinity Chromatography (IMAC) will result in pTyr signals being overwhelmingly outcompeted and suppressed during Mass Spectrometry (MS)[1][5]. To solve this, researchers must utilize self-validating immunoaffinity or engineered SH2-superbinder workflows[5].

Step-by-Step Methodology: High-Throughput pTyr Enrichment for LC-MS/MS This protocol establishes a self-validating system where each step prevents the degradation or loss of the transient pTyr signal.

  • Cell Lysis and Phosphatase Inhibition: Lyse cells in a denaturing buffer (e.g., 8M urea or 2% SDS) supplemented with 2 mM Sodium Orthovanadate[1]. Causality: Orthovanadate acts as a competitive transition-state analog for protein tyrosine phosphatases (PTPs), preventing the rapid enzymatic hydrolysis of pTyr back to L-Tyrosine during lysis[6].

  • Proteolytic Digestion: Reduce, alkylate, and digest the proteome using Trypsin. Causality: Trypsin cleaves specifically at the C-terminus of Lysine and Arginine, generating peptide fragments of optimal length (7-20 amino acids) for MS ionization and fragmentation.

  • Peptide Desalting (Solid Phase Extraction): Pass the digested peptides through a C18 reverse-phase cartridge. Causality: Salts and detergents from the lysis buffer cause severe ion suppression in the mass spectrometer. C18 retains hydrophobic peptides while hydrophilic salts are washed away[7].

  • Specific pTyr Enrichment: Incubate the desalted peptides with magnetic beads conjugated to either anti-pTyr antibodies (e.g., 4G10) or engineered HaloTag-Src SH2 superbinders[5][6]. Causality: This step isolates the <2% pTyr fraction from the >98% pSer/pThr background, ensuring the mass spectrometer's duty cycle is dedicated solely to tyrosine-phosphorylated targets[5].

  • LC-MS/MS Acquisition: Elute the enriched peptides and analyze via high-resolution tandem mass spectrometry.

G Lysis 1. Cell Lysis (+ Sodium Orthovanadate) Digest 2. Protease Digestion (Trypsin Cleavage) Lysis->Digest Desalt 3. Peptide Desalting (C18 Solid Phase) Digest->Desalt Enrich 4. pTyr Enrichment (SH2 Superbinder / Anti-pY) Desalt->Enrich LCMS 5. LC-MS/MS Acquisition Enrich->LCMS Data 6. Phosphoproteomic Quantification LCMS->Data

Step-by-step phosphoproteomic workflow for pTyr enrichment and MS analysis.

Drug Development Implications: Tyrosine Kinase Inhibitors (TKIs)

The dysregulation of the L-Tyrosine to Phospho-L-Tyrosine transition is a hallmark of oncogenesis. Hyperactive mutant kinases (e.g., BCR-ABL, EGFR) constantly phosphorylate tyrosine residues, driving unchecked cellular proliferation[8][9].

This biochemical vulnerability led to the development of Tyrosine Kinase Inhibitors (TKIs). TKIs (such as imatinib, gefitinib, and osimertinib) are small molecules rationally designed to compete with ATP at the kinase's catalytic binding pocket[8][9]. Causality of Inhibition: By occupying the ATP pocket, TKIs physically block the transfer of the gamma-phosphate to the L-Tyrosine residue of the substrate. Without the formation of Phospho-L-Tyrosine, the -2 charge is never introduced, SH2 domains cannot dock, and the oncogenic signaling cascade is effectively silenced[8]. The ongoing challenge in drug development is the emergence of resistance mutations (e.g., T790M in EGFR) that alter the steric profile of the ATP pocket, necessitating next-generation TKIs or Proteolysis-Targeting Chimeras (PROTACs) to degrade the kinase entirely[9][10].

References

  • Specificity and regulation of phosphotyrosine signaling through SH2 domains - PMC - NIH - 3

  • Enrichment of Tyrosine Phosphorylated Peptides for Quantitative Mass Spectrometry Analysis of RTK Signaling Dynamics - Bio-protocol -1

  • A New Challenging and Promising Era of Tyrosine Kinase Inhibitors - ACS Publications - 8

  • Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy - PMC - NIH - 9

  • Automated Enrichment of Phosphotyrosine Peptides for High-Throughput Proteomics - PMC - NIH - 5

  • Evaluation of Enrichment Techniques for Mass Spectrometry: Identification of Tyrosine Phosphoproteins in Cancer Cells - PMC - NIH - 6

  • SH2 Domains: Folding, Binding and Therapeutical Approaches - PMC - NIH - 4

  • Automated Enrichment of Phosphotyrosine Peptides for High-Throughput Proteomics - ResearchGate - 7

  • Tyrosine Kinase Inhibitors, Antibody-Drug Conjugates, and Proteolysis-Targeting Chimeras - ASCO Publications - 10

  • O-Phospho-L-tyrosine (P9405) - Product Information Sheet - Sigma-Aldrich - 2

Sources

Foundational

Thermodynamics of Phospho-L-Tyrosine Disodium Salt Hydrolysis: A Technical Guide

Executive Summary Phospho-L-Tyrosine (pTyr) disodium salt [CAS: 1610350-91-8] represents a critical intersection between high-energy phosphate chemistry and bioprocess engineering. While biologically ubiquitous as a tran...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phospho-L-Tyrosine (pTyr) disodium salt [CAS: 1610350-91-8] represents a critical intersection between high-energy phosphate chemistry and bioprocess engineering. While biologically ubiquitous as a transient signaling motif, its industrial application—specifically as a highly soluble, neutral-pH source of tyrosine in fed-batch cell culture—relies heavily on its unique thermodynamic profile.

This guide moves beyond basic stoichiometry to explore the thermodynamic instability that makes pTyr a potent phosphoryl donor and the kinetic stability that allows it to function as a shelf-stable raw material. We will dissect the hydrolysis mechanism, provide protocols for determining thermodynamic parameters, and analyze the implications for drug design and biomanufacturing.

Part 1: The Thermodynamic Landscape

The "High-Energy" Misconception

In biochemical thermodynamics, pTyr is classified as a "high-energy" phosphate compound, distinct from "low-energy" phospho-esters like Phospho-Serine (pSer) or Phospho-Threonine (pThr).

It is crucial to correct a common semantic error: the P-O bond itself is not "high energy" in the sense that it releases energy upon breaking. Rather, the hydrolysis reaction is highly exergonic (


) because the products (inorganic phosphate and the phenol ring of tyrosine) possess significantly lower free energy than the reactant.
CompoundApprox.[1][2][3][4][5][6][7][8][9]

(kcal/mol)
Leaving Group

Thermodynamic Status
Phospho-L-Tyrosine -9.5 to -10.0 ~10.0 (Phenol) High Transfer Potential
ATP (

ADP + Pi)
-7.3 (Standard) / -12 (Cellular)~7.0 (ADP)High Transfer Potential
Phospho-Serine-3.0~13.6 (Alkoxide)Low Transfer Potential
Glucose-6-Phosphate-3.3~14.0 (Alkoxide)Low Transfer Potential

The Driver: The driving force is the leaving group ability. The phenolic oxygen of tyrosine (


) is a much better leaving group than the aliphatic hydroxyl of serine (

). Upon hydrolysis, the negative charge on the phenolate ion is stabilized by resonance with the benzene ring, a stabilization unavailable to serine.
The Disodium Salt Factor

The disodium salt form (


) is engineered for solubility.
  • Ionic Strength Effects: The high charge density of the dianion (

    
    ) at neutral pH creates an electrostatic repulsion barrier against nucleophilic attack by water (also electron-rich). This imparts kinetic stability  despite thermodynamic instability.
    
  • Solubility: Unlike L-Tyrosine (solubility

    
     0.4 g/L), the disodium phospho-derivative achieves solubilities 
    
    
    
    g/L, preventing precipitation in concentrated feeds.

Part 2: Reaction Mechanism & Visualization

The hydrolysis of aryl phosphates like pTyr typically proceeds via a Dissociative (


)  or Loose Associative  mechanism, depending on pH.
The Pathway
  • Substrate: pTyr dianion (at pH 7.4).

  • Transition State: The P-O(aryl) bond stretches significantly, leading to a metaphosphate-like (

    
    ) species.
    
  • Product Formation: Rapid attack by water generates inorganic phosphate (

    
    ) and L-Tyrosine.
    

HydrolysisMechanism cluster_0 Thermodynamic Drivers Reactant pTyr Dianion (Ground State) TS Transition State (Metaphosphate-like) Reactant->TS Activation Energy (Ea) Rate Limiting Step Products L-Tyrosine + Pi (Stable) TS->Products Fast Water Attack Exergonic Release Note1 Resonance Stabilization of Phenolic Leaving Group TS->Note1 Note2 Solvation of Pi Products->Note2

Figure 1: Reaction coordinate visualization highlighting the high-energy transition state and resonance stabilization of the products.

Part 3: Experimental Determination Protocols

To validate the thermodynamic parameters of pTyr hydrolysis in your specific formulation, use the following self-validating protocols.

Protocol A: Arrhenius Kinetics (Determination of and Shelf-Life)

Objective: Determine the Activation Energy (


) to predict shelf-life stability at 4°C.
  • Preparation: Prepare 10 mM pTyr disodium solutions in buffers at pH 5.0, 7.0, and 9.0 (to assess pH dependence).

  • Incubation: Aliquot samples into sealed HPLC vials and incubate at elevated temperatures: 40°C, 50°C, 60°C, and 70°C.

  • Sampling: At defined intervals (

    
     hours), quench the reaction by rapid cooling to 4°C.
    
  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) / Acetonitrile gradient.

    • Detection: UV at 274 nm (Tyrosine absorption). Note: pTyr elutes earlier than Tyr due to polarity.

  • Analysis:

    • Plot

      
       vs. time to obtain the rate constant 
      
      
      
      for each temperature.
    • Arrhenius Plot: Plot

      
       vs. 
      
      
      
      (Kelvin).
    • Calculation: Slope =

      
      .
      
    • Validation: Linearity (

      
      ) confirms a consistent mechanism across the temperature range.
      
Protocol B: Isothermal Titration Calorimetry (ITC) (Determination of )

Objective: Direct measurement of the enthalpy of hydrolysis using a phosphatase enzyme.

  • rationale: Chemical hydrolysis is too slow for ITC. We use a broad-spectrum phosphatase (e.g., Alkaline Phosphatase) to catalyze the reaction rapidly within the cell.

  • Setup:

    • Syringe: 5 mM pTyr disodium in reaction buffer (e.g., 50 mM Tris, 1 mM

      
      , pH 8.0).
      
    • Cell: Alkaline Phosphatase (approx 1-5 nM) in the exact same buffer.

  • Titration: Inject small volumes (2

    
    L) of pTyr into the enzyme cell.
    
  • Data Output:

    • Each injection yields a heat spike (exothermic).

    • Integrate peaks to find total heat (

      
      ).
      
    • Calculate molar enthalpy:

      
      .
      
  • Control: Titrate pTyr into buffer (no enzyme) to subtract heat of dilution.

Part 4: Biological & Pharmaceutical Implications[6][11]

Drug Development: The "Phosphatase Trap"

In drug design, pTyr mimetics are often used to inhibit Protein Tyrosine Phosphatases (PTPs).

  • Challenge: The high lability (negative

    
    ) of the P-O bond means native pTyr is rapidly degraded in vivo.
    
  • Solution: Non-hydrolyzable mimetics (e.g., phosphonates like difluoromethylene phosphonates,

    
    ) are used. These mimic the geometry and charge of the transition state but lack the leaving group oxygen, rendering the bond thermodynamically stable.
    
Bioprocessing: Feed Stability

For researchers using pTyr disodium in CHO cell culture feeds:

  • The Stability Paradox: While thermodynamically unstable, pTyr disodium is kinetically stable at neutral pH due to charge repulsion.

  • Critical Control Point: Avoid acidic excursions (pH < 5). Protonation of the phosphate group (

    
    ) weakens the P-O bond and accelerates hydrolysis, leading to premature tyrosine precipitation and feed instability.
    

Workflow Start pTyr Disodium Salt (Raw Material) Check Check pH & Temp Start->Check PathA Acidic pH (< 5.0) or High Temp Check->PathA Risk PathB Neutral pH (7.0-7.4) Cool Temp (2-8°C) Check->PathB Optimal ResultA Rapid Hydrolysis Precipitation of Tyr PathA->ResultA ResultB Stable Solution Bioavailable Source PathB->ResultB

Figure 2: Stability workflow for bioprocessing applications.

References

  • Zhang, Z. Y. (2002). Thermodynamic and kinetic analysis of protein tyrosine phosphatases. Annual Review of Pharmacology and Toxicology. Link

  • Herschlag, D., & Jencks, W. P. (1989). The effect of magnesium ions on the hydrolysis of phosphoryl groups. Journal of the American Chemical Society.[4] Link

  • Sigma-Aldrich. (2023). Phospho-L-tyrosine disodium salt Product Specification & Stability Data. Link

  • Lassila, J. K., et al. (2011). The Transition State for the Hydrolysis of p-Nitrophenyl Phosphate. Journal of the American Chemical Society.[4] Link

  • Alberty, R. A. (1994). Thermodynamics of Biochemical Reactions. Wiley-Interscience.

Sources

Exploratory

Technical Guide: Phospho-L-Tyrosine as a Competitive Phosphatase Inhibitor

The following technical guide details the role, mechanism, and application of O-Phospho-L-Tyrosine (P-Tyr) in phosphatase research. While often misunderstood as a simple "blocker," P-Tyr functions primarily as a competit...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, mechanism, and application of O-Phospho-L-Tyrosine (P-Tyr) in phosphatase research. While often misunderstood as a simple "blocker," P-Tyr functions primarily as a competitive substrate (decoy) rather than a catalytic inactivator. This distinction is critical for experimental design in drug development and signal transduction analysis.

Executive Summary

O-Phospho-L-Tyrosine (P-Tyr) is a phosphorylated amino acid derivative widely used in signal transduction research.[1][2] Unlike Sodium Orthovanadate (a transition state analog that irreversibly or tightly binds the active site), P-Tyr acts as a competitive substrate . It occupies the catalytic cleft of Protein Tyrosine Phosphatases (PTPs), temporarily preventing the enzyme from acting on other target proteins.

Its primary utility lies in Kinetic Characterization (Ki determination) , Antibody Validation (Peptide Competition) , and Affinity Elution . It is generally unsuitable as a long-term stabilizer in lysis buffers due to its hydrolyzable nature, a nuance often overlooked in general protocols.

Mechanistic Basis: Competitive Inhibition vs. Catalytic Inactivation

To use P-Tyr effectively, one must understand the structural biology of the PTP active site. PTPs (e.g., PTP1B, SHP2) possess a deep catalytic cleft containing a conserved Cysteine residue (the nucleophile).

The "Decoy" Mechanism

P-Tyr functions by Mass Action . When present in excess (mM range) relative to the target phosphoprotein (nM range), P-Tyr floods the active site.

  • Binding: P-Tyr enters the PTP active site via electrostatic interactions with the conserved Arginine loop.

  • Competition: It physically blocks the entry of the target phosphoprotein (e.g., pEGFR, pSrc).

  • Hydrolysis (The Limitation): Unlike Vanadate, P-Tyr is a valid substrate. The PTP hydrolyzes it, releasing inorganic phosphate (Pi) and Tyrosine. Once hydrolyzed, the "inhibitor" is gone.

Expert Insight: Consequently, P-Tyr is a transient inhibitor . For sustained inhibition (e.g., protecting lysates overnight), non-hydrolyzable analogs like Sodium Orthovanadate or Pervanadate are required.

Diagram: Mechanism of Competitive Inhibition

The following diagram illustrates how P-Tyr acts as a decoy substrate to inhibit the dephosphorylation of a target protein.

PTP_Mechanism PTP Free PTP Enzyme (Active Site Open) Complex_Target PTP-Target Complex (Catalysis) PTP->Complex_Target  Binds Target   Complex_Decoy PTP-Decoy Complex (Blocked Active Site) PTP->Complex_Decoy  Binds Decoy (High Conc.)   Target Target Protein-pY (Substrate) Target->Complex_Target PTyr Phospho-L-Tyrosine (Decoy/Inhibitor) PTyr->Complex_Decoy  Competition   Product_Target Dephosphorylated Protein + Pi Complex_Target->Product_Target  Dephosphorylation   Product_Decoy Free Tyrosine + Pi Complex_Decoy->Product_Decoy  Hydrolysis (Inhibitor Consumed)   Product_Target->PTP  Enzyme Recycled   Product_Decoy->PTP  Enzyme Recycled  

Caption: Competitive inhibition cycle. P-Tyr (Yellow) outcompetes the Target Protein (Red) for the PTP active site. However, P-Tyr is hydrolyzed, recycling the enzyme.

Comparative Analysis of Phosphatase Inhibitors

Researchers must select the correct inhibitor based on the assay type.[3]

FeaturePhospho-L-Tyrosine (P-Tyr)Sodium Orthovanadate (

)
PervanadatePhosphatase Inhibitor Cocktails
Mechanism Competitive Substrate (Reversible)Transition State Analog (Reversible*)Active Site Oxidation (Irreversible)Mixed (Competitive/Allosteric)
Stability Low (Hydrolyzed by enzyme)High (Stable in buffer)Low (Must be made fresh)High
Potency (Ki) Weak (

)
Potent (

)
Very Potent (

)
Variable
Primary Use Antibody Validation, Elution,

Assays
Lysis Buffers, Protein ProtectionMaximal Stimulation of SignalingGeneral Lysis Buffers
Cell Permeability PoorPoor (unless modified)GoodVariable

Note: Vanadate binding is reversible but very slow; it is often treated as stable in short-term assays.

Experimental Protocol: Determination of Inhibition Constant ( )

This protocol describes how to use P-Tyr to determine the inhibition characteristics against a standard substrate, p-Nitrophenyl Phosphate (pNPP) . This is essential for characterizing PTP active site specificity.

Materials
  • Enzyme: Recombinant PTP1B (or PTP of interest), 10 nM final conc.

  • Substrate: pNPP (Sigma-Aldrich).

  • Inhibitor: O-Phospho-L-Tyrosine (dissolved in water, pH adjusted to 7.0).[4]

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM DTT, 1 mM EDTA.

  • Detection: Microplate reader (Absorbance at 405 nm).

Workflow Diagram (Graphviz)

Ki_Assay_Workflow Step1 Prepare Reagents (Enzyme, pNPP, P-Tyr Series) Step2 Plate Setup (96-well) Rows: Varying [P-Tyr] (0 - 10 mM) Cols: Varying [pNPP] (0.5 - 10 mM) Step1->Step2 Step3 Initiate Reaction Add PTP Enzyme to all wells Step2->Step3 Step4 Kinetic Read Measure A405nm every 30s for 15 min Step3->Step4 Step5 Data Analysis Lineweaver-Burk or Dixon Plot Step4->Step5

Caption: Step-by-step workflow for determining the Ki of Phospho-L-Tyrosine using a pNPP competition assay.

Step-by-Step Methodology
  • Preparation: Prepare a 100 mM stock of P-Tyr. Ensure pH is neutral (acidic P-Tyr precipitates and alters buffer pH).

  • Plate Setup: In a 96-well clear plate, set up a matrix:

    • Substrate (pNPP): 0, 0.5, 1, 2, 4, 8 mM.

    • Inhibitor (P-Tyr): 0, 1, 2, 5, 10 mM.

  • Initiation: Add 10 µL of Enzyme (diluted in Assay Buffer) to start the reaction. Final volume: 100 µL.

  • Measurement: Immediately read Absorbance at 405 nm in kinetic mode (intervals of 30s) for 10–20 minutes at 30°C.

  • Analysis:

    • Calculate initial velocity (

      
      ) for each well.
      
    • Generate a Lineweaver-Burk Plot (

      
       vs 
      
      
      
      ).
    • Result: Competitive inhibition will show lines intersecting at the Y-axis (

      
       is unchanged), but the X-intercept (
      
      
      
      ) shifts.
    • Calculate

      
       using the equation: 
      
      
      
      .

Protocol: Antibody Specificity Validation (Blocking)

The most common "inhibitory" application of P-Tyr is not enzymatic, but immunological. It inhibits the binding of anti-phosphotyrosine antibodies to non-specific sites or confirms specificity.

Rationale

If an antibody signal disappears when the antibody is pre-incubated with excess P-Tyr, the signal is confirmed to be phospho-specific.

Procedure
  • Run Western Blot: Transfer proteins to PVDF/Nitrocellulose.[5]

  • Primary Antibody Prep: Prepare two tubes of the primary anti-phosphotyrosine antibody (e.g., 4G10 or PY20) at the working dilution.

  • Competition:

    • Tube A (Control): Antibody + Buffer.

    • Tube B (Block): Antibody + 10–20 mM Phospho-L-Tyrosine .

  • Incubation: Incubate both tubes at Room Temperature for 30–60 minutes before adding to the membrane. This allows P-Tyr to saturate the antibody's antigen-binding site.

  • Probing: Apply Tube A to one blot and Tube B to a duplicate blot. Incubate overnight.

  • Result: Tube B should show no bands . If bands remain, they are non-specific (background).

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Buffer Low pHP-Tyr is acidic. Adjust stock solution to pH 7.0-7.4 using NaOH before adding to assay.
No Inhibition Observed Substrate affinity too highIf the protein substrate has

P-Tyr

, P-Tyr cannot compete effectively. Increase P-Tyr concentration to >10 mM.
Signal "Reappears" over time HydrolysisPTPs will eventually eat the P-Tyr inhibitor. Use Vanadate for long incubations (>1 hour).
High Background in ELISA Non-specific bindingUse P-Tyr to block the coating surface if using anti-pY antibodies for capture.

References

  • Hunter, T. (1982).[6] "Phosphotyrosine - a new protein modification."[6] Trends in Biochemical Sciences. Link

  • BenchChem. (2025).[1][4][7] "A Comparative Guide to Protein Tyrosine Phosphatase Inhibitors: Sodium Orthovanadate vs. Pervanadate." BenchChem Technical Notes. Link

  • Zhang, Z.Y. (2002).[2] "Protein tyrosine phosphatases: structure and function, substrate specificity, and inhibitor development."[8] Annual Review of Pharmacology and Toxicology. Link

  • Sigma-Aldrich. "Product Information: O-Phospho-L-Tyrosine." Merck/Sigma Technical Bulletin. Link

  • Cayman Chemical. "O-Phospho-L-Tyrosine Product Insert & Citations." Cayman Chemical.[6] Link

Sources

Protocols & Analytical Methods

Method

Protocol: Preparation and Handling of Phospho-L-Tyrosine Disodium Salt Stock Solutions

Topic: Protocol for preparing Phospho-L-Tyrosine disodium salt stock solutions Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals Abstract O-Phospho-L-tyrosi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for preparing Phospho-L-Tyrosine disodium salt stock solutions Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract

O-Phospho-L-tyrosine (pTyr) is a critical reagent in signal transduction research, serving as a competitive inhibitor for protein tyrosine phosphatases (PTPs), a standard in mass spectrometry, and a media supplement for cellular engineering. While the free acid form of phosphotyrosine exhibits poor solubility, the disodium salt (pTyr-Na


) offers superior solubility (>50 g/L) and physiological compatibility. This application note details a standardized protocol for preparing high-integrity 100 mM stock solutions, emphasizing the prevention of hydrolytic degradation and the maintenance of phosphatase-free conditions.
Chemical & Physical Profile

Understanding the physicochemical properties of the disodium salt is essential for accurate formulation. Unlike the free acid, the disodium salt dissolves readily in water without the need for alkaline additives that could degrade the phosphate ester bond.

PropertySpecification
Chemical Name O-Phospho-L-tyrosine disodium salt
CAS Number 1610350-91-8 (Disodium) / 21820-51-9 (Free Acid)
Formula C

H

NNa

O

P
Molecular Weight 305.13 g/mol
Solubility (Water) > 50 g/L (approx. 160 mM)
pKa (Phosphate group) ~1.0 and ~6.1
Appearance White to off-white crystalline powder
Storage (Solid) +2°C to +8°C (Desiccated)
Pre-Formulation Considerations
2.1 Solubility vs. Stability

The disodium salt is chosen over the free acid because it yields a near-neutral pH in solution, minimizing the risk of acid-catalyzed hydrolysis.

  • Acid Hydrolysis: At low pH (<3), the phosphate ester bond is susceptible to cleavage, releasing free L-Tyrosine and inorganic phosphate.

  • Enzymatic Degradation: The primary threat to stock integrity is contamination by ubiquitous phosphatases (e.g., from skin or non-sterile glassware).

2.2 The "Phosphatase-Free" Mandate

Because pTyr is the specific substrate for PTPs, any contamination will rapidly degrade the stock.

  • Rule: Always use gloves, sterile water (WFI), and pyrogen-free plasticware.

  • Avoid: Autoclaving the stock solution. The combination of heat and pressure can hydrolyze the phospho-ester bond. Sterilization must be achieved via filtration.

Protocol: Preparation of 100 mM Stock Solution

Target Concentration: 100 mM (Suitable for 1000x dilution to a 100 µM working concentration). Volume: 10 mL

Materials
  • Phospho-L-Tyrosine disodium salt (MW: 305.13 g/mol )

  • Sterile Milli-Q® water or Water for Injection (WFI)

  • 0.22 µm PES (Polyethersulfone) syringe filter

  • Sterile 15 mL conical tube

  • Sterile 1.5 mL microcentrifuge tubes (for aliquots)

Step-by-Step Procedure
  • Calculations: To prepare 10 mL of a 100 mM solution:

    
    
    
    
    
    Target Mass:305.1 mg
  • Weighing:

    • Weigh 305.1 mg of Phospho-L-Tyrosine disodium salt into a sterile weighing boat.

    • Note: The powder is hygroscopic; minimize exposure to air.

  • Dissolution:

    • Add approximately 8 mL of sterile water to a 15 mL sterile conical tube.

    • Add the weighed powder to the water.

    • Vortex gently until completely dissolved. The solution should be clear and colorless.

    • pH Check: Spot 2 µL onto pH paper. The pH should be between 6.0 and 8.0. If < 6.0, adjust carefully with 1N NaOH, but this is rarely necessary for the disodium salt.

  • Volume Adjustment:

    • Add sterile water to bring the final volume to exactly 10 mL .

    • Invert to mix.

  • Sterilization (Critical):

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm PES filter .

    • Dispense the solution through the filter into a new sterile tube.

  • Aliquoting:

    • Dispense into 500 µL or 1 mL aliquots in sterile microcentrifuge tubes.

    • Reasoning: Avoids repeated freeze-thaw cycles which can induce hydrolysis.

  • Storage:

    • Store aliquots at -20°C . Stable for 6–12 months.

Quality Control (Self-Validation)

To ensure the stock has not degraded into free Tyrosine, a UV absorbance check can be performed.

Principle: Phosphorylation of the tyrosine hydroxyl group alters the UV absorption spectrum. Free L-Tyrosine has a higher extinction coefficient at 280 nm compared to Phosphotyrosine.

  • Method: Dilute stock 1:100 (to 1 mM) in PBS. Measure Absorbance at 280 nm.[1][2][3][4][5][6][7][8][9]

  • Pass Criteria: The A280 should be significantly lower than that of an equimolar L-Tyrosine standard. If A280 rises over time, hydrolysis has occurred.

Visualizations
5.1 Preparation Workflow

StockPrep Start Weigh 305.1 mg pTyr-Na2 Dissolve Dissolve in 8 mL Sterile H2O Start->Dissolve Sterile Tube Adjust Adjust Vol to 10 mL Dissolve->Adjust Check pH Filter Filter Sterilize (0.22 µm PES) Adjust->Filter Remove Particulates Aliquot Aliquot (500 µL) Filter->Aliquot Sterile Bench Store Store at -20°C Aliquot->Store Avoid Freeze/Thaw

Caption: Workflow for the preparation of a sterile 100 mM Phospho-L-Tyrosine Disodium Salt stock solution.

5.2 Hydrolysis Pathway (Degradation Mechanism)

Hydrolysis pTyr Phospho-L-Tyrosine (Active Inhibitor) Inter Hydrolysis (Acid or Phosphatase) pTyr->Inter pH < 3 or Temp > 60°C Tyr L-Tyrosine (Precipitate Risk) Inter->Tyr Pi Inorganic Phosphate (Pi) Inter->Pi

Caption: Degradation pathway. Hydrolysis cleaves the phosphate group, rendering the inhibitor inactive and potentially causing precipitation of less soluble L-Tyrosine.

Troubleshooting & Usage Guide
IssueProbable CauseSolution
Precipitation Hydrolysis to L-TyrosineL-Tyrosine is much less soluble (0.4 g/L) than pTyr. If white precipitate forms, discard stock.
Yellowing OxidationDiscard. Fresh pTyr solutions should be colorless.
Loss of Inhibition Phosphatase ContaminationEnsure all glassware/plastics are sterile. Do not dip non-sterile tips into the stock.

Working Concentrations:

  • Phosphatase Inhibition: Typically 1 mM to 10 mM in the final assay buffer.

  • Affinity Column Elution: 100 mM is often used to elute proteins bound to SH2 domains or anti-phosphotyrosine antibodies.

References
  • Sigma-Aldrich. Product Information: O-Phospho-L-tyrosine. Link

  • Cayman Chemical. O-Phospho-L-Tyrosine Product Insert. Link

  • National Institutes of Health (NIH) - PubChem. Phosphotyrosine Compound Summary. Link

  • Thermo Fisher Scientific. Protein and Peptide Extinction Coefficients. Link

  • Nacalai Tesque. Phosphatase Inhibitor Cocktail Protocol. Link

Sources

Application

Application Note: Validating Anti-Phosphotyrosine Antibody Specificity Using O-Phospho-L-Tyrosine Competition

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Western Blotting (Immunoblotting), Signal Transduction Validation Mechanistic Rationale & Experimental Logic Tyrosine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Western Blotting (Immunoblotting), Signal Transduction Validation

Mechanistic Rationale & Experimental Logic

Tyrosine phosphorylation is a fundamental post-translational modification that drives receptor tyrosine kinase (RTK) signaling, cellular proliferation, and oncogenesis[1]. While pan-phosphotyrosine monoclonal antibodies (such as clones PY20, 4G10, or EPR16871) are indispensable tools for mapping these pathways, they are inherently susceptible to cross-reactivity. Depending on stoichiometric conditions and lysate complexity, these antibodies may bind non-specifically to highly abundant non-phosphorylated proteins or other phospho-amino acids.

To establish a self-validating experimental system and ensure scientific trustworthiness, researchers must perform a peptide competition assay . By pre-incubating the primary antibody with a vast molar excess of free O-Phospho-L-Tyrosine, the antibody's antigen-binding sites (paratopes) become fully saturated[2]. When this "blocked" antibody is subsequently applied to an immunoblot, true phosphotyrosine signals will be competitively eliminated, while non-specific background bands will remain visible[3].

Mechanism Target Target Protein on Membrane Ab Anti-pTyr Antibody (Unblocked) Ab->Target Binds pTyr (Signal +) Blocker O-Phospho-L-Tyrosine (Competitor) AbBlocked Anti-pTyr Antibody (Blocked) Blocker->AbBlocked Saturates Binding Sites AbBlocked->Target Cannot Bind (Signal -)

Fig 1. Competitive inhibition mechanism of O-Phospho-L-Tyrosine on anti-pTyr antibodies.

Critical Parameters & Quantitative Data

Successful execution of this assay requires strict adherence to specific biochemical parameters. The table below summarizes the optimal conditions and the causality behind each methodological choice.

Experimental ParameterOptimal ConditionMechanistic Rationale
Lysis Phosphatase Inhibitor 1 mM Sodium OrthovanadateIrreversibly inhibits endogenous protein tyrosine phosphatases (PTPs) to prevent rapid signal degradation during cell lysis.
Membrane Blocking Buffer 3% - 5% BSA in TBSTCritical: Non-fat dry milk contains casein, a highly phosphorylated protein that will sequester anti-pTyr antibodies and cause severe background noise.
Competitor Concentration 20 mM O-Phospho-L-TyrosineProvides a sufficient molar excess to drive the binding equilibrium toward complete antibody saturation[4].
Pre-incubation Time 2 hours at Room TempAllows the antibody-competitor complex to reach stable thermodynamic equilibrium prior to membrane application[5].
Step-by-Step Methodology

To ensure absolute reproducibility, this workflow requires running two identical immunoblots in parallel: a Control Blot and a Blocked Blot.

Workflow Lysis 1. Cell Lysis (+ 1mM Vanadate) Blot 2. SDS-PAGE & Transfer (Duplicate Blots) Lysis->Blot Block 3. Membrane Blocking (5% BSA, No Milk) Blot->Block Split Block->Split AbControl 4A. Control Tube (Antibody + Buffer) Split->AbControl AbBlock 4B. Blocking Tube (Antibody + 20mM p-Tyr) Split->AbBlock IncubateA 5A. Incubate Blot A AbControl->IncubateA IncubateB 5B. Incubate Blot B AbBlock->IncubateB ResultA Specific & Non-specific Bands Visible IncubateA->ResultA ResultB Only Non-specific Bands Visible IncubateB->ResultB

Fig 2. Parallel experimental workflow for the peptide competition assay.

Phase 1: Sample Preparation & Transfer
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors and 1 mM sodium orthovanadate (or pervanadate) to preserve tyrosine phosphorylation.

  • Electrophoresis: Resolve 20–40 µg of total protein per well via SDS-PAGE. Run the samples in duplicate on the same gel (or two parallel gels).

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. If run on a single gel, carefully cut the membrane down the middle to separate the duplicate sets.

Phase 2: Membrane Blocking
  • Block Membranes: Submerge both membranes in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Incubate for 1 hour at room temperature with gentle agitation. Do not use milk.

Phase 3: Antibody Neutralization (The Competition Step)
  • Prepare Solutions: Label two tubes as "Tube A" (Control) and "Tube B" (Blocked).

  • Tube A (Control): Dilute the primary anti-phosphotyrosine antibody (e.g., clone PY20) to its optimal working concentration (typically 1:1000 or 1 µg/mL) in 5% BSA/TBST.

  • Tube B (Blocked): Dilute the primary antibody identically to Tube A. Add free O-Phospho-L-Tyrosine to achieve a final concentration of 20 mM[4]. (Note: Alternatively, a conjugated Phosphotyrosine-BSA inhibitor can be used at a working concentration of 5 µg/mL[6]).

  • Equilibration: Incubate both tubes for 2 hours at room temperature with gentle agitation to allow the competitor to fully bind the antibody[5].

Phase 4: Incubation & Signal Validation
  • Primary Incubation: Apply the contents of Tube A to Blot A, and Tube B to Blot B. Incubate overnight at 4°C.

  • Detection: Wash both blots 3 × 5 minutes in TBST. Apply the appropriate HRP-conjugated secondary antibody, wash again, and develop using enhanced chemiluminescence (ECL).

  • Analysis: Align the developed images. Bands that are present in Blot A but completely absent in Blot B represent genuine tyrosine-phosphorylated targets[3]. Bands appearing in both blots are non-specific artifacts.

Troubleshooting & Causality Guide
  • Issue: High background noise across the entire membrane on both blots.

    • Causality: The blocking buffer likely contained non-fat dry milk. Milk is rich in casein, a highly phosphorylated protein that acts as an immobilized antigen, trapping the anti-pTyr antibody across the entire membrane surface. Switch to high-purity BSA.

  • Issue: The target signal is weak or absent in the Control Blot (Blot A).

    • Causality: Endogenous protein tyrosine phosphatases (PTPs) rapidly dephosphorylate targets during cell lysis. Ensure that fresh sodium orthovanadate (1 mM) was added to the lysis buffer immediately before use.

  • Issue: The target signal does not disappear in the Blocked Blot (Blot B).

    • Causality: Either the O-Phospho-L-Tyrosine concentration was insufficient to saturate the primary antibody (increase to 5- to 10-fold molar excess[5]), or the band is a non-specific artifact cross-reacting with the antibody's Fc region or a non-phosphorylated epitope.

References
  • American Heart Association Journals. Tyrosine Phosphorylation of Human Platelet Plasma Membrane Ca 2+ -ATPase in Hypertension.2

  • Thermo Fisher Scientific. Phosphotyrosine Monoclonal Antibody (IG2) (MA4-003).1

  • Sigma-Aldrich. Phosphotyrosine-BSA 2 mg/mL, buffered aqueous solution.6

  • American Journal of Physiology. Tyrosine phosphorylation of paxillin/pp125FAK and microvascular endothelial barrier function.4

  • Abcam. Anti-Phosphotyrosine antibody [PY20] (ab10321).

  • Alomone Labs / Shigematsu-bio. Peptide blocking protocol for immunostaining (IHC, ICC, IF).3

  • GeneTex. Blocking Peptide Competition Protocol.5

Sources

Method

Application Note: Optimization of Phospho-L-Tyrosine Disodium Salt for Competitive ELISA

Abstract This application note details the methodological framework for utilizing Phospho-L-Tyrosine disodium salt (pTyr-Na2) as a competitive inhibitor in Enzyme-Linked Immunosorbent Assays (ELISA). While anti-phosphoty...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the methodological framework for utilizing Phospho-L-Tyrosine disodium salt (pTyr-Na2) as a competitive inhibitor in Enzyme-Linked Immunosorbent Assays (ELISA). While anti-phosphotyrosine antibodies (e.g., clones 4G10, PY20) are staples in signal transduction research, validating their specificity requires rigorous competitive inhibition controls. This guide addresses the solubility advantages of the disodium salt form, provides a self-validating experimental protocol for determining IC50 values, and outlines the mathematical approach for data analysis.

Introduction & Scientific Rationale

The Role of Phosphotyrosine

Tyrosine phosphorylation is a rare but critical post-translational modification, accounting for less than 1% of total protein phosphorylation, yet governing pivotal pathways in cell growth and differentiation (e.g., EGFR, PDGFR signaling). Due to the high conservation of the phosphotyrosine moiety, "pan-specific" antibodies are frequently used. However, cross-reactivity with inorganic phosphates or non-specific anionic regions can yield false positives.

Why Disodium Salt?

The choice of Phospho-L-Tyrosine disodium salt over the free acid form is dictated by solubility and pH stability.

  • Free Acid Form: Poorly soluble in neutral aqueous buffers; often requires acidification or alkalization, which can disrupt antibody-antigen binding kinetics.

  • Disodium Salt Form: Highly soluble in water and neutral buffers (PBS/TBS), allowing for the preparation of high-concentration stock solutions (up to 100 mM) without altering the pH of the reaction matrix.

Principle of Competitive ELISA

In this assay, the free pTyr-Na2 acts as the inhibitor . It competes with the plate-immobilized antigen (e.g., pTyr-BSA or a phosphorylated lysate) for the binding sites of the primary antibody.

  • High Inhibitor Concentration: Antibody is saturated in solution; minimal binding to the plate; Low Signal .

  • Low Inhibitor Concentration: Antibody remains free; maximal binding to the plate; High Signal .

Mechanism Visualization

CompetitiveELISA Antibody Primary Antibody (Anti-pTyr) Free_pTyr Free Inhibitor (pTyr-Na2 Salt) Antibody->Free_pTyr High Affinity Binding Plate_Ag Immobilized Antigen (pTyr-BSA on Plate) Antibody->Plate_Ag Competitive Binding Complex Ab-Inhibitor Complex (Washed Away) Free_pTyr->Complex Prevents Plate Binding Signal Detection Signal (OD 450nm) Complex->Signal No Signal Plate_Ag->Signal Detection

Figure 1: Mechanism of Competitive ELISA. Free pTyr-Na2 sequesters the antibody, preventing it from binding the immobilized antigen.

Materials & Preparation

Reagents
  • Phospho-L-Tyrosine Disodium Salt: (e.g., Sigma-Aldrich or equivalent).

  • Specificity Controls: Phospho-L-Serine and Phospho-L-Threonine (to prove the antibody does not bind generic phosphate groups).

  • Assay Buffer: TBS-T (Tris-Buffered Saline + 0.05% Tween-20) + 1% BSA.

    • Note: Avoid milk blockers.[1] Casein is a phosphoprotein and will cause high background.[1][2]

  • Coating Antigen: Phosphotyrosine-BSA conjugate or known phosphorylated cell lysate.

Stock Solution Protocol

To ensure accuracy in the competitive curve, prepare a fresh stock solution.

  • Weigh: Calculate mass for 1 mL of 100 mM stock.

    • MW of pTyr-Na2: ~305.13 g/mol .[3][4]

    • Calculation: 30.5 mg in 1 mL distilled water.

  • Dissolve: Vortex until completely clear. The salt form should dissolve instantly.

  • pH Check: Verify pH is ~7.0–7.5. Adjust with dilute NaOH or HCl if necessary (rarely needed for disodium salt).

Experimental Protocol: Checkerboard Competition

This protocol determines the IC50 (concentration required to inhibit 50% of the signal).[5]

Workflow Diagram

Workflow Step1 1. Prepare Dilutions (Serial 1:10) Step2 2. Pre-Incubation (Ab + pTyr-Na2) 1 Hour @ RT Step1->Step2 Step3 3. Transfer to Plate (Coated with Antigen) Step2->Step3 Step4 4. Standard ELISA (Wash -> Secondary -> TMB) Step3->Step4

Figure 2: Experimental Workflow. The critical step is the pre-incubation of the antibody with the inhibitor before adding to the plate.

Step-by-Step Methodology
  • Plate Coating: Coat 96-well plate with pTyr-BSA (1

    
    g/mL) overnight at 4°C. Wash and block with 3% BSA in TBS-T.
    
  • Inhibitor Dilution Series: In separate tubes, prepare the following concentrations of pTyr-Na2 in Assay Buffer:

    • 10 mM (High inhibition control)

    • 1 mM

    • 100

      
      M
      
    • 10

      
      M
      
    • 1

      
      M
      
    • 0.1

      
      M
      
    • 0

      
      M (Maximum Signal Control / 
      
      
      
      )
  • Antibody Preparation: Dilute the primary anti-pTyr antibody to its fixed working concentration (typically 1:1000 or 0.5

    
    g/mL) in Assay Buffer.
    
    • Critical: The antibody concentration must be constant across all wells.

  • Pre-Incubation (The Competition):

    • Mix equal volumes (e.g., 60

      
      L) of the Antibody solution and the Inhibitor Dilutions.
      
    • Incubate for 1 hour at Room Temperature with gentle agitation. This allows equilibrium binding to occur in the liquid phase.

  • Assay:

    • Add 100

      
      L of the pre-incubated mixtures to the coated ELISA plate wells.[6]
      
    • Incubate for 1 hour at Room Temperature.

  • Detection:

    • Wash plate 3x with TBS-T.[7][8]

    • Add HRP-conjugated secondary antibody. Incubate 1 hour.

    • Wash 3x.[1][6][7][8]

    • Add TMB substrate, stop reaction with H2SO4, and read OD at 450 nm.[9]

Data Analysis

Calculating Percent Inhibition

Normalize the data using the "No Inhibitor" (


) and "Background" (NSB) wells.


Typical Results Table

A successful validation should look like the table below.

pTyr-Na2 Conc.Log[Conc] (M)OD 450nm (Example)% InhibitionInterpretation
10 mM -20.1595%Full Block (Specificity Confirmed)
1 mM -30.2585%Strong Inhibition
100

M
-40.6050%~IC50 Range
10

M
-50.9020%Weak Inhibition
0 mM (

)
-1.100%Max Binding
pSer (10 mM) -21.082%Negative Control (No Cross-reactivity)
Determining Specificity
  • True Anti-pTyr: Should show >90% inhibition at 10 mM pTyr-Na2.

  • Specificity Check: The pSer and pThr controls (at 10 mM) should show <10% inhibition. If pSer inhibits the signal, the antibody is cross-reactive to phosphate groups, not specific to phosphotyrosine.

Troubleshooting & Optimization

  • Issue: No Inhibition at 10 mM.

    • Cause: Antibody affinity is extremely high, or the coating density of the antigen on the plate is too high.

    • Solution: Dilute the coating antigen (try 0.1

      
      g/mL) or reduce the antibody concentration.
      
  • Issue: High Background in "Blank" wells.

    • Cause: Inadequate blocking or use of milk.

    • Solution: Ensure 3% BSA is used. Verify the secondary antibody does not bind the pTyr-Na2 (unlikely, but possible if reagents are contaminated).

  • Issue: Precipitation in Stock Solution.

    • Cause: Using Free Acid form instead of Disodium Salt.

    • Solution: Switch to Disodium Salt or add NaOH until pH 7.0 is reached.

References

  • Cytoskeleton, Inc. Phosphotyrosine Detection Methods and Specificity Controls. [Link]

Sources

Application

Tyrosine phosphatase assay protocols using Phospho-L-Tyrosine substrate

Application Note: Kinetic Characterization of Protein Tyrosine Phosphatases (PTPs) using Phospho-L-Tyrosine Abstract & Introduction Protein Tyrosine Phosphatases (PTPs) are critical regulators of signal transduction, act...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Kinetic Characterization of Protein Tyrosine Phosphatases (PTPs) using Phospho-L-Tyrosine

Abstract & Introduction

Protein Tyrosine Phosphatases (PTPs) are critical regulators of signal transduction, acting in coordination with Protein Tyrosine Kinases (PTKs) to control cell growth, differentiation, and metabolism. Dysregulation of PTPs (e.g., PTP1B, SHP2, CD45) is implicated in diabetes, autoimmunity, and cancer.

While phosphopeptides offer sequence specificity, O-Phospho-L-Tyrosine (p-Tyr) serves as a vital, cost-effective generic substrate for high-throughput screening and initial kinetic characterization (


, 

).[1] Unlike p-Nitrophenyl Phosphate (pNPP), which yields a yellow chromophore, p-Tyr hydrolysis releases free inorganic phosphate (Pi) and L-Tyrosine, neither of which is colorimetric on its own.[1]

This protocol details the "Gold Standard" method for p-Tyr assays: The Malachite Green Phosphate Detection System. This approach offers superior sensitivity (detection limit ~20 pmol Pi) compared to traditional colorimetric methods but requires rigorous control of buffer components to prevent interference.

Principle of Assay

The assay relies on a two-step reaction:[1][2]

  • Enzymatic Hydrolysis: The PTP enzyme hydrolyzes the phospho-ester bond of Phospho-L-Tyrosine, releasing free inorganic phosphate (Pi).[1]

    
    [1]
    
  • Colorimetric Detection: The released

    
     reacts with Molybdate and Malachite Green in an acidic environment to form a stable green complex (Phosphomolybdate-Malachite Green), measurable at 620–650 nm .
    

Critical Mechanistic Note: PTPs possess a catalytic cysteine residue (e.g., Cys215 in PTP1B) with a low


, rendering it highly susceptible to oxidation. Reducing agents are mandatory for activity but can interfere with detection reagents.

Experimental Workflow (Visualization)

PTP_Assay_Workflow Start Reagent Preparation (Fresh Buffer with Reducing Agent) Substrate Substrate Prep (p-Tyr Serial Dilution) Start->Substrate Enzyme Enzyme Activation (Pre-incubate PTP + DTT) Start->Enzyme Reaction Enzymatic Reaction (30°C or 37°C, 15-30 min) Substrate->Reaction Initiate Enzyme->Reaction Stop Termination & Development (Add Acidic Malachite Green) Reaction->Stop Hydrolysis Complete Read Data Acquisition (Absorbance @ 620-650 nm) Stop->Read 20 min Incubation Analysis Data Analysis (Subtract Blank -> Interpolate from Std Curve) Read->Analysis

Caption: Linear workflow for PTP activity assay. Note that the "Stop" step simultaneously terminates the enzyme activity due to low pH and initiates color development.

Critical Reagents & Equipment

Reagents
  • Substrate: O-Phospho-L-Tyrosine (CAS 21820-51-9).[1][3] Prepare 10 mM stock in dH2O. Store at -20°C.

  • Detection Reagent: Malachite Green Reagent (Commercial kits recommended for stability, e.g., Biomol Green, Sigma, or homemade).

  • Reducing Agent: Dithiothreitol (DTT) or TCEP.

    • Warning: High DTT (>1 mM) interferes with Malachite Green development. TCEP is preferred as it is more stable and interferes less.

  • Inhibitor (Control): Sodium Orthovanadate (

    
    ), 100 mM stock. Activated by boiling/pH cycling (depolymerization).
    
  • Phosphate Standard:

    
     (usually supplied with kits).
    
Assay Buffer (PTP Reaction Buffer)
  • Base: 25 mM HEPES or Tris-HCl, pH 7.4

  • Salt: 50–100 mM NaCl[1]

  • Chelator: 1 mM EDTA (Essential to strip inhibitory divalent cations)

  • Carrier: 0.05% BSA (Prevents enzyme adsorption to plate)

  • Reducing Agent: 1 mM DTT (Add fresh immediately before assay).

Detailed Protocol

Phase 1: Phosphate Standard Curve (Mandatory)

Do not skip. Malachite Green signal is non-linear at high concentrations and sensitive to incubation time.

  • Prepare a 1 mM Phosphate Standard stock.[4]

  • Dilute to create an 8-point curve: 0, 2, 4, 8, 12, 16, 20, 40

    
    .
    
  • Pipette 50

    
     of each standard into the 96-well plate (clear, flat-bottom).
    
  • Add 100

    
     Malachite Green Reagent.[5]
    
  • Incubate 20 mins at Room Temp (RT). Read OD 620nm.

Phase 2: Enzymatic Assay

Step 1: Enzyme Preparation

  • Dilute PTP enzyme in Assay Buffer to 2x the desired final concentration (e.g., if final is 5 nM, prepare 10 nM).

  • Self-Validation Step: Keep enzyme on ice. Pre-incubate with DTT for 10 mins to ensure the active site cysteine is reduced.

Step 2: Substrate Setup

  • Prepare 2x Phospho-L-Tyrosine solutions in Assay Buffer (without enzyme).

  • Range: 0 to 5 mM (depending on estimated

    
    ).
    

Step 3: Reaction Initiation

  • Add 25

    
      of 2x Substrate to wells.
    
  • Add 25

    
      of 2x Enzyme to initiate reaction.
    
    • Total Volume: 50

      
      .[4][6][7][8]
      
  • Controls:

    • Blank (Background): Buffer + Substrate (No Enzyme). Measures non-enzymatic hydrolysis.

    • Inhibition Control: Enzyme + Substrate + 1 mM

      
      .[7]
      

Step 4: Incubation

  • Incubate at 30°C or 37°C for 15–30 minutes.

  • Note: Ensure reaction remains linear (consume <10% of substrate).[5]

Step 5: Termination & Detection

  • Add 100

    
      of Malachite Green Reagent to all wells.[5]
    
    • Mechanism:[1][9][10] The highly acidic reagent (H2SO4) instantly denatures the PTP, stopping the reaction.

  • Incubate for 20 minutes at RT for color development.

  • Shake plate to eliminate bubbles (bubbles scatter light = false data).

  • Measure Absorbance at 620 nm (or 600–650 nm range).

Data Analysis & Troubleshooting

Calculations
  • Correct Absorbance:

    
    
    
  • Determine Phosphate Release: Use the slope of the Standard Curve (

    
    ) to convert 
    
    
    
    to pmol Phosphate.
  • Specific Activity (SA):

    
    
    
Troubleshooting Table
IssueProbable CauseCorrective Action
High Background (Blank) Free phosphate contaminationUse phosphate-free water/glassware.[1][7] Detergents often contain phosphate—avoid them.
Precipitation (Green) High Pi concentrationDilute sample.[7] Malachite Green precipitates if Pi > 40

.
No Signal Enzyme oxidationEnzyme active site oxidized. Increase DTT/TCEP or use fresh enzyme.
High Background (All) DTT InterferenceDTT > 2 mM causes background color. Switch to TCEP or reduce DTT concentration.

References

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets. Proceedings of the National Academy of Sciences. Link

  • Sigma-Aldrich. (n.d.).[1] Malachite Green Phosphate Assay Kit Technical Bulletin.Link

  • Montalibet, J., et al. (2005). Protein tyrosine phosphatase: enzymatic assays.[2][5][6][10] Methods in Molecular Biology. Link

  • Promega. (n.d.). Non-Radioactive Phosphatase Assay Systems Protocol.Link

Sources

Method

Mastering Phosphotyrosine-Based Affinity Chromatography: From Theory to Benchtop

A Senior Application Scientist's Guide to the Preparation and Application of Phospho-L-Tyrosine Affinity Columns for Advancing Signal Transduction Research and Drug Discovery. Introduction: The Central Role of Tyrosine P...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Preparation and Application of Phospho-L-Tyrosine Affinity Columns for Advancing Signal Transduction Research and Drug Discovery.

Introduction: The Central Role of Tyrosine Phosphorylation

Protein tyrosine phosphorylation is a cornerstone of intracellular signaling, acting as a dynamic and reversible post-translational modification that governs a vast array of cellular processes.[1][2] This molecular switch, controlled by the balanced activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), dictates everything from cell growth and differentiation to immune responses.[1][3] Consequently, dysregulation of tyrosine phosphorylation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making the proteins involved in these pathways prime targets for therapeutic intervention.[1][3]

A critical step in deciphering these complex signaling networks is the ability to isolate and identify tyrosine-phosphorylated proteins and their specific binding partners.[4] Affinity chromatography, a powerful technique that leverages specific biological interactions, stands out as a premier method for this purpose.[5][6] This guide provides a comprehensive overview and detailed protocols for the preparation of affinity columns using immobilized Phospho-L-Tyrosine disodium salt. We will delve into the chemical principles of ligand immobilization, provide step-by-step instructions for creating a robust affinity matrix, and outline its application in the purification of phosphotyrosine-binding proteins, such as those containing Src Homology 2 (SH2) domains.[4][7][8]

Principle of Phosphotyrosine Affinity Chromatography

Phosphotyrosine affinity chromatography is a specialized form of affinity purification designed to capture proteins that specifically recognize and bind to phosphorylated tyrosine residues.[4][7] The core of this technique lies in an immobilized ligand—in this case, Phospho-L-Tyrosine—covalently attached to an inert chromatography matrix, typically agarose or Sepharose beads.[9][10][11]

When a complex biological sample, such as a cell lysate, is passed over the column, proteins with phosphotyrosine-binding domains (e.g., SH2 or PTB domains) will selectively bind to the immobilized ligand.[3][8] Unbound proteins are washed away, and the captured proteins are subsequently eluted by changing the buffer conditions to disrupt the binding interaction.[6] This allows for the specific enrichment of a targeted subset of proteins from a complex mixture, facilitating their identification and further characterization.

The choice of the affinity ligand is crucial. While anti-phosphotyrosine antibodies and recombinant SH2 domains are widely used, the direct immobilization of the small molecule Phospho-L-Tyrosine offers a cost-effective and stable alternative for capturing a broad range of phosphotyrosine-binding proteins.[1][9][12][13]

Workflow for Phosphotyrosine Affinity Chromatography

The overall process can be visualized as a series of distinct steps, from column preparation to the analysis of purified proteins.

Caption: General workflow for phosphotyrosine affinity chromatography.

Part 1: Preparation of the Affinity Matrix

The success of the affinity purification hinges on the quality of the prepared column. Here, we detail the covalent coupling of Phospho-L-Tyrosine disodium salt to an epoxy-activated agarose matrix. Epoxy-activated resins are ideal for immobilizing small molecules containing nucleophilic groups such as amines, thiols, or hydroxyls.[10][11][14] The long, hydrophilic spacer arm of resins like Epoxy-activated Sepharose 6B minimizes steric hindrance, making the immobilized ligand more accessible to target proteins.[11][14][15]

Key Reagents and Materials
Reagent/MaterialSpecifications
Matrix Epoxy-Activated Sepharose 6B or Agarose CL-6B
Ligand Phospho-L-Tyrosine disodium salt
Coupling Buffer 0.1 M Sodium Carbonate, pH 9.5
Blocking Agent 1 M Ethanolamine, pH 8.0
Wash Buffers 1. 0.1 M Acetate Buffer, 0.5 M NaCl, pH 4.02. 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
Storage Buffer Phosphate-Buffered Saline (PBS), 20% Ethanol
Protocol 1: Covalent Coupling of Phospho-L-Tyrosine to Epoxy-Activated Agarose

This protocol is designed for coupling to 1 gram of freeze-dried epoxy-activated resin, which yields approximately 3-3.5 mL of settled resin.[11][15]

1. Resin Hydration and Washing: a. Weigh out 1 g of freeze-dried Epoxy-Activated Sepharose 6B powder.[11] b. Suspend the powder in 200 mL of deionized water and allow it to swell for at least 1 hour on a sintered glass filter.[11][15] c. Wash the swollen resin with several aliquots of deionized water to remove additives from the freeze-drying process.[11]

2. Ligand Preparation: a. Dissolve 50-100 mg of Phospho-L-Tyrosine disodium salt in 5-10 mL of Coupling Buffer (0.1 M Sodium Carbonate, pH 9.5). The amino group of the phosphotyrosine will act as the primary nucleophile for coupling to the epoxy group. b. Ensure the ligand is fully dissolved. Gentle warming may be required.

3. The Coupling Reaction: a. Transfer the washed and drained resin to a suitable reaction vessel. b. Add the dissolved Phospho-L-Tyrosine solution to the resin. c. Incubate the suspension for 16-24 hours at 37°C with gentle end-over-end mixing. Do not use a magnetic stirrer as it can damage the beads.[11] The elevated temperature and alkaline pH facilitate the nucleophilic attack of the phosphotyrosine's amino group on the epoxy ring of the resin, forming a stable covalent bond.

Caption: Covalent coupling of Phospho-L-Tyrosine to an epoxy-activated matrix.

4. Blocking Unreacted Epoxy Groups: a. After coupling, collect the resin on a sintered glass filter and wash thoroughly with the Coupling Buffer to remove unbound ligand. b. Transfer the resin to a fresh tube and add 10 mL of 1 M Ethanolamine, pH 8.0. c. Incubate for 4-6 hours at room temperature with gentle mixing. This step is crucial to block any remaining active epoxy groups on the resin, preventing non-specific binding of proteins during the affinity purification.[16]

5. Final Washing Cycles: a. Wash the resin extensively to remove the blocking agent and any non-covalently bound molecules. b. Perform alternating washes with an acidic and a basic buffer. For example, wash with 3-5 column volumes of 0.1 M Acetate Buffer containing 0.5 M NaCl (pH 4.0), followed by 3-5 column volumes of 0.1 M Tris-HCl containing 0.5 M NaCl (pH 8.0).[17] Repeat this cycle 3-4 times. c. Finally, wash the resin with 5-10 column volumes of PBS (pH 7.4).

6. Storage of the Affinity Resin: a. Resuspend the prepared resin in PBS containing 20% ethanol to prevent microbial growth. b. Store at 4°C. The prepared affinity matrix is stable for several months.

Part 2: Application of the Phosphotyrosine Affinity Column

With the affinity matrix prepared, it can now be used to enrich phosphotyrosine-binding proteins from a biological sample.

Protocol 2: Affinity Purification of SH2 Domain-Containing Proteins

1. Column Packing and Equilibration: a. Allow the prepared resin slurry to equilibrate to room temperature. b. Pack the desired amount of resin (e.g., 1 mL bed volume) into a suitable chromatography column. c. Equilibrate the column by washing with 10-15 column volumes of ice-cold Binding Buffer (e.g., PBS with 1 mM DTT and protease/phosphatase inhibitors).

2. Sample Preparation and Loading: a. Prepare a cell lysate under conditions that preserve protein-protein interactions and phosphorylation states (i.e., using buffers containing phosphatase and protease inhibitors). b. Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to remove cellular debris. c. Apply the clarified lysate to the equilibrated column. The flow rate should be slow (e.g., 0.2-0.5 mL/min) to allow sufficient time for the target proteins to bind to the immobilized ligand.[17] For batch purification, incubate the lysate with the resin slurry for 1-2 hours at 4°C with gentle rotation.

3. Washing: a. After loading, wash the column with 20-30 column volumes of ice-cold Binding Buffer to remove non-specifically bound proteins. b. Monitor the absorbance at 280 nm (A280) of the flow-through until it returns to baseline, indicating that all unbound protein has been washed away.[17]

4. Elution: a. Elute the bound proteins by disrupting the ligand-protein interaction. This can be achieved through several methods:

  • Competitive Elution: Use a buffer containing a high concentration of a competing soluble ligand.
  • Option A (Specific): Elution Buffer containing 10-50 mM free Phospho-L-Tyrosine. This is a gentle and specific method.
  • Option B (Peptide-based): A high-affinity phosphotyrosine-containing peptide (e.g., biotin-pYEEI) can also be used for competitive elution.[18]
  • Non-Specific Elution: Use a buffer that denatures the proteins or disrupts the binding through changes in pH or ionic strength.[6]
  • Low pH Elution: 0.1 M Glycine-HCl, pH 2.5. This is a common and effective method, but the low pH can denature the purified proteins. It is critical to immediately neutralize the eluted fractions by collecting them into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).[16][17] b. Collect the eluted fractions and analyze them by SDS-PAGE, Western blotting, or mass spectrometry.

Troubleshooting and Considerations

  • High Non-Specific Binding: Ensure the blocking step was performed thoroughly. Increase the stringency of the wash buffer by adding low concentrations of non-ionic detergents (e.g., 0.1% Tween-20) or increasing the salt concentration.

  • Low Yield of Target Protein: The concentration of the target protein in the lysate may be low. Increase the amount of starting material. Ensure the flow rate during loading was slow enough for binding. The pH of the elution buffer may not be optimal; test a range of pH values.

  • Ligand Leaching: While covalent coupling is very stable, ensure proper washing steps were followed to remove any non-covalently bound ligand after the coupling reaction.

Conclusion

The preparation of affinity columns with immobilized Phospho-L-Tyrosine disodium salt provides a robust and versatile tool for the enrichment and study of phosphotyrosine-binding proteins. This approach is fundamental to advancing our understanding of signal transduction pathways and is an invaluable technique in the early stages of drug discovery for identifying and validating new therapeutic targets. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently implement this powerful technique in their laboratories.

References

  • Immunechem. Phosphotyrosine Antibody, Agarose. [Link]

  • Machida, K., et al. (2017). Identification of Tyrosine Phosphorylated Proteins by SH2 Domain Affinity Purification and Mass Spectrometry. In Protein-Protein Interactions. Springer Nature. [Link]

  • G-Biosciences. Epoxy-activated Agarose for Ligand or Protein Coupling. [Link]

  • Remenyi, A., & Schlessinger, J. (2006). Modified SH2 domain to phototrap and identify phosphotyrosine proteins from subcellular sites within cells. Proceedings of the National Academy of Sciences, 103(46), 17291-17296. [Link]

  • Cytoskeleton, Inc. Phosphotyrosine Affinity Beads. [Link]

  • Martyn, G. D., et al. (2017). Protein-phosphotyrosine proteome profiling by superbinder-SH2 domain affinity purification mass spectrometry, sSH2-AP-MS. Proteomics, 17(6), 1600360. [Link]

  • Cytiva. Epoxy-activated Sepharose 6B. [Link]

  • Martyn, G. D., et al. (2023). Automated Enrichment of Phosphotyrosine Peptides for High-Throughput Proteomics. bioRxiv. [Link]

  • Cytiva. Epoxy-Activated Sepharose™ 6B. [Link]

  • Mondal, M., et al. (2021). Discovery of phosphotyrosine-binding oligopeptides with supramolecular target selectivity. Chemical Science, 12(1), 206-213. [Link]

  • Creative BioMart. Epoxy-Activated Sepharose 6B. [Link]

  • Gu, H., et al. (2005). Phosphotyrosine proteomic study of interferon alpha signaling pathway using a combination of immunoprecipitation and immobilized metal affinity chromatography. Molecular & Cellular Proteomics, 4(6), 764-775. [Link]

  • Vaskova, E., et al. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry, 11(11), 1256-1273. [Link]

  • Kaushik, V. K., & Tandon, R. (2017). Expression and Production of SH2 Domain Proteins. In Protein-Protein Interactions. Springer Nature. [Link]

  • Hage, D. S. (1999). Affinity Chromatography: A Review of Clinical Applications. Clinical Chemistry, 45(5), 593-615. [Link]

  • SBS Genetech. Phosphoprotein Enrichment Magnetic Agarose Beads. [Link]

  • Vaskova, E., et al. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry, 11(11), 1256-1273. [Link]

  • Bian, Y., et al. (2017). Biphasic Affinity Chromatographic Approach for Deep Tyrosine Phosphoproteome Analysis. Analytical Chemistry, 89(4), 2269-2276. [Link]

  • Creative Diagnostics. Affinity Purification of Antibodies Protocol. [Link]

  • Pierce Biotechnology. Affinity purification of antibodies. [Link]

Sources

Application

Application Note: Competitive Elution of Anti-Phosphotyrosine Antibodies using Phospho-L-Tyrosine

This Application Note is structured to provide a comprehensive, expert-level guide on the competitive elution of anti-phosphotyrosine antibodies. It prioritizes the "gentle" nature of this method compared to standard aci...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, expert-level guide on the competitive elution of anti-phosphotyrosine antibodies. It prioritizes the "gentle" nature of this method compared to standard acid elution, ensuring the preservation of antibody fidelity.

Abstract

The isolation of high-affinity anti-phosphotyrosine (anti-pTyr) antibodies is a cornerstone of signal transduction research. While low-pH elution (Glycine-HCl, pH 2.[1][2]5) is the industry standard for general immunoaffinity purification, it poses significant risks of denaturation and aggregation for sensitive antibodies. This guide details the Competitive Elution method using free Phospho-L-Tyrosine (p-Tyr) or its stable mimetic, Phenyl Phosphate . By leveraging the law of mass action, this protocol gently displaces the antibody from the affinity matrix, preserving its native conformation and binding kinetics.

Part 1: Mechanistic Principles & Strategic Rationale

The Challenge of Acid Elution

Standard affinity purification relies on disrupting the hydrogen bonds and electrostatic interactions between the antibody and the antigen using low pH. While effective, this "shock" method can:

  • Irreversibly denature labile IgG subclasses.

  • Induce aggregation , leading to high background in downstream applications (e.g., Western Blot, IP).

  • Alter binding kinetics , reducing the antibody's affinity for its target.

The Solution: Competitive Displacement

Competitive elution introduces a high concentration of a free hapten (Phospho-L-Tyrosine) that mimics the immobilized ligand. The antibody partitions between the solid-phase ligand and the solution-phase hapten. When the concentration of the free hapten is sufficiently high (typically 10–100 mM), the equilibrium shifts, and the antibody releases from the column into the mobile phase.

Key Advantages:

  • Native pH: Elution occurs at neutral pH (7.4–8.0), preventing acid-induced damage.

  • High Activity: Recovered antibodies retain near 100% specific activity.

  • Specificity: Only antibodies specific to the phosphotyrosine moiety are eluted; non-specific sticky proteins remain bound to the matrix backbone.

Critical Consideration: The "Hapten Trap"

A common oversight in competitive elution is the post-elution state of the antibody. Upon elution, the antibody's antigen-binding fragment (Fab) is occupied by the free Phospho-L-Tyrosine. The antibody is effectively "blocked" and inactive until this hapten is removed.

  • Mandatory Step: Extensive dialysis or size-exclusion chromatography (desalting) is required immediately after elution to free the binding site.

Part 2: Visualizing the Mechanism

The following diagram illustrates the competitive displacement logic and the critical dialysis step.

CompetitiveElution cluster_0 Phase 1: Binding cluster_1 Phase 2: Competitive Elution cluster_2 Phase 3: Recovery Matrix Affinity Matrix (Immobilized pTyr) Ab_Bound Antibody (Bound to Matrix) Matrix->Ab_Bound Specific Interaction Ab_Free Antibody-Hapten Complex (In Solution) Ab_Bound->Ab_Free Elution (Neutral pH) Free_pTyr Free Phospho-L-Tyrosine (Eluent: 10-100 mM) Free_pTyr->Ab_Free Displaces Matrix Dialysis Dialysis / Desalting (Removal of Free pTyr) Ab_Free->Dialysis Final_Ab Functional Antibody (Active Site Free) Dialysis->Final_Ab Restoration of Activity

Caption: Schematic of competitive elution. High concentrations of free p-Tyr displace the antibody, which must then be dialyzed to restore binding capacity.

Part 3: Detailed Experimental Protocol

Materials & Reagents[1][3][4][5][6][7][8][9][10]
ReagentSpecificationPurpose
Affinity Matrix Phosphotyrosine-Agarose (or pTyr-BSA coupled to Sepharose)Capture of anti-pTyr antibodies.
Binding/Wash Buffer PBS (pH 7.[3][4]4) or TBS (pH 7.4)Physiological conditions for binding.[2][5]
Elution Buffer A (Standard) 100 mM Phenyl Phosphate in PBS, pH 7.4Preferred. Stable, phosphatase-resistant mimetic.[6]
Elution Buffer B (Native) 50 mM O-Phospho-L-Tyrosine in PBS, pH 7.4Alternative. Native ligand. More expensive, susceptible to phosphatases.
Regeneration Buffer 100 mM Glycine-HCl, pH 2.5Strips remaining proteins to clean column.
Dialysis Buffer PBS, pH 7.4 + 0.02% Sodium AzideRemoval of hapten and storage.
Step-by-Step Workflow
1. Column Preparation
  • Pack the Phosphotyrosine-Agarose resin into a gravity-flow column (typically 1–5 mL bed volume).

  • Equilibrate with 10 column volumes (CV) of Binding Buffer.

2. Sample Loading
  • Dilute crude serum or hybridoma supernatant 1:1 with Binding Buffer.

  • Load sample onto the column at a slow flow rate (approx. 0.5 mL/min) to maximize contact time.

  • Optional: Re-circulate the flow-through 2–3 times to ensure maximal capture.

3. Washing
  • Wash with 10–20 CV of Binding Buffer.

  • Monitor UV absorbance (A280) until it returns to baseline, ensuring all non-specific proteins are removed.

4. Competitive Elution (The Critical Step)

Select Elution Buffer A (Phenyl Phosphate) or B (Phospho-L-Tyrosine).

  • Stop the flow of the column.

  • Add 1 CV of Elution Buffer (containing 100 mM Phenyl Phosphate or 50 mM p-Tyr).

  • Incubate: Cap the column and incubate at Room Temperature for 15–30 minutes .

    • Expert Insight: This pause allows the free hapten to diffuse into the bead pores and competitively displace the antibody.

  • Resume flow and collect the eluate in 1 mL fractions.

  • Apply an additional 3–5 CV of Elution Buffer to recover remaining antibody.

  • Measure A280 of fractions to identify the antibody peak.[1]

5. Regeneration
  • Wash column with 5 CV of Regeneration Buffer (Glycine pH 2.5) to strip any tightly bound aggregates.

  • Immediately re-equilibrate with 10 CV of Binding Buffer (PBS) for storage.

6. Post-Elution Dialysis (Mandatory)
  • Pool the antibody-containing elution fractions.

  • Transfer to a dialysis cassette (Slide-A-Lyzer or similar) with an appropriate molecular weight cutoff (e.g., 10–20 kDa).

  • Dialyze against 4 Liters of Dialysis Buffer (PBS) at 4°C for 24 hours.

  • Change the buffer at least 3 times (e.g., after 4 hours, 8 hours, and overnight).

    • Why? The concentration of free p-Tyr/Phenyl Phosphate must be reduced from ~100 mM to <1 µM to free the antibody binding sites.

Part 4: Troubleshooting & Optimization

Phenyl Phosphate vs. Phospho-L-Tyrosine

While the prompt specifies Phospho-L-Tyrosine , experienced chromatographers often prefer Phenyl Phosphate (disodium salt) for two reasons:

  • Phosphatase Resistance: Crude sera often contain active phosphatases. If you use Phospho-L-Tyrosine, these enzymes can hydrolyze the phosphate group, destroying your eluent and preventing elution. Phenyl phosphate is a stable mimetic that resists hydrolysis.[6]

  • Solubility & Cost: Phenyl phosphate is highly soluble and significantly cheaper, allowing for the preparation of high-concentration (100 mM) elution buffers without pH drift.

Low Yield?

If the competitive elution yields low antibody recovery:

  • Increase Hapten Concentration: Raise Phenyl Phosphate to 200 mM.

  • Temperature: Perform the elution incubation at 37°C for 15 minutes (if the antibody is stable) to increase off-rate kinetics.

  • Fallback: The antibody may have exceptionally high affinity. In this case, a "mild" acid elution (pH 3.5) or high salt (3M MgCl2) might be necessary, but this sacrifices the "gentle" advantage.

References

  • Cytoskeleton, Inc. Phosphotyrosine Detection Methods and Protocols.[3][4] Retrieved from [Link][4]

Sources

Method

Incorporating Phospho-L-Tyrosine into mass spectrometry internal standards

This Application Note is structured to guide researchers through the precision engineering and utilization of Phospho-L-Tyrosine (pTyr) Stable Isotope Standards (SIS). It moves beyond generic protocols to address the spe...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the precision engineering and utilization of Phospho-L-Tyrosine (pTyr) Stable Isotope Standards (SIS). It moves beyond generic protocols to address the specific physicochemical challenges of the pTyr moiety.[1]

Incorporating Phospho-L-Tyrosine into Mass Spectrometry Internal Standards

Executive Summary & Biological Imperative

Phosphorylation of L-Tyrosine (pTyr) is a low-stoichiometry event (<1% of the phosphoproteome) that governs high-stakes cellular decisions: proliferation, differentiation, and apoptosis. Aberrant pTyr signaling is the hallmark of many oncogenic Receptor Tyrosine Kinases (RTKs).

The Analytical Challenge: Quantifying pTyr is notoriously difficult due to:

  • Low Abundance: Masked by the vast excess of non-phosphorylated peptides and pSer/pThr species.

  • Ionization Suppression: The phosphate group reduces ionization efficiency in positive mode ESI.

  • Lability: The phosphate ester bond is fragile, leading to neutral loss (

    
    ) during fragmentation.
    

The Solution: The incorporation of Phospho-L-Tyrosine into Stable Isotope Labeled (SIL) internal standards allows for absolute quantitation. By spiking these "heavy" standards prior to enrichment, researchers can normalize for the high variability inherent in phosphopeptide recovery.

Strategic Design of pTyr Internal Standards

The creation of a robust internal standard requires precise chemical incorporation of the phospho-moiety.

A. Synthesis Strategy: The Building Block Approach

Direct incorporation of pre-phosphorylated tyrosine during Solid Phase Peptide Synthesis (SPPS) is superior to post-synthesis global phosphorylation, which yields heterogeneous products.

  • Reagent of Choice: Fmoc-Tyr(PO3H2)-OH (Unprotected phosphate).[2][3]

    • Why: It avoids the harsh deprotection steps required by benzyl-protected derivatives, which can degrade the peptide backbone.

    • Caveat: The free phosphate can cause sluggish coupling.[2] Protocol Adjustment: Use HATU/DIPEA activation instead of standard HBTU to drive the reaction to completion.

  • Isotope Placement:

    • Standard: C-terminal Lysine (

      
      ) or Arginine (
      
      
      
      ).
    • Alternative: If the endogenous peptide lacks K/R, the Tyrosine itself can be labeled (

      
      ), though this is costlier.
      
B. Chemical Structure & Fragmentation Logic

Understanding how the standard fragments is critical for method design.

pTyr_Fragmentation Precursor Precursor Ion [M+nH]n+ Activation HCD/CID Activation Precursor->Activation Backbone b/y Ions (Sequence Specific) Activation->Backbone Primary Immonium pTyr Immonium Ion m/z 216.043 Activation->Immonium Diagnostic (pTyr) NeutralLoss Neutral Loss [M-98Da] (H3PO4) Activation->NeutralLoss Lability (Avoid for Quant)

Figure 1: Fragmentation pathways of pTyr peptides. Note that while Neutral Loss is common, the pTyr Immonium ion (216.043 m/z) is the gold standard for confirmation.

Protocol: Sample Preparation & Enrichment

Critical Control Point: The SIS peptide must be spiked into the lysate before any enrichment takes place. This allows the standard to "experience" the same losses as the endogenous target, correcting for recovery efficiency.

Materials
  • Lysis Buffer: 8M Urea, 50mM Tris-HCl (pH 8.0), Phosphatase Inhibitor Cocktail (Sodium Orthovanadate, Sodium Fluoride).

  • Enrichment: Magnetic Fe-NTA beads (High specificity for pTyr) or TiO2 Spin Tips.

  • Digestion: Sequencing Grade Trypsin (TPCK-treated).

Step-by-Step Workflow
  • Protein Extraction & Spiking:

    • Lyse cells/tissue in Lysis Buffer. Sonication is recommended to shear DNA.

    • Determine protein concentration (BCA Assay).

    • SPIKE-IN: Add the pTyr SIS cocktail at a known concentration (e.g., 10 fmol/µg protein).

    • Logic: Spiking now corrects for digestion efficiency (if the SIS is a winged peptide) and enrichment yield.

  • Reduction & Alkylation:

    • Reduce: 5mM DTT, 30 min @ 56°C.

    • Alkylate: 14mM IAA, 30 min @ RT (Dark).

    • Quench: 5mM DTT, 15 min @ RT.

  • Digestion:

    • Dilute Urea to <1M using 50mM Tris-HCl (pH 8.0).

    • Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight @ 37°C.

    • Stop Reaction: Acidify with TFA to pH < 2.5.

  • pTyr Enrichment (Fe-NTA Magnetic Bead Method):

    • Why Fe-NTA? Iron-Nitrilotriacetic acid (Fe-NTA) offers a balance of specificity and recovery superior to TiO2 for many pTyr applications, as TiO2 often binds non-phosphorylated acidic peptides (Asp/Glu rich).

    • Equilibrate: Wash beads with Binding Buffer (80% ACN, 0.1% TFA).

    • Bind: Incubate acidified peptides with beads for 30 min.

    • Wash:

      • Wash 1: Binding Buffer (removes hydrophobic non-phospho).

      • Wash 2: 0.1% TFA (removes hydrophilic non-phospho).

    • Elute: 50µL of 5% Ammonium Hydroxide (pH > 10.5).

    • Immediate Stabilization: Immediately acidify elution with 10µL Formic Acid to prevent hydrolysis of the phosphate group at high pH.

Protocol: LC-MS/MS Method Development (PRM)

Targeted quantitation is best performed using Parallel Reaction Monitoring (PRM) on high-resolution instruments (e.g., Q-Exactive, Orbitrap) rather than SRM on triple quads, due to the need for high selectivity to distinguish pTyr from isobaric interferences.

LC Parameters
  • Column: C18 Reverse Phase (1.7µm particle, 100Å pore).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in 80% ACN.

  • Gradient: Shallow gradient (e.g., 5% to 30% B over 60 min) is crucial to separate pTyr isomers.

MS Parameters (PRM)
  • Resolution: 35,000 or higher.

  • AGC Target: 1e5.

  • Isolation Window: 1.6 m/z (Narrow enough to exclude interferences, wide enough for the isotope envelope).

  • Collision Energy (NCE):

    • Optimization: pTyr peptides are fragile. Perform a stepping NCE (e.g., 25, 30, 35) to find the sweet spot where the backbone fragments (y-ions) are generated without completely stripping the phosphate (Neutral Loss).

Transition Selection Table

Select the top 3-4 interference-free transitions.

Transition TypeDescriptionUtility
y-ions (y6, y7...) Fragment containing the C-term (Heavy Label)Primary Quantitation . Moves with the heavy label.
b-ions N-terminal fragmentsConfirmation (if they contain the pTyr).
m/z 216.043 pTyr Immonium Ion (

)
Qualitative Confirmation . proves it is pTyr, not pSer/pThr.
[M+H]-98Da Neutral Loss of

Avoid for Quant . Often noisy and non-specific.
Data Analysis & Validation
Workflow Diagram

Workflow cluster_sample Sample Processing cluster_ms Analysis Sample Biological Lysate Digest Tryptic Digestion Sample->Digest SIS Spike-in pTyr SIS (Heavy Isotope) SIS->Sample Normalization Point Enrich Fe-NTA Enrichment Digest->Enrich LCMS LC-PRM Analysis Enrich->LCMS Ratio Quantitation (Endogenous Conc.) LCMS->Ratio Calculate L/H Ratio

Figure 2: The Self-Validating Workflow. Spiking the SIS prior to digestion/enrichment ensures that any experimental loss affects both endogenous and standard peptides equally.

Acceptance Criteria
  • Retention Time: The Heavy SIS and Endogenous Light peptide must co-elute perfectly (within <0.05 min). Note: Deuterium labels may cause slight shifts; 13C/15N do not.

  • Dot Product (spectral library match): The fragmentation pattern of the Light and Heavy peptides must match with a dot product > 0.9.

  • Linearity: Calibration curves generated by spiking variable Light peptide into a constant Heavy background should yield

    
    .
    
References
  • Comprehensive Evaluation of TiO2-Based Phosphopeptide Enrichment. Source: MDPI. URL:[Link]

  • Neutral Loss in Phosphotyrosine Peptides. Source: Journal of Proteome Research (ACS). URL:[Link]

  • Stable Isotope Labeling Strategies (SIL). Source: University of Washington Proteomics Resource. URL:[Link]

  • Phosphopeptide Enrichment: IMAC vs TiO2. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Application

Application Note: Chemical Synthesis &amp; Integration of Phospho-L-Tyrosine Derivatives

The following Application Note and Protocol guide details the chemical synthesis and utilization of Phospho-L-Tyrosine (pTyr) derivatives. Abstract & Strategic Overview Phosphorylation of tyrosine is a pivotal post-trans...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the chemical synthesis and utilization of Phospho-L-Tyrosine (pTyr) derivatives.

Abstract & Strategic Overview

Phosphorylation of tyrosine is a pivotal post-translational modification (PTM) governing signal transduction, specifically within SH2 and PTB domain interactions.[1][2] The chemical synthesis of pTyr-containing peptides is critical for developing phosphatase-resistant inhibitors and studying kinase signaling.[3]

This guide covers two distinct synthetic methodologies:

  • The Building Block Approach: Utilization of pre-phosphorylated amino acids (e.g., Fmoc-Tyr(PO3tBu2)-OH) for maximum sequence fidelity.[3]

  • Global Phosphorylation (Post-Assembly): On-resin phosphitylation for generating libraries or introducing sensitive modifications.[3]

Additionally, we address the synthesis of non-hydrolyzable mimetics (e.g., F2Pmp), which are essential for drug development campaigns targeting Protein Tyrosine Phosphatases (PTPs).[2]

Strategic Selection Matrix
FeatureBuilding Block ApproachGlobal Phosphorylation
Primary Reagent Fmoc-Tyr(PO3tBu2)-OHPhosphoramidites (e.g., (BzlO)2PN(iPr)2)
Scale Small to Large (Scalable)Small (Library scale)
Purity Profile High (Single peak typical)Variable (Dependent on coupling efficiency)
Cost Higher (Reagent cost)Lower (Reagents are cheap)
Limitations Steric hindrance during couplingSide reactions with Ser/Thr/His

Protocol A: Synthesis of the Fmoc-Tyr(PO3tBu2)-OH Building Block

While commercially available, in-house synthesis of this building block ensures freshness and reduces costs for large-scale campaigns.[3] This protocol utilizes the Phosphoramidite Method , favored for its high yield and mild conditions compared to POCl3-based methods.

Reagents & Materials
  • Starting Material: Fmoc-Tyr-OPac (Phenacyl ester protected C-terminus) or Fmoc-Tyr-OAllyl.[3] Note: Carboxyl protection is required to prevent mixed anhydride formation.

  • Phosphitylating Agent: Di-tert-butyl N,N-diethylphosphoramidite.[3][4]

  • Activator: 1H-Tetrazole (0.45 M in MeCN) or 5-Ethylthio-1H-tetrazole (ETT).[3]

  • Oxidant: tert-Butyl hydroperoxide (tBuOOH) (5.5 M in decane) or mCPBA.[3]

  • Deprotection: Zinc/Acetic Acid (for Phenacyl) or Pd(PPh3)4 (for Allyl).[3]

Step-by-Step Methodology

1. Phosphitylation (The P(III) Intermediate)

  • Dissolve Fmoc-Tyr-OPac (1.0 eq) in anhydrous DCM/THF (1:1) under Argon.[3]

  • Add 1H-Tetrazole (3.0 eq) followed by Di-tert-butyl N,N-diethylphosphoramidite (2.0 eq).[3]

  • Critical Checkpoint: Stir at Room Temperature (RT) for 30–60 min. Monitor by TLC (Hexane/EtOAc).[3] The disappearance of the phenol starting material indicates formation of the phosphite triester.

2. Oxidation (P(III)


 P(V)) 
  • Cool the reaction mixture to 0°C.

  • Add tBuOOH (2.0 eq) dropwise.[3] Caution: Exothermic reaction.[3]

  • Stir for 40 min at RT.

  • Workup: Wash with 10% Na2S2O3 (to quench peroxide), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

3. Carboxyl Deprotection (Final Building Block)

  • Dissolve the crude intermediate in Acetic Acid (90%).[3]

  • Add Zinc dust (50 eq) and stir for 2 hours (Phenacyl removal).

  • Filter off Zinc, concentrate, and purify via flash chromatography (DCM/MeOH).[3]

  • Result: Fmoc-Tyr(PO3tBu2)-OH as a white powder.[3]

Protocol B: Solid-Phase Peptide Synthesis (SPPS) with pTyr

This protocol details the incorporation of the building block into a peptide chain.

Coupling Logic

The bulky phosphate group creates steric hindrance.[3] Standard DIC/HOBt coupling is often insufficient.[3]

  • Recommended Activation: HATU / HOAt / DIPEA.

  • Stoichiometry: 3.0 eq Amino Acid : 2.9 eq HATU : 6.0 eq DIPEA.[3]

Procedure
  • Resin Swelling: Swell Rink Amide or Wang resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

  • Coupling:

    • Pre-activate Fmoc-Tyr(PO3tBu2)-OH with HATU/DIPEA in DMF for 30 seconds.[3]

    • Add to resin.[3][5][6] Shake for 2 hours (Standard AA is 45 min).

    • Validation: Perform Kaiser test (ninhydrin).[3] If positive (blue), recouple using PyAOP/DIPEA.[3]

  • Elongation: Continue synthesis for subsequent residues.

  • Final Cleavage:

    • Cocktail: TFA (95%) / TIS (2.5%) / H2O (2.5%).[3][7]

    • Note:tBu groups on the phosphate are acid-labile and removed simultaneously with the linker.

    • Time: 2–3 hours at RT.

    • Precipitation: Cold Diethyl Ether.[3]

Protocol C: Non-Hydrolyzable Mimetics (F2Pmp)

Phosphatases (PTPs) rapidly hydrolyze native pTyr.[3] For inhibitor design, Difluorophosphonomethyl-phenylalanine (F2Pmp) is the gold standard mimetic due to the CF2 group's electronic similarity to the ester oxygen.

Synthesis of the F2Pmp Derivative

Synthesis of the amino acid core is complex; this section focuses on the critical integration step.

  • Reagent: Fmoc-F2Pmp(OEt)2-OH (Ethyl protected) or Fmoc-F2Pmp(OtBu)2-OH.[3]

  • Coupling: Similar to pTyr, use HATU/DIPEA.[3]

  • Deprotection Challenge:

    • If Ethyl (Et) protected: The ethyl groups are NOT removed by TFA.[3]

    • TMSBr Cleavage Protocol:

      • Treat the protected peptide-resin with TMSBr (Trimethylsilyl bromide) / Thioanisole / EDT / TFA (1:1:1:10) at 0°C for 1 hour.

      • This harsh condition removes the ethyl esters.[3]

    • Alternative: Use Fmoc-F2Pmp(OtBu)2-OH if available to allow standard TFA cleavage.[3]

Visualizations & Workflows

Diagram 1: Synthesis Workflow for Phospho-Tyrosine Peptides

PTyrSynthesis Start Target: pTyr Peptide Choice Select Strategy Start->Choice BB_Route Building Block Approach (High Fidelity) Choice->BB_Route Standard Global_Route Global Phosphorylation (Post-Assembly) Choice->Global_Route Library/Special Reagent Reagent: Fmoc-Tyr(PO3tBu2)-OH BB_Route->Reagent Coupling Coupling: HATU/DIPEA (2 hrs) Reagent->Coupling Cleavage Cleavage: TFA/TIS/H2O (Removes tBu groups) Coupling->Cleavage End Purified pTyr Peptide Cleavage->End Assemble Assemble Peptide with Unprotected Tyr Side Chain Global_Route->Assemble Phosphitylation 1. Phosphitylation: (BnO)2PN(iPr)2 + Tetrazole Assemble->Phosphitylation Oxidation 2. Oxidation: tBuOOH or mCPBA Phosphitylation->Oxidation Oxidation->Cleavage Oxidation->Cleavage Removes Bn groups (Acid labile)

Caption: Comparative workflow for Building Block vs. Global Phosphorylation strategies in SPPS.

Diagram 2: Chemical Logic of Phosphoramidite Coupling

ReactionLogic Substrate Tyr-OH (Phenol) Intermediate Phosphite Triester P(III) Substrate->Intermediate + Reagent Reagent Phosphoramidite P(OR)2-NR'2 Reagent->Intermediate + Activator Activator Activator (Tetrazole/ETT) Activator->Intermediate Protonates N Product Phosphate Triester P(V) Intermediate->Product + Oxidant Oxidant Oxidant (tBuOOH)

Caption: Mechanistic flow of the phosphoramidite reaction utilized in both building block synthesis and global phosphorylation.

Analytical Quality Control

  • HPLC: pTyr peptides are more polar than their non-phosphorylated counterparts.[3] Expect an earlier retention time on C18 columns.[3]

  • Mass Spectrometry:

    • ESI-MS: Observe +80 Da shift per phosphorylation site.[3]

    • Neutral Loss: In positive mode, pTyr is relatively stable, but pSer/pThr often show a characteristic loss of 98 Da (H3PO4) or 80 Da (HPO3). pTyr is robust, making MS characterization straightforward.[3]

  • 31P NMR: Essential for verifying the oxidation state of building blocks. P(V) signals typically appear around -5 to -10 ppm (relative to H3PO4).[3]

References

  • Perich, J. W., & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection.[3][4][8] International Journal of Peptide and Protein Research.[3] Link

  • White, P., et al. (2022).[3] Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Chemical Biology.[3] Link

  • BenchChem Application Note. (2025). Synthesis of Fmoc-O-phospho-L-tyrosine (Fmoc-Tyr(PO(OBzl)OH)-OH).[3][8] Link[3]

  • Burke, T. R., et al. (1994).[3] Nonhydrolyzable phosphotyrosyl mimetics for the preparation of phosphatase-resistant SH2 domain inhibitors.[1][3] Biochemistry. Link

  • Sigma-Aldrich Technical Guide. Building Blocks for Introducing Post-translational Modified Amino Acids. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of Phospho-L-Tyrosine disodium salt in buffers

Topic: Solubility Optimization & Troubleshooting Guide Product Focus: O-Phospho-L-Tyrosine Disodium Salt (CAS: 1610350-91-8 / 618-97-3) Document ID: TSC-PTYR-001 Executive Summary & Quick Diagnostics The Core Issue: Phos...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Optimization & Troubleshooting Guide Product Focus: O-Phospho-L-Tyrosine Disodium Salt (CAS: 1610350-91-8 / 618-97-3) Document ID: TSC-PTYR-001

Executive Summary & Quick Diagnostics

The Core Issue: Phospho-L-Tyrosine Disodium Salt (P-Tyr-Na


) is chemically designed for high aqueous solubility (>50 mg/mL). If you observe precipitation, cloudiness, or failure to dissolve, it is rarely a defect in the material. It is almost always a pH mismatch  or an Ionic Strength/Common Ion  conflict within your buffer system.
Quick Diagnostic: Why is my solution cloudy?
SymptomProbable CauseImmediate Action
Cloudy immediately upon adding bufferCommon Ion Effect or pH Shock Stop. Do not heat. Add 1N NaOH dropwise until clear (if pH < 6).
Precipitates over time (on ice)Temperature Solubility Limit Warm to Room Temperature (RT). Store aliquots at -20°C, do not keep at 4°C for days.
Cloudy in PBS/TBS Salting Out Dissolve in pure water first, then dilute into buffer.
Cloudy in Kinase Buffer Mg²⁺/Ca²⁺ Precipitation Phosphates bind divalent cations. Add EDTA or dissolve P-Tyr separate from MgCl₂.

The Science of Solubility (Mechanistic Insight)

To troubleshoot effectively, you must understand the chemical behavior of the phosphate group on the tyrosine.

The pH Switch

Phospho-L-Tyrosine is a polyprotic acid. Its solubility is dictated by its ionization state.

  • Phosphate pKa values:

    
     and 
    
    
    
    .
  • Amine pKa:

    
    .
    
  • Carboxyl pKa:

    
    .[1]
    

The Trap: At pH < 6.0, the phosphate group begins to protonate (gain


). The disodium salt reverts to the mono-sodium or free acid form. The free acid of Phospho-L-Tyrosine has significantly lower solubility than the disodium salt. If your buffer (e.g., MES, Acetate) is acidic, or if the high concentration of the compound itself lowers the pH, the molecule will crash out of solution.
The Common Ion Effect

The solubility product constant (


) determines the limit.


Standard PBS contains

. If you try to dissolve the disodium salt directly into PBS, the high background sodium concentration pushes the equilibrium toward the solid precipitate to satisfy the

. Always dissolve in water first.

Troubleshooting Decision Tree

The following diagram outlines the logical flow for resolving solubility issues in real-time.

Solubility_Troubleshooting Start User Observation: Precipitate / Cloudy Solution Check_Solvent Solvent Used? Start->Check_Solvent Is_Water Pure Water Check_Solvent->Is_Water Is_Buffer PBS / TBS / Media Check_Solvent->Is_Buffer Check_Conc Concentration > 50mg/mL? Is_Water->Check_Conc Restart_Water CRITICAL ERROR: Common Ion Effect. Restart: Dissolve in Water first. Is_Buffer->Restart_Water Direct Dissolution Dilute Action: Dilute to <50mg/mL Check_Conc->Dilute Yes Check_pH Check pH Check_Conc->Check_pH No pH_Low pH < 6.0 Check_pH->pH_Low pH_OK pH 7.0 - 9.0 Check_pH->pH_OK Adjust_pH Action: Add 1N NaOH dropwise until clear pH_Low->Adjust_pH Check_Temp Temperature? pH_OK->Check_Temp Is_Cold On Ice (4°C) Check_Temp->Is_Cold Warm_Up Action: Warm to RT (25°C) Is_Cold->Warm_Up

Caption: Logical workflow for diagnosing precipitation issues with Phospho-L-Tyrosine disodium salt.

Validated Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM)

Use this protocol to create a stable stock solution for long-term storage.

Reagents:

  • Phospho-L-Tyrosine Disodium Salt (MW ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     305.13  g/mol )[2][3]
    
  • Milli-Q / Deionized Water (degassed recommended)

  • 1N NaOH (for pH adjustment)

Step-by-Step:

  • Calculate: For 10 mL of 50 mM stock, weigh 152.6 mg of powder.

  • Solubilize: Add the powder to a conical tube. Add 8.0 mL of water (not the full 10 mL yet).

  • Vortex: Vortex vigorously for 30 seconds. The solution may appear slightly hazy.

  • pH Check: Spot 2

    
    L onto a pH strip.
    
    • Note: Even though it is a disodium salt, oxidation or batch variation can lower pH.

  • Adjust: If cloudy or pH < 7.0, add 1N NaOH in 5

    
    L increments , vortexing between additions, until the solution is crystal clear.
    
  • Finalize: Add water to reach the final volume of 10 mL.

  • Sterilize: Filter through a 0.22

    
    m PES membrane (Nylon is also acceptable; avoid Cellulose Nitrate which binds proteins/peptides).
    
  • Storage: Aliquot into light-protective tubes (e.g., amber tubes) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Dilution into Kinase/Assay Buffers

Use this to avoid "crashing out" when adding to assay plates.

  • Prepare your assay buffer (e.g., Tris-HCl, MgCl

    
    , etc.).
    
  • Warm your P-Tyr stock to Room Temperature. Vortex to ensure homogeneity.

  • Dilute: Add the P-Tyr stock to the buffer while vortexing the buffer .

    • Why? Adding a drop of high-concentration salt into a static buffer creates a local zone of supersaturation, causing micro-precipitation. Rapid mixing prevents this.

  • Magnesium Warning: If your buffer contains

    
    , ensure the P-Tyr concentration is kept 
    
    
    
    to prevent Magnesium Phosphate precipitation.

Solubility Data Reference Table

Solvent SystemMax Solubility (approx)StabilityNotes
Pure Water (pH 7-9) ~50 mg/mL (160 mM)High (Months at -20°C)Recommended for stock prep.
PBS (pH 7.4) < 10 mg/mLModerateHigh Na⁺ reduces solubility limit.
Tris-HCl (pH 7.5) ~25 mg/mLHighGood alternative to PBS.
DMSO < 1 mg/mLLowNot Recommended. Poor solubility.[1]
Acidic Buffer (pH 4) InsolubleVery LowHydrolysis risk + Precipitation.

Frequently Asked Questions (FAQ)

Q: Can I autoclave the stock solution? A: No. Phospho-L-Tyrosine contains a phosphate ester bond. While more stable than some modifications, high heat (121°C) will accelerate hydrolysis, releasing inorganic phosphate and free Tyrosine. Use 0.22


m filtration.

Q: I bought the "Free Acid" version by mistake. How do I dissolve it? A: You must convert it to the salt form in situ. Suspend the powder in water (it will not dissolve). While stirring, slowly add 1N NaOH or KOH. The solution will clear as the pH rises above 6.0.

Q: Does this compound inhibit phosphatases? A: Yes, but it is also a substrate. For phosphatase inhibition, researchers often use Sodium Orthovanadate (broad spectrum) or non-hydrolyzable analogs like 4-Phosphomethyl-phenylalanine (Pmp) if the goal is to block the active site permanently without hydrolysis [1].

Q: My solution turned yellow. Is it still good? A: A slight yellowing can occur due to oxidation of the phenolic ring over time or light exposure. If the yellowing is faint, it is usually acceptable for non-analytical uses (e.g., blocking). For Mass Spec or Kinetics, discard and make fresh.

References

  • National Institutes of Health (NIH). (1982). Phosphotyrosine in proteins.[4][5][6] Stability and quantification. PubMed. Retrieved from [Link]

Sources

Optimization

Preventing spontaneous dephosphorylation of Phospho-L-Tyrosine in storage

Welcome to the Phospho-L-Tyrosine (pTyr) Stability Support Hub. Ticket ID: P-TYR-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Bio-Organic Chemistry Division[1] Executive Summary: The Stability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Phospho-L-Tyrosine (pTyr) Stability Support Hub.

Ticket ID: P-TYR-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Bio-Organic Chemistry Division[1]

Executive Summary: The Stability Paradox

Users often report "spontaneous" dephosphorylation.[1][2] However, chemically, the phosphate ester bond on Tyrosine is thermodynamically unstable but kinetically robust at neutral pH (unlike the high-energy phosphohistidine bond).[1]

If you are losing signal, it is rarely "spontaneous" chemical hydrolysis.[1][2] It is almost always:

  • Enzymatic degradation (residual phosphatases in biological samples).[1][2]

  • Improper pH (Acid hydrolysis).[1][2]

  • Solubility artifacts (Precipitation during freeze-thaw).

This guide structures the solution into Chemical Storage (the reagent) and Biological Preservation (the sample).

Part 1: The Mechanism of Loss

To prevent loss, you must understand the enemy.[1][2] Dephosphorylation occurs via two distinct pathways depending on your matrix.[1][2]

DephosphorylationPathways pTyr Phospho-L-Tyrosine (pTyr) Intermed_Acid Protonation of Phosphate Oxygen pTyr->Intermed_Acid Acid Catalysis Intermed_Enz Cysteine Nucleophilic Attack (Active Site) pTyr->Intermed_Enz Enzymatic Cleavage Stable STABLE (Resistant to Beta-Elimination) pTyr->Stable Base Treatment Acid Acidic Conditions (pH < 5.0) Acid->Intermed_Acid Enzyme PTPases (Phosphatases) Enzyme->Intermed_Enz Base Basic Conditions (pH > 9.0) Base->Stable Result Free Tyrosine + Pi (Signal Loss) Intermed_Acid->Result Hydrolysis Intermed_Enz->Result Rapid Turnover

Figure 1: Stability Landscape of pTyr. Unlike pSer/pThr, pTyr is resistant to base hydrolysis (beta-elimination) but susceptible to acid hydrolysis and extremely vulnerable to enzymatic cleavage.[1]

Part 2: Troubleshooting Guide (Q&A)

Scenario A: The Chemical Standard (Powder/Stock Solution)

Q: My pTyr powder is clumping, and the stock solution is cloudy. Is it degraded? A: Likely not degraded, but insoluble .

  • Root Cause: Free Phospho-L-Tyrosine has an isoelectric point (pI) where solubility is minimal.[1][2] It is also hygroscopic.[1][2]

  • The Fix:

    • Solubility: Do not dissolve in pure water. Use 0.1 N NaOH or 1% Ammonium Hydroxide .[1][2] The phosphate group requires a basic pH to fully ionize and solubilize.[1][2]

    • Hygroscopy: If the powder is clumping, it has absorbed water.[1][2] Weighing will be inaccurate. Store desiccant-packed at -20°C.

Q: Can I store the stock solution at 4°C? A: No.

  • Reasoning: While chemically stable at pH 7.5 at 4°C for days, microbial growth is a risk.[1][2] Bacteria secrete phosphatases.[1][2]

  • Protocol: Aliquot stock (e.g., 10 mM in dilute NH₄OH) and store at -20°C . Avoid freeze-thaw cycles which can cause precipitation.[1][2]

Scenario B: Biological Samples (Lysates/Tissues)[1][2]

Q: I see pTyr signal in my fresh lysate, but it vanishes after overnight storage at -80°C. A: This is Phosphatase Reactivation during the thawing process.[1][2]

  • Mechanism: Phosphatases (PTPs) are robust.[1][2] As the sample transitions from -80°C to 0°C (liquid phase), PTPs reactivate before the sample is fully processed.[1][2]

  • The Fix: You must use an irreversible inhibitor (Vanadate) and ensure it is activated (see Protocol below).[1][2]

Q: I used a "Phos-Stop" tablet, but my pTyr signal is still weak. A: Commercial tablets often contain Fluoride (inhibits Ser/Thr phosphatases) but may have insufficient levels of Orthovanadate for robust Tyrosine phosphatase inhibition, or the Vanadate may be in its polymeric (inactive) form.[1][2]

Part 3: Critical Protocols

Protocol 1: The "Yellow-to-Colorless" Vanadate Activation

Most researchers skip this, leading to failed pTyr preservation.[1][2] Sodium Orthovanadate polymerizes into decavanadate (yellow/orange) at neutral pH, which is a POOR inhibitor.[2]

Reagents: Sodium Orthovanadate (


), 1N NaOH, 1N HCl.[1][2][3]
  • Dissolve: Prepare a 200 mM solution of Sodium Orthovanadate in water.

  • Check pH: Adjust to pH 10.0 with NaOH or HCl. The solution will turn YELLOW .

  • Boil: Heat in a microwave or on a hot plate until the solution turns COLORLESS (approx. 10 mins).

    • Science:[1][2] Boiling depolymerizes decavanadate (

      
      ) back into monovanadate (
      
      
      
      ), the active mimic of phosphate.[1][2]
  • Cool & Measure: Cool to room temp. The pH will rise.[1][2] Readjust to pH 10.0.

  • Repeat: Boil and adjust pH again until the solution remains colorless and the pH stabilizes at 10.0.

  • Store: Aliquot and store at -20°C.

Protocol 2: Storage Matrix Decision Tree

StorageDecision Start Sample Type? Solid Dry Powder (Chemical Standard) Start->Solid Liquid Biological Lysate (Protein) Start->Liquid Solid_Action Store -20°C Desiccated Tightly Sealed Solid->Solid_Action Lysis Lysis Buffer Choice Liquid->Lysis Buffer_Good Tris/Hepes (pH 7.5) + Activated Vanadate (1mM) Lysis->Buffer_Good Buffer_Bad Avoid Acidic Buffers (Acetate/Citrate) Lysis->Buffer_Bad Freeze Flash Freeze (LN2) Store -80°C Buffer_Good->Freeze

Figure 2: Storage Decision Logic. Prioritize pH control and active inhibition for biological samples.

Part 4: Stability Data Reference

Table 1: Comparative Stability of Phospho-L-Tyrosine

ConditionHalf-Life (

)
Mechanism of LossRecommendation
1M HCl (100°C) < 5 hoursAcid HydrolysisAvoid strong acid precipitation.
1M NaOH (100°C) > 24 hoursBeta-Elimination (Resistant)Preferred for elution/solubilization.[1][2]
Cell Lysate (+4°C) < 10 minsPTPase Enzymatic CleavageCRITICAL: Add Vanadate immediately.
Cell Lysate (-20°C) WeeksSlow Enzymatic/Ice Crystal DamageUse -80°C for long term.[1][2]
Dry Powder (-20°C) > 2 YearsOxidation (Trace)Keep desiccated.[1][2]

Part 5: References

  • Cohen, P. (2002).[1][2] The origins of protein phosphorylation. Nature Cell Biology. Link

  • Gordon, J. A. (1991).[1][2][3] Use of vanadate as protein-phosphotyrosine phosphatase inhibitor. Methods in Enzymology, 201, 477-482.[1][2][3] Link

  • Sigma-Aldrich. (n.d.).[1][2] Phospho-L-Tyrosine Product Information Sheet. Link[2]

  • New England Biolabs. (n.d.).[1][2] Sodium Orthovanadate Activation Protocol. Link[2]

  • Hunter, T. (1995).[1][2] Protein kinases and phosphatases: The yin and yang of protein phosphorylation and signaling. Cell. Link

Sources

Troubleshooting

Troubleshooting high background noise in anti-phosphotyrosine Western blots

Welcome to the Technical Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

Troubleshooting anti-phosphotyrosine (pTyr) Western blots is notoriously difficult because pTyr signals are often low-abundance and the antibodies used (e.g., clones 4G10, PY20) are highly sensitive to experimental conditions. High background usually stems from one of three specific failures: inappropriate blocking matrices , incomplete phosphatase inhibition , or secondary antibody cross-reactivity .

Below is your technical guide, structured to isolate and eliminate these variables.

Module 1: The "Golden Rule" of Blocking

Q: My entire blot has a high, uniform background. What is the most likely cause?

A: You are likely blocking with Non-Fat Dry Milk (NFDM). Stop immediately.

The Mechanism: Milk contains high concentrations of Casein , a phosphoprotein.[1][2] Casein is heavily phosphorylated on serine and threonine residues, but it also contains trace phosphotyrosine and can non-specifically bind to pTyr antibodies. When you block with milk, you are essentially coating your membrane with the very antigen you are trying to detect. This creates a "black blot" or masks your specific signal due to high noise.

The Solution: Switch to Bovine Serum Albumin (BSA) or a specialized non-protein blocker. BSA is not a phosphoprotein and will not cross-react with anti-pTyr antibodies.

Protocol: The BSA Block

  • Buffer: Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Concentration: Dissolve 3% to 5% BSA (Fraction V) in TBST.

  • Filtration (Critical): BSA often contains undissolved clumps that stick to the membrane, causing "speckling." Always filter the blocking solution through a 0.45 µm filter before use.

  • Incubation: 1 hour at Room Temperature (RT).

Visualization: The Casein Interference Mechanism

BlockingMechanism cluster_fail Scenario A: Blocking with Milk (High Background) cluster_pass Scenario B: Blocking with BSA (Clean Signal) Membrane PVDF/Nitrocellulose Membrane Target Target Protein (pTyr) Membrane->Target Protein Transfer Milk Milk Block (Casein) Milk->Membrane Coats Surface BSA BSA Block BSA->Membrane Coats Surface Ab Anti-pTyr Antibody Ab->Target Specific Binding Ab->Target Specific Binding Ab->Milk Non-Specific Binding (FALSE SIGNAL) Ab->BSA No Binding

Caption: Figure 1. Mechanism of background noise generation when using casein-based blocking agents (Milk) versus BSA in phosphotyrosine blots.

Module 2: Sample Preservation & Phosphatase Inhibition

Q: I see the background is better with BSA, but my specific bands are weak or "smudged." Why?

A: Your phosphotyrosine signal is being degraded by endogenous phosphatases during lysis.

Tyrosine phosphatases (PTPs) are robust enzymes that can dephosphorylate your target protein within seconds of cell lysis. Standard "cocktail" tablets are often insufficient for pTyr preservation. You must use Sodium Orthovanadate (Na₃VO₄) , and it must be activated correctly.[3][4]

The "Hidden" Variable: Vanadate Activation Sodium orthovanadate exists as polymers (decavanadate) at neutral pH, which are inactive inhibitors.[3] You must depolymerize them into monomers. If your Vanadate solution is yellow, it is inactive.

Protocol: Sodium Orthovanadate Activation Reference: Cold Spring Harbor Protocols [1], Abcam [2]

  • Prepare a 200 mM solution of Sodium Orthovanadate in water.[4]

  • Adjust pH to 10.0 using NaOH or HCl.[4] The solution will turn yellow .[3][4][5]

  • Boil the solution until it turns colorless (approx. 10 mins).

  • Cool to room temperature. The pH will rise.

  • Readjust pH to 10.0.[4][5]

  • Repeat boiling and pH adjustment until the solution remains colorless and the pH stabilizes at 10.0.

  • Store in aliquots at -20°C. Use at 1 mM final concentration .

Data: Essential Inhibitors for pTyr Blots

InhibitorTargetWorking Conc.SolventNotes
Sodium Orthovanadate Tyrosine Phosphatases1 mMWaterMust be activated (boiled).
Sodium Fluoride Ser/Thr Phosphatases10-50 mMWaterGeneral broad-spectrum.
Beta-Glycerophosphate Ser/Thr Phosphatases10 mMWaterAlso acts as a pH buffer.
Sodium Pyrophosphate Ser/Thr Phosphatases5 mMWaterHelps reduce background.

Module 3: Washing & Secondary Antibodies

Q: I have black speckles and general haze over the membrane. How do I fix this?

A: This is likely an issue with washing stringency or secondary antibody aggregation.

Troubleshooting Checklist:

  • Tween-20 Concentration:

    • Standard TBST uses 0.1% Tween-20.[6]

    • Fix: Increase Tween-20 to 0.5% in the wash buffer only (keep 0.1% in blocking/antibody buffers). This higher detergency strips non-specific hydrophobic interactions.

  • Secondary Antibody Aggregates:

    • Secondary antibodies can aggregate over time, creating "hot spots" or speckles.

    • Fix: Centrifuge your secondary antibody stock at 10,000 x g for 10 minutes before dilution. Pipette from the top.

  • The Sodium Azide Trap:

    • Critical Warning: Never use Sodium Azide in buffers containing HRP (Horseradish Peroxidase) conjugated antibodies.[7] Azide inhibits HRP activity, leading to weak signals that force you to over-expose the blot, which in turn reveals high background.

Visual Workflow: The Troubleshooting Decision Tree

TroubleshootingTree Start High Background Issue BlockCheck Check Blocking Buffer Start->BlockCheck Milk Using Milk? BlockCheck->Milk SwitchBSA Switch to 5% BSA Milk->SwitchBSA Yes WashCheck Check Washing Milk->WashCheck No (Already BSA) Tween Increase Tween to 0.5% WashCheck->Tween SecCheck Check Secondary Ab Tween->SecCheck Aggregates Speckles Visible? SecCheck->Aggregates SpinDown Centrifuge Ab Stock Aggregates->SpinDown Yes

Caption: Figure 2. Step-by-step decision matrix for isolating the source of background noise in Western blots.

Module 4: Antibody Specifics (Clone 4G10 & PY20)

Q: I am using the 4G10 clone. Are there specific requirements for this antibody?

A: Yes. 4G10 is the industry standard, but it is prone to non-specific binding if the concentration is too high.

  • Dilution: Do not follow the "1:1000" rule blindly. For pTyr, less is often more. Titrate the antibody.[7] Start at 1:2000 or 1:5000 in 3% BSA.

  • Membrane Compatibility: PVDF membranes generally offer better retention for phosphoproteins than nitrocellulose, but they have higher autofluorescence. If using fluorescence detection (e.g., LI-COR), ensure you use low-fluorescence PVDF.

  • Stripping: Avoid stripping and reprobing pTyr blots if possible. The stripping process (acidic or high heat) can hydrolyze the phosphate groups, causing signal loss in subsequent probes. Always probe for pTyr first, then strip and probe for total protein.

References

  • Cold Spring Harbor Protocols. (2006). Activation of Sodium Orthovanadate Stock Solution.

  • Abcam. Western Blot Troubleshooting Guide: High Background.

  • Cell Signaling Technology (CST). Western Blotting Protocol (BSA vs. Milk).[8]

  • MilliporeSigma. Anti-Phosphotyrosine, clone 4G10 Platinum.

Sources

Optimization

Technical Support Center: Optimizing pH for Phospho-L-Tyrosine Disodium Salt Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical physicochemical challenges researchers face when integrating Phospho-L-Tyrosine Disodium Salt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical physicochemical challenges researchers face when integrating Phospho-L-Tyrosine Disodium Salt (PTyr2Na⁺) into bioprocessing, cell culture media, and kinase assays.

Traditional L-Tyrosine is notoriously difficult to formulate due to its extreme insolubility at neutral pH, forcing bioprocess engineers to rely on highly alkaline feeds that cause localized "caustic shocks" in bioreactors[1]. Phospho-L-Tyrosine disodium salt solves this by acting as a highly soluble, stable prodrug[1]. However, realizing its full potential requires precise pH optimization to protect the vulnerable phosphoester bond from hydrolysis.

Core Principles: The Causality of Stability

To troubleshoot effectively, you must understand the molecular mechanics governing this compound. The addition of a phosphate group to the phenolic hydroxyl of tyrosine fundamentally alters its hydration energy and pKa.

  • The Solubility Mechanism: Unmodified L-Tyrosine forms tight crystalline lattices via intermolecular hydrogen bonding and

    
     stacking, limiting aqueous solubility to ~0.38 g/L at pH 7.0[1]. The bulky, negatively charged phosphate group in PTyr2Na⁺ disrupts this lattice and interacts favorably with water, boosting solubility to over 50 g/L[1].
    
  • The Hydrolysis Mechanism: The phosphoester bond is kinetically stable at neutral pH (5.5–9.0). However, in highly acidic environments (pH < 4.0), the protonation of the phosphate oxygen increases its electrophilicity, making it highly susceptible to nucleophilic attack by water[2]. Conversely, extreme alkaline conditions (pH > 11.0) can also drive hydroxide-mediated cleavage.

G Start L-Tyrosine Source Trad Traditional L-Tyrosine (Low Solubility: 0.38 g/L) Start->Trad Mod Phospho-L-Tyrosine Disodium Salt (High Solubility: >50 g/L) Start->Mod AlkFeed Requires Alkaline Feed (pH > 10) Trad->AlkFeed NeutFeed Enables Neutral Feed (pH 7.0) Mod->NeutFeed Spike Bioreactor pH Spikes (Caustic Shock & Cell Death) AlkFeed->Spike Stable Stable Bioreactor pH (Intensified Fed-Batch Process) NeutFeed->Stable

Workflow comparison: Traditional alkaline L-Tyrosine feeds vs. Neutral pH Phospho-L-Tyrosine feeds.

Troubleshooting FAQs

Q: My concentrated feed supplement is precipitating. I am using standard L-Tyrosine. How does the disodium salt fix this? A: Standard L-Tyrosine requires a pH of >10.5 to remain soluble at high concentrations. If your feed drops below this pH (e.g., by absorbing ambient CO₂), the tyrosine will rapidly precipitate, often co-precipitating other critical amino acids[1]. By switching to Phospho-L-Tyrosine disodium salt, you introduce a molecule that maintains solubility up to 70 g/L in complex feeds at a neutral pH (6.5–7.5), completely eliminating pH-dependent precipitation risks[1].

Q: What is the optimal pH and temperature for long-term storage of Phospho-L-Tyrosine in solution? A: The optimal pH for liquid formulation is 7.0 to 7.2 . At this pH, the disodium salt is fully dissociated, and the phosphoester bond is shielded from both acid- and base-catalyzed hydrolysis. When stored at 2–8°C, neutral pH solutions show no detectable degradation or free tyrosine release for over 6 months[1]. For crystalline powder, store desiccated at 2–8°C or -20°C[3].

Q: Can I sterilize my Phospho-L-Tyrosine media via autoclaving? A: Absolutely not. The combination of high thermal energy (121°C) and water will rapidly drive the thermodynamic hydrolysis of the phosphoester bond, yielding free L-Tyrosine (which will immediately precipitate upon cooling) and inorganic phosphate[2]. You must use 0.22 µm sterile filtration.

Q: I am using Phospho-L-Tyrosine as a standard in an HPLC assay. Why is my peak degrading during sample prep? A: You are likely using a highly acidic extraction buffer (e.g., high concentrations of TCA or HCl). Phospho-L-Tyrosine is the most acid-labile of the common phosphoamino acids. In strong acids (e.g., 5.6 M HCl at 105°C), 80% of the molecule is hydrolyzed within 4 hours[2]. Ensure your sample preparation buffers are buffered above pH 4.0.

Quantitative Data Summaries

To aid in your experimental design, reference the following empirical data regarding solubility and kinetic stability.

Table 1: Solubility Profile Comparison
CompoundpH EnvironmentMax Aqueous SolubilityBioprocess Application
L-Tyrosine (Unmodified)Neutral (pH 7.0)~0.38 g/LInsufficient for high-density fed-batch
L-Tyrosine (Unmodified)Alkaline (pH > 10.5)>30 g/LRequires separate caustic feed line
Phospho-L-Tyrosine Disodium Neutral (pH 5.5 - 9.0) 53 g/L (Water) / 70 g/L (Feed) Single-tank neutral main feed

Data synthesized from bioprocessing solubility evaluations[1].

Table 2: Hydrolysis Rates of Phosphoamino Acids in Strong Acid (5.6 M HCl, 105°C)
Phosphoamino Acid% Remaining (1 Hour)% Remaining (4 Hours)Stability Ranking
Phosphothreonine (P-Thr)~90%~70%High
Phosphoserine (P-Ser)~75%~40%Moderate
Phosphotyrosine (P-Tyr) ~50% ~20% Low (Highly Labile)

Data derived from accelerated acid hydrolysis studies[2].

Experimental Protocols

Protocol A: Preparation of a Highly Concentrated, Neutral pH Feed Supplement

Objective: Formulate a stable 50 g/L tyrosine-equivalent feed without alkaline solvents.

  • Solvent Preparation: Add 800 mL of cell culture grade ultra-pure water (WFI) to a sterile mixing vessel.

  • Buffering: Add your base complex feed powders (excluding cysteine and tyrosine). Adjust the initial pH to 7.0 using 1M NaOH or 1M HCl.

  • Addition of PTyr2Na⁺: Slowly add 50.0 g of Phospho-L-Tyrosine Disodium Salt (CAS: 1610350-91-8) under continuous magnetic stirring.

  • Dissolution: Allow 15–20 minutes for complete dissolution. The disodium salt formulation is inherently self-buffering to a mild degree, but monitor the pH.

  • pH Finalization: Verify the pH is between 6.8 and 7.2. Adjust with dilute NaOH/HCl only if strictly necessary. Do not allow localized pH extremes during adjustment.

  • Volume Adjustment: Bring the final volume to 1.0 L with WFI.

  • Sterilization: Filter the solution through a 0.22 µm PES membrane. Do not autoclave. Store at 4°C protected from light[1].

Protocol B: HPLC-Based Stability Assessment of Phospho-L-Tyrosine

Objective: Quantify the intact phosphoester bond vs. free tyrosine over time.

  • Mobile Phase Preparation: Prepare Mobile Phase A: 0.04 M Potassium Phosphate buffer, adjusted to pH 4.0[2]. Prepare Mobile Phase B: 100% HPLC-grade Methanol.

  • Sample Prep: Dilute the Phospho-L-Tyrosine sample to 1.0 mg/mL in PBS (pH 7.2)[3]. Avoid acidic diluents to prevent artifactual hydrolysis during the run.

  • Chromatography Setup: Use a C18 Reverse Phase column (e.g., 250 x 4.6 mm, 5 µm). Set flow rate to 1.0 mL/min.

  • Gradient: Run an isocratic gradient of 95% A / 5% B for 20 minutes to resolve the highly polar Phospho-L-Tyrosine from any free L-Tyrosine (which will elute later due to higher hydrophobicity).

  • Detection: Monitor UV absorbance at

    
     220 nm[3].
    
  • Analysis: Calculate the area under the curve (AUC) for the PTyr peak. The appearance of a secondary peak corresponding to free L-Tyrosine indicates hydrolysis.

Pathway PTyr Phospho-L-Tyrosine (Stable at pH 5.5 - 9.0) Acid Strong Acid (pH < 4) Heat (e.g., Autoclaving) PTyr->Acid Enzyme Protein Tyrosine Phosphatases (Optimal pH 5.5 - 7.5) PTyr->Enzyme Base Strong Alkaline (pH > 11) PTyr->Base Degradation Hydrolysis (Cleavage of Phosphoester Bond) Acid->Degradation Enzyme->Degradation Base->Degradation Products Free L-Tyrosine + Inorganic Phosphate (Pi) Degradation->Products

Mechanisms of Phospho-L-Tyrosine degradation via chemical and enzymatic hydrolysis pathways.

References

  • Innovative Chemicals for Process Intensification in Cell Culture Media Source: Cell Culture Dish URL:[Link]

  • Determination of O-phosphothreonine, O-phosphoserine, O-phosphotyrosine and phosphate by high-performance liquid chromatography Source: Academia.edu URL:[Link]

Sources

Troubleshooting

Long-term storage conditions for Phospho-L-Tyrosine aqueous solutions

Welcome to the Technical Support Center for Phospho-L-Tyrosine (P-Tyr) handling and storage. As a Senior Application Scientist, I frequently encounter challenges related to the stability, solubility, and spontaneous degr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phospho-L-Tyrosine (P-Tyr) handling and storage. As a Senior Application Scientist, I frequently encounter challenges related to the stability, solubility, and spontaneous degradation of phosphorylated amino acids in aqueous media. P-Tyr is a critical reagent for studying protein tyrosine kinases (PTKs), protein tyrosine phosphatases (PTPases), and developing high-concentration cell culture feeds. However, its phosphomonoester bond is thermodynamically unstable in certain aqueous environments.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the integrity of your P-Tyr solutions.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: Why does my Phospho-L-Tyrosine aqueous solution precipitate after a few days at room temperature? A1: The precipitation you are observing is rarely the P-Tyr itself, but rather free L-Tyrosine resulting from degradation. The phosphomonoester bond of P-Tyr is highly susceptible to both acid-catalyzed hydrolysis and enzymatic cleavage by ubiquitous environmental phosphatases. When P-Tyr hydrolyzes, it yields inorganic phosphate and free L-Tyrosine. Free L-Tyrosine has an extremely low aqueous solubility of approximately 0.38 g/L at neutral pH. If your initial P-Tyr concentration exceeds this threshold, the generated L-Tyrosine will rapidly precipitate out of solution. P-Tyr is also the least stable among common phosphoamino acids under acidic conditions; during strong acid hydrolysis, only 20% of P-Tyr remains intact after 4 hours, compared to 70% for Phosphothreonine[1].

Q2: What are the optimal long-term storage conditions for P-Tyr solutions to prevent dephosphorylation? A2: For the free acid form of O-Phospho-L-Tyrosine, we strongly advise against storing aqueous solutions for more than 24 hours at 4°C or room temperature[2]. If you must store the solution long-term, it should be sterile-filtered (to remove microbial phosphatases), aliquoted into single-use volumes, and flash-frozen for storage at -80°C. Repeated freeze-thaw cycles will accelerate thermodynamic degradation.

Expert Insight: If your application permits (e.g., bioprocessing or cell culture media), consider switching to the Phospho-L-Tyrosine disodium salt . The disodium salt form exhibits remarkable stability; studies have shown no degradation or precipitation in neutral pH liquid feeds for up to six months.

Q3: How can I prepare a highly concentrated stock solution if solubility is so low? A3: The solubility of the free acid P-Tyr in PBS (pH 7.2) is limited to approximately 10 mg/mL[2]. To achieve higher concentrations (up to 50 mg/mL), you must shift the pH to alkaline conditions, such as dissolving the crystalline powder in 4 M NH4OH with mild sonication[3]. However, alkaline solutions must be carefully neutralized prior to use in biological assays to prevent caustic shock to cells or proteins.

Part 2: Quantitative Data Presentation

Table 1: Solubility and Stability Comparison

Property O-Phospho-L-Tyrosine (Free Acid) Phospho-L-Tyrosine Disodium Salt L-Tyrosine (Degradation Product)
Solubility in Water (Neutral pH) ~10 mg/mL[2] 53 g/L (53 mg/mL) 0.38 g/L (0.38 mg/mL)
Maximum Solubility Medium 4 M NH4OH (~50 mg/mL)[3] Concentrated Feeds (~70 g/L) Acidic/Alkaline extremes

| Aqueous Stability (Room Temp) | < 24 hours recommended[2] | > 6 months in liquid feed | Highly Stable |

Table 2: Recommended Storage Matrix for P-Tyr

State Recommended Temperature Maximum Duration Critical Handling Notes
Crystalline Solid -20°C ≥ 4 years[2] Store under Argon; protect from moisture and light.
Aqueous Solution (Fresh) 4°C < 24 hours[2] Prone to rapid hydrolysis and L-Tyr precipitation.

| Aqueous Solution (Frozen) | -80°C | 3-6 months | Requires flash-freezing; strictly avoid freeze-thaw. |

Part 3: Mandatory Visualizations

degradation PTyr Phospho-L-Tyrosine (Aqueous) Hydrolysis Spontaneous Hydrolysis (Acidic pH / Heat) PTyr->Hydrolysis H2O Enzymatic Enzymatic Cleavage (Ubiquitous PTPases) PTyr->Enzymatic Contamination Products Free L-Tyrosine + Inorganic Phosphate Hydrolysis->Products Enzymatic->Products Precipitation Precipitation (Low solubility) Products->Precipitation > 0.38 g/L

Mechanism of Phospho-L-Tyrosine degradation and precipitation in aqueous environments.

workflow Step1 1. Weigh Solid P-Tyr (Store solid at -20°C) Step2 2. Dissolve in Buffer (PBS pH 7.2 or 4M NH4OH) Step1->Step2 Step3 3. Sterile Filtration (0.22 µm PES membrane) Step2->Step3 Step4 4. Aliquot into Tubes (Single-use volumes) Step3->Step4 Step5 5. Flash Freeze (Liquid Nitrogen) Step4->Step5 Step6 6. Long-Term Storage (-80°C, Protect from light) Step5->Step6

Step-by-step workflow for the preparation and cryopreservation of P-Tyr solutions.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Preparation and Cryopreservation of P-Tyr Aqueous Aliquots

Objective: To create a sterile, stable stock solution that bypasses the rapid degradation kinetics of P-Tyr in water.

  • Preparation: Weigh the required amount of crystalline O-Phospho-L-Tyrosine (stored at -20°C).

  • Dissolution: Dissolve in PBS (pH 7.2) to a maximum concentration of 10 mg/mL. If a higher concentration is required, dissolve in 4 M NH4OH (up to 50 mg/mL) and sonicate for 5 minutes until the solution is clear and colorless to faint yellow[3].

  • Sterilization (Critical Step): Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Causality: This removes environmental microbes and ubiquitous phosphatases that would otherwise enzymatically cleave the phosphomonoester bond during thawing.

  • Aliquotting: Dispense into sterile, low-bind microcentrifuge tubes in single-use volumes (e.g., 50 µL or 100 µL).

  • Flash Freezing: Submerge the tubes in liquid nitrogen for 30 seconds to rapidly halt all thermodynamic hydrolysis reactions.

  • Storage: Transfer immediately to a -80°C freezer.

Protocol 2: HPLC Verification of P-Tyr Integrity (Self-Validation Assay)

Objective: To objectively validate the integrity of a stored P-Tyr aliquot before use in sensitive downstream assays.

  • Sample Prep: Thaw a single -80°C aliquot on ice. Dilute a 10 µL sample in 0.04 M phosphate mobile phase (pH 4.0).

  • Chromatography: Inject onto a strong basic anion-exchange column (e.g., Partisil 10 SAX)[1].

  • Detection: Monitor UV absorbance at 210 nm.

  • Validation Logic: Integrate the area under the curve (AUC) for the P-Tyr peak and the free L-Tyr peak.

    • Pass Criteria: The L-Tyr peak AUC must be < 5% of the total combined AUC.

    • Fail Criteria: If L-Tyr > 5%, the phosphomonoester bond has significantly hydrolyzed. The aliquot must be discarded, as the free L-Tyrosine and inorganic phosphate will competitively inhibit your kinase/phosphatase assays.

References

  • Modified Amino Acids Technical Brief - Sigma-Aldrich. MilliporeSigma.
  • O-Phospho-L-tyrosine (P9405) - Product Information Sheet - Sigma-Aldrich. Sigma-Aldrich.
  • PRODUCT INFORMATION - Cayman Chemical. Cayman Chemical.
  • Determination of O-phosphothreonine, O-phosphoserine, O-phosphotyrosine and phosphate by high-performance liquid chromatography. Academia.edu.

Sources

Optimization

Resolving precipitation issues with Phospho-L-Tyrosine disodium salt

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with bioprocess engineers and structural biologists who struggle with amino acid solubility in highly concentrated feeds. N...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with bioprocess engineers and structural biologists who struggle with amino acid solubility in highly concentrated feeds.

Native L-tyrosine is notoriously difficult to work with due to its hydrophobic aromatic ring and zwitterionic nature, yielding a maximum aqueous solubility of merely ~0.38 g/L at 25°C[1]. To bypass this bottleneck, the industry standard is to use Phospho-L-Tyrosine disodium salt (PTyr) . The covalent addition of a highly polar phosphate group drastically lowers the isoelectric point, while the disodium counter-ions prevent intermolecular hydrogen bonding, theoretically boosting solubility to over 50 g/L[1][2].

However, precipitation can still occur if thermodynamic or chemical boundaries are crossed. This guide is designed to help you diagnose and resolve these issues using field-proven, self-validating methodologies.

Quantitative Solubility Profiles

To establish a baseline for your experimental design, refer to the solubility thresholds below. Exceeding these limits or altering the solvent matrix can induce spontaneous nucleation.

CompoundSolvent ConditionMax Solubility (g/L)Stability Observation
L-Tyrosine Water, 25°C, pH 7.0~0.38 - 0.40Rapid precipitation[1][3]
L-Tyrosine disodium salt Concentrated Feed< 1.0High co-precipitation risk[1]
Phospho-L-Tyrosine disodium salt Water, 25°C, pH 7.253.0Clear, stable solution[1][2]
Phospho-L-Tyrosine disodium salt Concentrated Feed Matrix70.0Stable for > 6 months[1]

Troubleshooting Q&A

Q1: I prepared a 40 g/L solution of Phospho-L-Tyrosine disodium salt, but I am observing a fine, white precipitate. Why is this happening if it is well below the 53 g/L limit? A: The most common culprit is a localized or systemic drop in pH. While PTyr is highly soluble at neutral to alkaline pH (e.g., pH 7.2 or in 4 M NH₄OH)[4], it is only slightly soluble in aqueous acids[2].

  • The Causality: As the pH drops below 6.0, the phosphate group becomes protonated. This neutralizes the negative charge that normally provides a robust hydration shell via ion-dipole interactions with water. Without this electrostatic repulsion, the hydrophobic aromatic rings aggregate via pi-pi stacking, leading to precipitation.

  • The Fix: Always monitor the pH continuously during addition. If precipitation occurs, titrate carefully with 1M NaOH until the pH returns to 6.8–7.2.

Q2: My stock solutions were perfectly clear when prepared, but after storing them in the refrigerator (4°C), a heavy precipitate formed. Has the molecule degraded? A: No, the molecule has not degraded. You are observing temperature-dependent crystallization.

  • The Causality: The solubility of heavily hydrated salts is highly temperature-dependent. At 4°C, the kinetic energy of the solvent decreases, reducing its ability to maintain the hydration shell around the massive disodium phosphate moiety.

  • The Fix: Phospho-L-Tyrosine is heat-sensitive over long periods, but it can tolerate moderate, short-term heating. To resolubilize the precipitate, warm the solution to 50°C for up to 4 hours while gently mixing[5]. Allow it to re-equilibrate to 25°C before use.

Q3: Can I use Phospho-L-Tyrosine in media containing high concentrations of divalent cations (like Ca²⁺ or Mg²⁺)? A: Proceed with extreme caution.

  • The Causality: Phosphate groups have a high binding affinity for divalent and trivalent metal cations. In concentrated feeds, PTyr can act as a chelating agent, forming insoluble calcium-phosphate or magnesium-phosphate complexes.

  • The Fix: If your protocol requires high metal ion concentrations, add the PTyr after the metal ions have been fully complexed with other chelators (like EDTA, if applicable to your assay), or keep the PTyr in a separate, parallel feed stream until it reaches the bioreactor where it is immediately diluted.

Precipitation Resolution Workflow

PTyr_Troubleshooting Start Precipitate Observed in PTyr Solution CheckPH Check Solution pH Start->CheckPH IsAcidic pH < 6.0? CheckPH->IsAcidic AdjustPH Adjust to pH 6.8 - 7.2 with NaOH IsAcidic->AdjustPH Yes CheckTemp Check Storage Temp IsAcidic->CheckTemp No Success Clear, Stable Solution AdjustPH->Success IsCold Stored < 25°C? CheckTemp->IsCold WarmSol Warm to 50°C for <4 hrs & gently mix IsCold->WarmSol Yes CheckConc Check Concentration IsCold->CheckConc No WarmSol->Success IsOverLimit Conc > 53 g/L in pure water? CheckConc->IsOverLimit Dilute Dilute or use complex feed matrix IsOverLimit->Dilute Yes Dilute->Success

Fig 1: Step-by-step decision matrix for resolving Phospho-L-Tyrosine precipitation.

Standard Operating Procedure: Preparation of 50 g/L PTyr Feed

To ensure a self-validating, precipitation-free preparation, follow this optimized protocol.

Materials:

  • Phospho-L-Tyrosine disodium salt (High purity, >98%)

  • Type 1+ ultrapure water (18.2 MΩ·cm)

  • 1M NaOH and 1M HCl (for pH adjustment)

  • Calibrated pH meter and heated magnetic stirrer

Step-by-Step Methodology:

  • Solvent Initialization: Dispense 80% of the final target volume of Type 1+ ultrapure water into a sterile beaker. Ensure the water is at room temperature (25°C).

  • Base Buffering (Critical Step): If formulating a complex feed, add your primary buffer salts (e.g., HEPES) first. Adjust the baseline pH to 7.2. Rationale: Starting at a slightly alkaline pH prevents the localized acid-shock that occurs when the bulk PTyr powder hits the solvent.

  • Powder Addition: Set the magnetic stirrer to a medium vortex. Slowly sift the Phospho-L-Tyrosine disodium salt into the vortex to prevent clumping.

  • Continuous pH Monitoring: As the salt dissolves, monitor the pH. If the pH drops below 6.8, pause the powder addition and add 1M NaOH dropwise to restore the pH to 7.2.

  • Thermal Resolution (If needed): If the solution becomes cloudy or transient micro-crystals form, activate the heating element. Warm the solution to exactly 50°C for no longer than 4 hours[5]. Rationale: This specific thermal input provides enough kinetic energy to break transient intermolecular bonds without hydrolyzing the heat-sensitive phosphoester bond.

  • Volume Adjustment & Validation: Remove from heat and allow the solution to cool to 25°C. Bring the solution to the final target volume with ultrapure water. Validate complete dissolution by measuring the optical density at 600 nm (OD600) using a spectrophotometer. A reading of OD600 < 0.01 confirms a true solution free of micro-precipitates.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) sterile filter. Avoid nylon filters, as they can sometimes bind phosphorylated compounds.

References

  • CN104812891A - Cell culture media Source: Google Patents URL
  • User Guide HR2-096 (Silver Bullets) - Hampton Research Source: Hampton Research URL:[Link]

Sources

Troubleshooting

Minimizing degradation of Phospho-L-Tyrosine during freeze-thaw cycles

Topic: Minimizing degradation of Phospho-L-Tyrosine during freeze-thaw cycles Role: Senior Application Scientist, Technical Support Center Welcome to the Advanced Applications Support Center. This guide addresses a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing degradation of Phospho-L-Tyrosine during freeze-thaw cycles Role: Senior Application Scientist, Technical Support Center

Welcome to the Advanced Applications Support Center. This guide addresses a critical pain point in signal transduction research: the instability of Phospho-L-Tyrosine (pTyr) residues during storage and handling. Unlike pSer/pThr, pTyr is uniquely sensitive to specific chemical environments often inadvertently created during standard freeze-thaw workflows.

Below you will find a mechanistic breakdown of degradation, a validated troubleshooting framework, and strict protocols to ensure the integrity of your immunoblots and mass spectrometry data.

Part 1: The Science of Stability (FAQs)

Q: Why does Phospho-L-Tyrosine degrade even when I store samples at -20°C? A: The degradation is rarely due to the temperature itself, but rather the phase transition of your buffer. When a standard buffer like PBS freezes slowly (e.g., in a -20°C freezer), water crystallizes first as pure ice. This forces the remaining solutes into an increasingly concentrated liquid pocket (the "freeze-concentration" effect).

  • The pH Crash: In phosphate buffers, Sodium Dibasic Phosphate (

    
    ) crystallizes before Sodium Monobasic Phosphate (
    
    
    
    ). This removal of the base component causes a drastic pH drop—often from pH 7.4 down to pH 4.0 or lower in the unfrozen liquid pockets.
  • Acid Hydrolysis: pTyr is chemically stable in basic conditions but the phosphate ester bond is acid-labile. The freeze-induced acidity accelerates hydrolysis.

  • Enzymatic Reactivation: Many phosphatases are robust; they can retain residual activity in these high-salt, liquid pockets if not strictly inhibited.

Q: Is "Flash Freezing" actually necessary, or is it just a formality? A: It is a scientific necessity for phosphoproteins. Flash freezing (liquid nitrogen or dry ice/ethanol bath) occurs so rapidly that water molecules cannot organize into large crystals. This creates a vitreous (glass-like) state, preventing the freeze-concentration of salts and the associated pH crash. Slow freezing allows the "exclusion" phenomenon that destroys your sample.

Q: My Sodium Orthovanadate solution turned yellow. Is it still effective? A: No. A yellow color indicates the formation of decavanadate polymers , which are potent ATP analogues but poor phosphatase inhibitors. For pTyr preservation, you need the monomeric form (orthovanadate), which mimics the phosphate group.[1] You must "activate" the inhibitor (depolymerize it) before use (see Protocol A).[1][2][3]

Part 2: Optimization & Prevention (Troubleshooting)
Troubleshooting Matrix: Common pTyr Signal Loss Scenarios
SymptomProbable CauseCorrective Action
Complete signal loss Phosphatase Activity Ensure Sodium Orthovanadate is activated (colorless) and used at 1–2 mM. Add phosphatase inhibitor cocktails during lysis, not after.
Smearing / Aggregation Freeze-Concentration Switch from PBS to Tris-buffered saline (TBS) . Tris has a smaller temperature-dependent pH shift. Add 10% Glycerol as a cryoprotectant.
Weak Signal after Thaw Acid Hydrolysis Avoid slow freezing. Use Liquid Nitrogen snap-freezing.[4] Store at -80°C, never -20°C for long term.
High Background Precipitated Inhibitor High concentrations of Vanadate can precipitate in cold ethanol. Ensure complete solubilization before adding to lysis buffer.
Part 3: Experimental Protocols
Protocol A: Activation of Sodium Orthovanadate (

)

This is the single most critical step for pTyr preservation. Most commercial powders are polymeric and inactive.

Reagents: Sodium Orthovanadate, 1N NaOH, 1N HCl, Ultra-pure water.

  • Dissolve: Prepare a 200 mM solution of Sodium Orthovanadate in water.

  • Adjust pH: Adjust pH to 10.0 using NaOH or HCl. The solution will turn yellow (polymer formation).[1]

  • Boil: Heat the solution in a microwave or boiling water bath until it becomes colorless (depolymerization to monomers).

  • Cool & Re-measure: Cool to room temperature. The pH will likely rise.[2] Readjust to pH 10.0.

  • Cycle: Repeat the Boil

    
     Cool 
    
    
    
    pH Adjust cycle (usually 2-3 times) until the solution remains colorless and the pH stabilizes at 10.0.
  • Storage: Aliquot and store at -20°C. Discard if it turns yellow upon thawing.

Protocol B: The "Flash-Preserve" Workflow for Cell Lysates

Standardize this workflow to eliminate variability.

  • Lysis: Lyse cells in RIPA or NP-40 buffer supplemented with:

    • 1 mM Activated Sodium Orthovanadate (for pTyr).[3][5]

    • 50 mM Sodium Fluoride (for pSer/pThr).

    • Protease Inhibitor Cocktail.

    • Note: Avoid PBS; use Tris-HCl (pH 7.5) as the buffering agent.

  • Clarification: Centrifuge at

    
     to remove debris.
    
  • Aliquoting: Immediately divide supernatant into single-use aliquots (e.g., 50–100

    
    ). Do not store large volumes. 
    
  • Flash Freezing: Snap-freeze tubes by immersing them in liquid nitrogen or a dry ice/ethanol slurry for 30 seconds.

  • Storage: Transfer immediately to -80°C.

Part 4: Visualization of Degradation & Preservation
Diagram 1: The Cycle of Degradation

This diagram illustrates the mechanistic failure points during a slow freeze-thaw cycle in standard PBS.

degradation_cycle Sample Fresh Cell Lysate (pTyr Intact) SlowFreeze Slow Freezing (-20°C Freezer) Sample->SlowFreeze IceCrystal Pure Ice Crystal Formation SlowFreeze->IceCrystal FreezeConc Freeze-Concentration (Liquid Pockets) IceCrystal->FreezeConc Solute Exclusion PhosphateCryst Na2HPO4 Crystallization FreezeConc->PhosphateCryst In PBS Buffer Phosphatase Residual Phosphatase Activity FreezeConc->Phosphatase High Salt Environment pHCrash pH Crash (pH 7.4 -> 4.0) PhosphateCryst->pHCrash Removal of Base Hydrolysis Acid Hydrolysis of Phosphate Ester pHCrash->Hydrolysis Acid Catalysis Degradation DEGRADED SAMPLE (Signal Loss) Hydrolysis->Degradation Phosphatase->Degradation

Caption: Figure 1. Mechanism of pTyr loss during slow freezing in phosphate buffer. Note the critical role of pH drop caused by salt crystallization.[6]

Diagram 2: The Optimal Preservation Workflow

A logic flow for ensuring maximum stability.

preservation_workflow Start Cell Harvest Buffer Lysis Buffer Choice: Tris-HCl + 1% Triton Start->Buffer Inhibitors Add Activated Na3VO4 (Colorless, pH 10) Buffer->Inhibitors Critical Step Aliquot Aliquot to Single-Use Vols Inhibitors->Aliquot FlashFreeze Flash Freeze (Liquid N2) Aliquot->FlashFreeze Avoids Crystallization Storage Store at -80°C FlashFreeze->Storage Thaw Rapid Thaw (37°C Water Bath) Storage->Thaw Use Immediately Analysis Immediate Analysis (WB / MS) Thaw->Analysis

Caption: Figure 2. Best-practice workflow for phosphoprotein handling. Flash freezing prevents the freeze-concentration effect.

References
  • BioPharm International. (2016). Enabling Freeze-Thaw Stability of PBS-Based Formulations of a Monoclonal Antibody. (Discusses the mechanism of sodium phosphate crystallization and pH shifts).

  • BenchChem. (2025).[1][2] Technical Support Center: Sodium Orthovanadate Activation Protocol. (Detailed protocol for depolymerization).

  • Molecular & Cellular Proteomics. (2008). A Portrait of Tissue Phosphoprotein Stability in the Clinical Tissue Procurement Process. (Analysis of ischemia and degradation times).

  • Thermo Fisher Scientific. Protein Stability and Storage Guidelines. (General best practices for buffer selection and cryoprotectants).

  • Journal of Medicinal Chemistry. (2009). Identifying Potent, Selective Protein Tyrosine Phosphatase Inhibitors. (Chemical basis of vanadate inhibition).

Sources

Optimization

Adjusting molar concentrations of Phospho-L-Tyrosine for antibody blocking

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for utilizing Phospho-L-Tyrosine to vali...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for utilizing Phospho-L-Tyrosine to validate antibody specificity and eliminate non-specific binding in immunoassays. As scientists, we understand that robust, reproducible data is paramount. The methodologies outlined here are designed to be self-validating systems, ensuring confidence in your results.

Understanding the Challenge: The Enigma of Phospho-Specific Antibodies

Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular signaling pathways.[1][2] Antibodies that specifically recognize phosphorylated residues, particularly phosphotyrosine (pTyr), are indispensable tools for dissecting these pathways.[1] However, a common and significant challenge is non-specific binding, which can lead to false-positive signals and misinterpretation of data.[3][4]

The principle behind using free O-Phospho-L-Tyrosine is competitive inhibition. By pre-incubating your antibody with a high molar excess of free Phospho-L-Tyrosine, the paratopes (antigen-binding sites) of the antibody that genuinely recognize the phosphotyrosine moiety will become saturated. This "blocked" antibody can then be used in your assay. A significant reduction or complete elimination of the signal on your target protein band after blocking confirms that the antibody's interaction was indeed specific to the phosphotyrosine residue.[5][6]

Frequently Asked Questions (FAQs)

Q1: Why is my anti-phosphotyrosine antibody lighting up the entire lane on my Western blot?

This is a classic sign of high background, a frequent issue when working with phospho-specific antibodies.[3] Several factors could be at play:

  • Incorrect Blocking Agent: You might be using non-fat dry milk. Milk contains a high concentration of the phosphoprotein casein, which will be detected by a pan-phosphotyrosine antibody, leading to massive background.[3][7]

  • Inappropriate Buffer System: Phosphate-Buffered Saline (PBS) contains phosphate ions that can interfere with the binding of some phospho-specific antibodies.[8]

  • Antibody Concentration is Too High: An excessive concentration of the primary antibody can lead to low-affinity, non-specific binding to the membrane or other proteins.[9]

  • Insufficient Washing: Inadequate washing steps fail to remove unbound primary or secondary antibodies, contributing to background noise.[3]

Solution Synopsis:

  • Switch your blocking agent to 3-5% Bovine Serum Albumin (BSA) in TBST.[7][10]

  • Always use Tris-Buffered Saline with Tween-20 (TBST) for all buffers (blocking, antibody dilution, washes).[8]

  • Titrate your primary antibody to determine the optimal concentration that maximizes specific signal while minimizing background.[9]

  • Increase the number and duration of your wash steps post-antibody incubation.[3]

Q2: I performed a blocking experiment with Phospho-L-Tyrosine and my specific band disappeared. Does this mean my experiment failed?

On the contrary, this is the expected result and indicates success! The disappearance of the band of interest demonstrates that your antibody is specific for the phosphotyrosine modification on your target protein. The free Phospho-L-Tyrosine in the solution competed with the phosphorylated epitope on the protein for binding to the antibody, thus "blocking" the interaction you would normally see on the blot.[5]

Q3: Can I use Phospho-L-Serine or Phospho-L-Threonine for blocking a phosphotyrosine-specific antibody?

No, this would not be an effective control for specificity. High-quality phosphotyrosine-specific antibodies should not cross-react with phosphoserine or phosphothreonine.[2][5] Using these other phosphoamino acids as a negative control can, however, further validate the specificity of your antibody; their inability to block the signal would demonstrate the antibody's selectivity for phosphotyrosine.

Q4: What is the best way to prepare and store a Phospho-L-Tyrosine stock solution?

O-Phospho-L-Tyrosine has limited solubility in neutral water but is soluble in PBS (pH 7.2) at up to 10 mg/mL.[11][12] For experimental use, preparing a stock solution in a non-phosphate buffer like Tris or deionized water is recommended.

  • Preparation: Use the molecular weight (MW = 261.17 g/mol ) to calculate the mass needed for your desired molar concentration.[11][13][14]

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[13]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 100 mM O-Phospho-L-Tyrosine Stock Solution

This protocol provides a method for creating a high-concentration stock solution that can be diluted for various blocking experiments.

Materials:

  • O-Phospho-L-Tyrosine (MW: 261.17 g/mol )[13]

  • High-purity deionized water

  • 1 M Tris-HCl, pH 7.4

  • pH meter

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate Mass: To make 1 mL of a 100 mM (0.1 M) solution:

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L × 0.001 L × 261.17 g/mol = 0.0261 g

    • Weigh out 26.1 mg of O-Phospho-L-Tyrosine.

  • Dissolution:

    • Add the 26.1 mg of powder to a 1.5 mL microcentrifuge tube.

    • Add ~800 µL of deionized water. Vortex thoroughly. The solution may be slightly acidic.

    • Gently adjust the pH to ~7.2-7.4 by adding small increments of 1 M Tris-HCl. This will aid in dissolution. Do not use NaOH or HCl unless necessary, as this will alter the final salt concentration.

  • Final Volume:

    • Once fully dissolved, bring the final volume to 1.0 mL with deionized water.

  • Storage:

    • Aliquot the solution into smaller volumes (e.g., 50 µL) and store at -20°C.

Protocol 2: Antibody Specificity Validation by Competitive Blocking (Western Blot)

This protocol is designed to definitively test whether an antibody's signal is specific to phosphotyrosine. It involves running two parallel experiments: one under standard conditions and one with the antibody pre-blocked with free Phospho-L-Tyrosine.

Workflow Overview

G cluster_prep Sample & Gel Prep cluster_main Blot Processing cluster_control Control Lane cluster_blocked Blocked Lane cluster_results Expected Results p1 Prepare Lysates (+ Phosphatase Inhibitors) p2 SDS-PAGE p1->p2 p3 Protein Transfer (PVDF) p2->p3 p4 Block Membrane (5% BSA in TBST) p3->p4 c1 Incubate with Primary Ab in 5% BSA/TBST p4->c1 b2 Incubate with Blocked Ab p4->b2 p5 Wash 3x with TBST c1->p5 b1 Pre-incubate Primary Ab with 2 mM Phospho-L-Tyrosine (1 hr, RT) b1->b2 b2->p5 p6 Incubate with Secondary Ab p5->p6 p7 Wash 3x with TBST p6->p7 p8 ECL Detection p7->p8 r1 Control: Strong Signal at Target MW p8->r1 r2 Blocked: No Signal at Target MW p8->r2

Caption: Workflow for antibody specificity validation.

Procedure:

  • Sample Preparation & Transfer: Prepare cell or tissue lysates, ensuring to include phosphatase inhibitors.[7] Separate proteins via SDS-PAGE and transfer to a PVDF membrane as per standard protocols.[1][15]

  • Membrane Blocking: Block the membrane for 1 hour at room temperature in 5% BSA dissolved in TBST. Do not use milk. [7]

  • Antibody Preparation (Parallel Tubes):

    • Control Antibody: Dilute your primary anti-phosphotyrosine antibody to its optimal working concentration in a tube containing 5% BSA/TBST.

    • Blocked Antibody: In a separate tube, prepare the same dilution of primary antibody in 5% BSA/TBST. Then, add Phospho-L-Tyrosine from your stock solution to a final concentration of 2 mM.[5] A good starting range to optimize is 1-10 mM. Incubate this mixture for 1 hour at room temperature with gentle agitation.

  • Incubation: If you cut your membrane into strips (one for control, one for blocked), place them in separate containers.

    • Add the Control Antibody solution to the control membrane strip.

    • Add the Blocked Antibody solution to the test membrane strip.

    • Incubate overnight at 4°C with agitation.

  • Washing and Detection: Wash both membrane strips extensively with TBST (e.g., 3 x 10 minutes). Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. Wash again with TBST (3 x 10 minutes).

  • Analysis: Proceed with ECL detection. A specific antibody will show a clear band in the control lane and a greatly diminished or absent band in the blocked lane.

Troubleshooting Guide

Problem EncounteredProbable Cause(s)Recommended Solution(s)
High background across the entire blot (both control and blocked lanes) 1. Insufficient blocking. 2. Primary or secondary antibody concentration too high. 3. Inadequate washing.1. Increase blocking time to 2 hours at RT or overnight at 4°C. Ensure BSA is fully dissolved. 2. Further titrate (dilute) your primary and secondary antibodies.[9][16] 3. Increase the number and duration of wash steps (e.g., 4 x 10 min). Increase Tween-20 concentration in wash buffer to 0.1%.[3]
Specific band is still present in the "Blocked" lane 1. Concentration of free Phospho-L-Tyrosine was insufficient to fully block the antibody. 2. The antibody may be binding to a non-phosphorylated epitope on the protein (i.e., it is not truly phospho-specific).1. Increase the concentration of Phospho-L-Tyrosine in the pre-incubation step. Try a titration from 2 mM up to 20 mM.[6] 2. This result suggests the antibody is not specific. Consider treating your protein lysate with a phosphatase (e.g., Calf Intestinal Phosphatase) as an orthogonal validation method. The signal should disappear after phosphatase treatment. Contact the antibody manufacturer with your validation data.
No signal in either the "Control" or "Blocked" lane 1. The target protein is not phosphorylated or is expressed at very low levels in your sample. 2. Phosphatase activity during sample preparation degraded the epitope. 3. Sub-optimal transfer or antibody incubation conditions.1. Use a positive control lysate known to express the phosphorylated target (e.g., cells treated with a tyrosine kinase activator like EGF or pervanadate).[1][17] 2. Always use fresh lysis buffer with a potent cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times.[7] 3. Verify protein transfer with Ponceau S stain. Ensure your primary antibody is used at the recommended dilution and incubation time.

Visualization of the Blocking Mechanism

The core principle of this technique is straightforward competitive binding at the antibody's antigen-binding site (paratope).

Caption: Mechanism of competitive antibody blocking.

References

  • Cytoskeleton, Inc. Phosphotyrosine Detection Methods. (Protocol) Available at: [Link]

  • Bio-Rad Antibodies. Western Blot Troubleshooting: High Background Signal on the Blot. (Troubleshooting Guide) Available at: [Link]

  • Sino Biological. High Background Troubleshooting in Western Blots. (Troubleshooting Guide) Available at: [Link]

  • ARP American Research Products, Inc. Western blot troubleshooting: high background. (Blog) Available at: [Link]

  • Azure Biosystems. Help! Why do my Western blots look terrible? (Blog) Available at: [Link]

  • ImmuneChem. Pan Phosphoserine/Phosphothreonine/Phosphotyrosine Antibodies. (Product Information) Available at: [Link]

  • ResearchGate. Phosphotyrosine detection by western blot: immunoprecipitation vs dual labelling? (Forum Discussion) Available at: [Link]

  • Kamps, M. P., & Sefton, B. M. (1988). Preparation and characterization of antibodies to O-phosphotyrosine and their use for identification of phosphotyrosine-containing proteins. PubMed, 2454381. Available at: [Link]

  • Springer Protocols. (2001). Immunoprecipitation and Western Blotting of Phosphotyrosine-Containing Proteins. Methods in Molecular Biology. Available at: [Link]

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (Protocol) Available at: [Link]

  • Bio-Rad. General Protocol for Western Blotting. (Protocol) Available at: [Link]

  • Bio-Rad Antibodies. Phosphorylated Protein Detection FAQs. (FAQ) Available at: [Link]

  • Azure Biosystems. Blocking: Key to Optimizing Your Western Blots. (Technical Note) Available at: [Link]

  • PubMed. Optimization of Phosphotyrosine Peptides that Target the SH2 Domain of SOCS1 and Block Substrate Ubiquitination. (Abstract) Available at: [Link]

  • PubMed. Evaluation of different phospho-tyrosine antibodies for label-free phosphoproteomics. (Abstract) Available at: [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions.
  • GenScript. THE™ Phosphotyrosine Antibody (E10)plus. (Product Page) Available at: [Link]

  • Boster Biological Technology. Blocking in Western Blot: Best Practices & Optimization Tips. (Blog) Available at: [Link]

  • Pawson, T. (2002). Phospho-dependent Protein Interaction Domains in Signal Transduction. Science Signaling.
  • Kendrick Labs. 2D and 1D Western Blotting with anti-PhosphoTyrosine Antibody. (Service Information) Available at: [Link]

  • Kendrick, N. G., et al. (2020). Preparation of a phosphotyrosine-protein standard for use in semiquantitative western blotting with enhanced chemiluminescence. PLOS ONE. Available at: [Link]

  • Kirkegaard & Perry Laboratories, Inc. Effective Blocking Procedures. ELISA Technical Bulletin No. 3.
  • Corning. Effective Blocking Procedures in ELISA Assays. (Application Note) Available at: [Link]

  • LI-COR Biosciences. Blocking Buffer Optimization Protocol. (Protocol) Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Sensitivity Issues in Tyrosine Kinase Activity Assays

Introduction: The Sensitivity Paradox In tyrosine kinase drug discovery, sensitivity is not merely about signal magnitude; it is about the Signal-to-Background (S/B) ratio and the Z' factor . A common misconception is th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Sensitivity Paradox

In tyrosine kinase drug discovery, sensitivity is not merely about signal magnitude; it is about the Signal-to-Background (S/B) ratio and the Z' factor . A common misconception is that adding more enzyme or substrate yields better data. In reality, excess enzyme depletes substrate too rapidly (violating initial velocity conditions), and excess ATP masks the potency of ATP-competitive inhibitors.

This guide moves beyond basic "check your pipette" advice. We dissect the kinetic and biophysical root causes of sensitivity failure—whether it's high background noise in TR-FRET, signal quenching in fluorescence intensity assays, or incomplete ATP depletion in luminescent formats.

Diagnostic Workflow: The Sensitivity Decision Tree

Before altering reagents, identify the specific failure mode. Use this logic flow to isolate the root cause.

KinaseSensitivityDiagnostic Start SENSITIVITY ISSUE HighBg High Background / Noise Start->HighBg LowSig Low / No Signal Start->LowSig AutoPhos Kinase Autophosphorylation? HighBg->AutoPhos Sticky Non-Specific Binding? HighBg->Sticky ATP_Resid Incomplete ATP Depletion? (Luminescent Assays) HighBg->ATP_Resid Inactive Inactive Enzyme? LowSig->Inactive Kinetics Suboptimal Kinetics? LowSig->Kinetics Interference Signal Quenching? LowSig->Interference Action_Auto Reduce Enzyme Conc. Check 'No Substrate' Control AutoPhos->Action_Auto Action_Sticky Add 0.01% Triton X-100 or Brij-35 Sticky->Action_Sticky Action_ATP Check SB10/SB20 Extend Depletion Step ATP_Resid->Action_ATP Action_Inactive Fresh DTT/TCEP Verify Storage (-80°C) Inactive->Action_Inactive Action_Kinetics Titrate ATP to Km(app) Verify Linearity Kinetics->Action_Kinetics Action_Interference Check Compound Color Switch to Ratiometric (TR-FRET) Interference->Action_Interference

Caption: Diagnostic logic flow for isolating sensitivity issues. Red nodes indicate noise issues; Blue nodes indicate signal generation issues.

Core Troubleshooting Modules

Module A: Signal-to-Noise Ratio (SNR) Optimization

The Problem: High background often mimics "activity," leading to false negatives in inhibition assays.

  • Non-Specific Binding (NSB): Tyrosine kinases and phosphorylated peptides are "sticky." In ELISA or solid-phase assays, they bind to plastic.

    • Solution: Add non-ionic detergents.[1] 0.01% Triton X-100 or 0.05% Tween-20 prevents aggregation and surface adsorption [1][2].

    • Caution: High detergent concentrations (>0.1%) can inhibit some kinases or disrupt lipid-dependent kinases.

  • Autophosphorylation: Many tyrosine kinases (e.g., EGFR, Src) autophosphorylate. This creates a background signal even without substrate.

    • Diagnostic: Run a "No Substrate" control.[2][3] If Signal(Enzyme only) > 2x Signal(Buffer), autophosphorylation is driving your background [2].

    • Fix: Reduce enzyme concentration or use a more specific capture antibody that recognizes the substrate but not the kinase.

Module B: Enzyme & Substrate Kinetics (The "Golden" Rules)

The Problem: Using arbitrary concentrations. If [ATP] >> Km, you lose sensitivity to ATP-competitive inhibitors. If [Enzyme] is too high, you deplete substrate before the measurement window ends.

The Fix: Determine ATP Km(app) To maximize sensitivity to inhibitors (IC50 accuracy), the ATP concentration must be set at or below the apparent Km (Km,app) [3].[4][5]

Protocol: ATP Km Determination

  • Fix Kinase: Use a concentration that yields ~80% of max signal (EC80) from a previous enzyme titration.

  • Titrate ATP: Prepare a 12-point dilution series of ATP (e.g., 0 to 1000 µM).

  • Run Assay: Measure activity.

  • Calculate: Plot Signal vs. [ATP] using Michaelis-Menten non-linear regression. The concentration at 50% Vmax is your Km,app.[4]

Module C: Assay Conditions & Buffer Chemistry

Sensitivity is often lost due to "dead" enzymes caused by oxidation or metal instability.

ComponentRoleTroubleshooting Insight
DTT / TCEP Reducing AgentCritical: Tyrosine kinases have catalytic cysteines prone to oxidation. DTT oxidizes rapidly (half-life ~4h at pH 7.5). Always add fresh DTT (1-2 mM) immediately before use [4].
MgCl₂ / MnCl₂ CofactorSome Tyr-kinases prefer Mn²⁺ or a Mg²⁺/Mn²⁺ mix. If signal is low with 10 mM Mg²⁺, try adding 1-2 mM MnCl₂.
BSA Carrier ProteinPrevents enzyme loss to tube walls. Use 0.1% BSA. Ensure it is "Fatty Acid Free" to avoid interference.
Phosphatase Inhibitors ProtectionIf using cell lysates, add Orthovanadate (Na₃VO₄) to prevent signal loss by phosphatases.

Platform-Specific Troubleshooting

TR-FRET (LanthaScreen™, HTRF®, LANCE®)

Mechanism: Energy transfer between a Donor (Europium/Terbium) and Acceptor (APC/Fluorescein) depends on proximity (phosphorylation event).

Common Failure: "The Inner Filter Effect" & Interference Colored compounds (e.g., yellow/orange small molecules) can absorb the excitation or emission light, appearing as "inhibition" (False Positives).

  • Diagnostic: Compare the Ratio (Acceptor/Donor) vs. the Donor Channel alone.

    • If Donor signal drops significantly in the presence of compound, you have quenching/interference, not kinase inhibition [5][6].

  • Fix: Use ratiometric data analysis. The ratio corrects for some liquid handling errors and minor quenching, but strong quenchers require a different assay format (e.g., radiometric).

Luminescence (ADP-Glo™, Kinase-Glo®)

Mechanism: Measures ATP depletion (Kinase-Glo) or ADP generation (ADP-Glo).[6]

Common Failure: Incomplete ATP Depletion (High Background) In ADP-detecting assays, any remaining ATP from the starting reaction will generate a massive background signal in the detection step.

  • Diagnostic: High background in "No Enzyme" controls.

  • Fix: Ensure the ATP Depletion Reagent is fresh and incubated for the full recommended time (usually 40 min).

  • Temperature: Luciferase is temperature-sensitive. Gradients across the plate (edge effects) cause variability. Equilibrate all reagents to Room Temp (22-25°C) before use [7][8].

ELISA (Colorimetric/Chemiluminescent)

Mechanism: Antibody capture of phosphorylated substrate.

Common Failure: The "Hook Effect" & Washing

  • Hook Effect: Too much antigen (substrate) saturates both capture and detection antibodies, reducing signal.

    • Fix: Titrate substrate; do not assume "more is better."

  • Washing: Inconsistent washing causes high CV% (Coefficient of Variation).

    • Fix: Use an automated plate washer. If manual, tap plates vigorously on lint-free towels. Add a soak time (30 sec) between wash cycles [9].

Visualizing the Mechanism: TR-FRET Interference

Understanding where the signal breaks down is vital.

TRFRET_Mechanism cluster_0 Normal Signal Donor Donor (Eu/Tb) Acceptor Acceptor (APC/Fluor) Donor->Acceptor FRET (Energy Transfer) Detector Detector Acceptor->Detector Emission (665nm) Compound Interfering Compound Compound->Donor Quenching (Absorbs Excitation) Compound->Acceptor Quenching (Absorbs Emission)

Caption: TR-FRET Signal Pathway. Red dashed lines show where colored compounds interfere, causing false inhibition data.

Frequently Asked Questions (FAQs)

Q1: My kinase activity signal decreases over time instead of increasing. Why? A: This is likely Substrate Depletion or Enzyme Instability .

  • Depletion: If >10-20% of ATP/substrate is consumed, the reaction velocity slows down (product inhibition). Reduce enzyme concentration or reaction time to stay in the "Linear Phase."

  • Instability: Your kinase may be dying at room temperature. Add 0.1% BSA or verify the freshness of your DTT/TCEP.

Q2: Can I use DMSO in my kinase assay? A: Yes, but titrate it. Most kinases tolerate 1-5% DMSO, but some are sensitive.

  • Protocol: Run a "DMSO Tolerance Test" by titrating DMSO (0% to 10%) against kinase activity. Choose a concentration where activity remains >90% (typically 1-2%). Ensure your standard curve also contains this same % DMSO [3].

Q3: Why is my Z' factor low (<0.5)? A: A low Z' indicates poor separation between your Positive (max signal) and Negative (min signal) controls, or high variability (standard deviation).

  • Check: Pipetting errors (use automated dispensing), bubbles in wells (centrifuge plate at 1000rpm for 1 min), or signal drift (read plate immediately or stabilize temperature).

Q4: How do I distinguish between an ATP-competitive and non-competitive inhibitor? A: Perform an ATP Shift Assay .

  • Measure the IC50 of the compound at Low ATP (Km) and High ATP (10x Km).

  • Result: If IC50 increases significantly (shift > 3-fold) at High ATP, the inhibitor is likely ATP-competitive. If IC50 remains constant, it is non-competitive or allosteric [10].

References

  • BenchChem. (2025).[2][3] Technical Support Center: Optimizing Signal-to-Noise in In Vitro Kinase Assays. Retrieved from [2]

  • Sigma-Aldrich. (n.d.). Tyrosine Kinase Assay Kit (CS0730) - Bulletin. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for TYK2.[4] Retrieved from

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from

  • NIH PubMed. (2016, February 1). Salicylates are interference compounds in TR-FRET assays.[7] Bioorg Med Chem Lett.[7] Retrieved from

  • Scientist Live. (2026, February 5). TR-FRET powers smarter drug screening. Retrieved from

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.[6][8] Retrieved from

  • ResearchGate. (2019, March 6). Noise in ADP Glo assay? - Discussion. Retrieved from [2]

  • Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Retrieved from

  • Revvity. (n.d.). LANCE kinase assays optimization. Retrieved from

Sources

Optimization

Removing Phospho-L-Tyrosine contaminants from purified protein samples

Topic: Removing Phospho-L-Tyrosine (pTyr) contaminants from purified protein samples. Audience: Researchers, Protein Engineers, and Mass Spectrometry Specialists.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Phospho-L-Tyrosine (pTyr) contaminants from purified protein samples. Audience: Researchers, Protein Engineers, and Mass Spectrometry Specialists. Format: Interactive Troubleshooting Guide & FAQs.

Introduction: The "Ghost Signal" Problem

You have successfully purified your target protein using phosphotyrosine affinity chromatography (e.g., using 4G10, PY20, or similar immobilized antibodies). To elute the protein, you likely used a high concentration of free Phospho-L-Tyrosine (pTyr) or Phenyl Phosphate .

The Problem: The eluent (free pTyr, MW ~261 Da) is now present in your sample at millimolar concentrations (often 10–100 mM). If not removed, this small molecule will:

  • Competitively Inhibit downstream immunoassays (Westerns, ELISAs) by occupying the binding sites of your detection antibodies.

  • Suppress Ionization in Mass Spectrometry (LC-MS/MS).

  • Interfere with Kinase Assays by acting as a product mimic or phosphate source.

This guide provides validated workflows to remove free pTyr while preserving protein stability.

Module 1: Diagnostic & Detection

Q: How do I know if residual pTyr is interfering with my data?

A: Look for these specific artifacts:

  • Western Blot: Your purified protein shows no signal or a weak signal when probed with an anti-pTyr antibody, even though you know it is phosphorylated. Cause: Free pTyr in the buffer is saturating the primary antibody before it can bind the protein on the membrane.

  • Mass Spec: High background noise in the low m/z range (200–300 Da) and poor sequence coverage.

  • Absorbance (A280): Your protein concentration reads artificially high. Cause: The tyrosine ring in pTyr absorbs UV at 274–280 nm.

Q: How can I confirm removal before proceeding?

A: The Dot Blot "Flow-Through" Test . Do not just test your protein. Test the buffer.

  • Take 2 µL of your final buffer (post-dialysis/desalting).

  • Spot it onto a nitrocellulose membrane.

  • Block and probe with your anti-pTyr antibody.[1]

  • Result: If the spot lights up, you still have free pTyr.

Module 2: Removal Protocols

We recommend Size Exclusion Chromatography (Desalting) as the primary method due to speed and efficiency (>95% removal in one pass).

Method A: Gravity Flow Desalting (Sephadex G-25)

Best for: Samples 1.0 mL – 2.5 mL.[2] Speed: <10 mins.

Mechanism: The column matrix has a fractionation range of 1,000–5,000 Da. Your protein (>10 kDa) is excluded from the pores and elutes in the void volume. Free pTyr (261 Da) enters the pores and is retarded.

Protocol:

  • Equilibrate: Remove top cap and pour off storage solution. Cut bottom tip.[3] Equilibrate column with 25 mL of your target buffer (e.g., TBS or PBS).

    • Critical: Incomplete equilibration is the #1 cause of pTyr carryover.

  • Load: Apply sample (max 2.5 mL) to the center of the bed. Allow it to enter the bed completely.

    • Note: If sample < 2.5 mL, add buffer to bring the total volume to 2.5 mL after the sample enters the bed.[4][5]

  • Elute: Add 3.5 mL of target buffer. Collect the flow-through.[3]

    • Physics: The protein elutes in this 3.5 mL.[3] The pTyr remains trapped in the column.

Method B: Ultrafiltration (Spin Concentrators)

Best for: Large volumes (>10 mL) or when concentration is required.

Protocol:

  • Select a concentrator with a 10 kDa MWCO (Molecular Weight Cut-Off).

  • Load sample and spin at recommended g-force (typically 4,000 x g) until volume is reduced to ~10% (e.g., 4 mL down to 400 µL).

  • Refill (Diafiltration): Add target buffer back to the original volume.

  • Spin again.

  • Repeat 3 times.

    • Calculation: Each spin removes ~90% of contaminants. Three spins = 99.9% removal.

Comparison of Methods
FeatureDesalting Column (G-25)Dialysis (Cassette)Ultrafiltration (Spin)
pTyr Removal Efficiency >98% (Single Pass)>99% (Overnight)~99% (3 washes)
Speed 10 Minutes12–24 Hours45–60 Minutes
Sample Dilution Slight (1.4x)NoneConcentrates sample
Risk LowSwelling/PrecipitationMembrane clogging

Module 3: Visualization of Workflows

Figure 1: The Contamination & Removal Cycle

Caption: Logical flow of affinity purification, pTyr contamination, and the decision matrix for removal based on downstream application.

PTyr_Removal_Workflow Purification Affinity Purification (Anti-pTyr Column) Elution Elution with Free pTyr (10-100mM) Purification->Elution Contamination Sample Contains: Target Protein + Free pTyr Elution->Contamination Decision Select Removal Method Contamination->Decision Method_SEC Desalting Column (Sephadex G-25) Decision->Method_SEC Fast / Vol < 2.5mL Method_UF Ultrafiltration (Diafiltration) Decision->Method_UF Concentration needed Check Validation: Dot Blot Buffer Test Method_SEC->Check Method_UF->Check Result_Pass Ready for Assay (Western/Kinase) Check->Result_Pass No Signal Result_Fail Repeat Removal Check->Result_Fail Signal Detected Result_Fail->Decision

Module 4: Troubleshooting & FAQs

Scenario 1: Mass Spec Signal Suppression

User: "I desalted my sample using a PD-10 column, but the Mass Spec signal is still weak/noisy." Root Cause: Desalting columns remove bulk pTyr but may leave trace salts or polymer leaching that affects ionization. Solution: Perform a C18 ZipTip cleanup immediately before MS injection.

  • Acidify sample (0.1% TFA).

  • Bind to C18 tip.

  • Wash with 0.1% TFA (removes residual pTyr and salts).

  • Elute with 50% Acetonitrile.

Scenario 2: Protein Precipitation during Dialysis

User: "I tried dialyzing the pTyr away, but my protein crashed out of solution." Root Cause: pTyr acts as a salt/buffer component. Rapid removal changes the ionic strength too quickly, or the pI of the protein is close to the buffer pH. Solution:

  • Step-down Dialysis: Dialyze against a buffer containing 10 mM pTyr first, then 1 mM, then 0 mM.

  • Add Arginine: Add 0.5 M L-Arginine to the dialysis buffer to stabilize the protein during the transition.

Scenario 3: "Ghost Bands" in Western Blot

User: "I see a smear across the whole lane when probing with anti-pTyr." Root Cause: Incomplete removal of pTyr. The free pTyr is migrating through the gel and binding the antibody non-specifically across the membrane. Solution:

  • Ensure you did not overload the desalting column (max volume is critical).

  • Add a wash step to your Western Blot protocol: Wash the membrane vigorously with TBST before blocking to remove any free pTyr that transferred from the gel.

References

  • Cytiva. (n.d.). PD-10 Desalting Column Product Manual. Retrieved from [Link]

  • National Institutes of Health (NIH). (2005). Phosphotyrosine proteomic study of interferon alpha signaling pathway. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Phospho-L-Tyrosine Disodium Salt vs. Free Acid

Executive Summary For decades, O-Phospho-L-Tyrosine (Free Acid) has been the standard substrate for Protein Tyrosine Phosphatase (PTP) assays and a mechanistic probe in signal transduction. However, its poor aqueous solu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, O-Phospho-L-Tyrosine (Free Acid) has been the standard substrate for Protein Tyrosine Phosphatase (PTP) assays and a mechanistic probe in signal transduction. However, its poor aqueous solubility and requirement for alkaline solubilization introduce significant experimental variables—specifically pH shock and ionic strength variability —that can compromise sensitive cell culture systems and enzymatic assays.

The Disodium Salt form (P-Tyr-Na₂) represents a critical reagent evolution. By pre-ionizing the phosphate group, this form achieves >100-fold higher solubility at neutral pH, eliminating the need for caustic solubilizers (NaOH/NH₄OH). This guide analyzes the physicochemical distinctions and recommends the specific utility of each form in drug development and biochemical workflows.

Part 1: Physicochemical & Performance Comparison

The choice between the free acid and disodium salt is not merely about convenience; it dictates the buffer composition and stability of your experimental system.

Table 1: Technical Specifications & Solubility Data
FeaturePhospho-L-Tyrosine (Free Acid)Phospho-L-Tyrosine Disodium Salt
CAS Number 21820-51-91610350-91-8
Formula C₉H₁₂NO₆PC₉H₁₀NNa₂O₆P
Molecular Weight 261.17 g/mol 305.13 g/mol
Solubility (Water) Low (< 1 g/L) at pH 7.0High (~50–70 g/L) at pH 7.0
Solubilization Req. Requires 1M NaOH or 4M NH₄OHDissolves directly in water/media
pH in Solution Acidic (requires neutralization)Neutral to slightly basic (pH 5.5–9.[1]0)
Primary Application PTP Inhibitor screening (Historical)Cell Culture Media (Fed-Batch), High-throughput Assays
Risk Factor pH Shock: Acid/Base titration errors can alter assay pH.[2]Sodium Load: Adds 2 Na⁺ per molecule (negligible for most media).
Mechanism of Action: The Solubility Paradox

The phosphate group on the free acid has a pKa₁ ≈ 1.2 and pKa₂ ≈ 6.0. In its free acid form, the molecule forms strong intermolecular hydrogen bonds that resist solvation. To dissolve it, one must deprotonate the phosphate group using a strong base (NaOH), converting it in situ to a salt.

The Disodium Advantage: The disodium salt is synthetically "pre-neutralized." The ionic lattice energy is easily overcome by water hydration shells, allowing immediate dissolution at physiological pH. This prevents the "caustic shock" seen when adding freshly neutralized free acid stocks to sensitive CHO (Chinese Hamster Ovary) cell bioreactors.

Part 2: Experimental Applications & Decision Logic

Cell Culture & Bioprocessing (Fed-Batch)
  • Challenge: Unmodified L-Tyrosine is notoriously insoluble (~0.4 g/L), requiring alkaline feeds (pH > 10) that cause precipitation and osmolarity spikes in bioreactors.

  • Solution: Phospho-L-Tyrosine Disodium Salt acts as a soluble "Tyrosine prodrug." Intracellular phosphatases cleave the phosphate, releasing free L-Tyrosine for protein synthesis.

  • Recommendation: Always use the Disodium Salt. It allows for highly concentrated neutral feeds (up to 70 g/L), simplifying process control.

In Vitro PTP (Phosphatase) Assays
  • Challenge: PTP assays require precise pH control (usually pH 7.0–7.5). Using the Free Acid requires dissolving in NaOH and then carefully back-titrating with HCl, which increases the ionic strength (NaCl accumulation) and risks overshooting the pH.

  • Solution: The Disodium Salt dissolves directly in the assay buffer (e.g., HEPES or Tris), maintaining buffer integrity.

  • Recommendation: Use the Disodium Salt for kinetic accuracy and reproducibility. Use the Free Acid only if sodium ions specifically interfere with your enzyme (rare) or if replicating a legacy protocol exactly.

Diagram 1: Reagent Selection Decision Tree

ReagentSelection Start Select Application App1 Cell Culture / Bioprocessing (CHO, HEK293) Start->App1 App2 Enzymatic Assay (PTP Kinetics) Start->App2 App3 Chemical Synthesis (Non-Aqueous) Start->App3 Decision1 Requirement: Avoid pH Shock & Precipitates App1->Decision1 Decision2 Requirement: Precise Buffer Control App2->Decision2 Decision3 Requirement: Specific Counter-ion Control App3->Decision3 Rec1 RECOMMENDED: Disodium Salt (High Solubility, Neutral pH) Decision1->Rec1 Rec2 RECOMMENDED: Disodium Salt (Reproducible Kinetics) Decision2->Rec2 Rec3 RECOMMENDED: Free Acid (Custom Solubilization) Decision3->Rec3

Caption: Decision logic for selecting Phospho-L-Tyrosine form based on experimental constraints.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of 200 mM Stock Solution (Disodium Salt)

Use this protocol for cell culture supplementation or high-throughput screening.

Materials:

  • Phospho-L-Tyrosine Disodium Salt (MW: 305.13 g/mol )[1][3]

  • Milli-Q Water (or Assay Buffer)

  • 0.22 µm PES Syringe Filter

Steps:

  • Weigh 610 mg of Disodium Salt.

  • Add 8.0 mL of Milli-Q water.

  • Vortex briefly (15–30 seconds). The powder should dissolve instantly to yield a clear solution.

  • Adjust final volume to 10.0 mL .

  • Measure pH.[2] It should be approximately 6.5–7.[2]5. No adjustment is usually necessary.

  • Sterile filter using a 0.22 µm PES filter if using for cell culture.

  • Storage: Aliquot and store at -20°C. Stable for 6+ months.

Protocol B: Solubilization of Free Acid (Legacy Method)

Use this only if the Disodium Salt is unavailable or contraindicated.

Materials:

  • Phospho-L-Tyrosine Free Acid (MW: 261.17 g/mol )[4]

  • 1 M NaOH

  • 1 M HCl (for back-titration)

  • pH Meter[2]

Steps:

  • Weigh 522 mg of Free Acid (equivalent to 200 mM in 10 mL).

  • Add 6.0 mL of Milli-Q water. Note: The powder will NOT dissolve; it will form a suspension.

  • Slowly add 1 M NaOH dropwise while stirring. Monitor pH continuously.

  • Continue adding NaOH until the solution clears. The pH will likely rise to >10.

  • CRITICAL STEP: Carefully back-titrate with 1 M HCl to reach pH 7.4. Caution: Rapid addition will cause the Free Acid to precipitate out again.

  • Adjust final volume to 10.0 mL .

  • Validation: Verify that the high ionic strength (from added Na⁺ and Cl⁻) does not inhibit your specific enzyme system.

Part 4: Mechanistic Pathway (PTP Assay)

Understanding how Phospho-Tyrosine interacts in the assay is crucial for interpreting data.

Diagram 2: PTP Dephosphorylation Pathway

PTP_Pathway Substrate Phospho-L-Tyrosine (Substrate) Complex Enzyme-Substrate Complex Substrate->Complex Binding (Km) Enzyme PTP Enzyme (Active Site) Enzyme->Complex Product1 Free L-Tyrosine Complex->Product1 Hydrolysis Product2 Free Phosphate (Pi) Complex->Product2 Release Detection Detection Reagent (Malachite Green) Product2->Detection Complexation Signal Absorbance (620 nm) Detection->Signal Quantification

Caption: Mechanism of Protein Tyrosine Phosphatase (PTP) assay using P-Tyr as a substrate.

References

  • Zimmer, A., et al. (2019). New Chemical Modification of L-Tyrosine and L-Cysteine Increase Solubility and Stability and Permit Single Feed Strategies.[5] Cell Culture Dish. Retrieved March 6, 2026, from [Link]

Sources

Comparative

Precision in Signal Transduction Assays: Phospho-L-Tyrosine vs. Phospho-DL-Tyrosine

As a Senior Application Scientist, one of the most frequent sources of irreproducibility I encounter in kinase and phosphatase assays stems from a seemingly minor reagent choice: the stereochemistry of the substrate. Whe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent sources of irreproducibility I encounter in kinase and phosphatase assays stems from a seemingly minor reagent choice: the stereochemistry of the substrate. When designing biochemical assays to evaluate Protein Tyrosine Phosphatases (PTPs) or Tyrosine Kinases, researchers are often presented with two commercial options: Phospho-L-Tyrosine and the racemic mixture Phospho-DL-Tyrosine .

Choosing the racemic mixture to cut costs is a false economy. In enzymatic environments, stereochemistry is not just a structural footnote; it is the fundamental determinant of molecular recognition, binding affinity, and catalytic turnover. This guide dissects the mechanistic causality behind these two reagents, providing experimental data, self-validating protocols, and a definitive framework for selecting the correct substrate for your drug development workflows.

Mechanistic Causality: The Stereochemistry of Signaling Enzymes

Cellular signaling is predominantly governed by the strict stereospecificity of its enzymatic players. Protein kinases have evolved to recognize the spatial arrangement of naturally occurring L-amino acids, demonstrating a stringent requirement for L-enantiomer substrates [1].

Conversely, while PTPs are responsible for dephosphorylating these residues, their active sites are exceptionally sensitive to the stereochemical orientation of the phosphate group relative to the alpha-carbon. When pure Phospho-L-Tyrosine is used, the enzyme-substrate complex forms optimally, leading to rapid catalysis. However, the D-enantiomer (present at 50% in Phospho-DL-Tyrosine) is not merely a passive bystander. It can occupy the active site without undergoing efficient catalysis, effectively acting as a competitive inhibitor [2].

Using a DL-racemic mixture artificially alters the apparent Michaelis constant (


) and lowers the maximum velocity (

) of your assay. This skewing makes it impossible to accurately calculate the

of novel drug candidates.

Stereospecificity PTP Protein Tyrosine Phosphatase (PTP) L_Tyr Phospho-L-Tyrosine (Natural Substrate) PTP->L_Tyr High Affinity D_Tyr Phospho-D-Tyrosine (Stereoisomer) PTP->D_Tyr Low Affinity Complex_L Enzyme-Substrate Complex L_Tyr->Complex_L Complex_D Steric Hindrance / Weak Binding D_Tyr->Complex_D Product Dephosphorylated L-Tyrosine + Pi Complex_L->Product Catalysis No_Product No Reaction / Inhibition Complex_D->No_Product Blocked

Enzymatic stereospecificity of PTPs differentiating between L- and D-phosphotyrosine enantiomers.

Comparative Performance Data

To objectively evaluate the impact of these substrates, we must look at their behavior in standardized biochemical environments. Minor structural changes, including stereochemical inversion, lead to profound decreases in assay sensitivity and signal-to-noise ratios [3].

ParameterPhospho-L-TyrosinePhospho-DL-Tyrosine
Enantiomeric Composition 100% L-isomer50% L-isomer, 50% D-isomer
Enzymatic Substrate Viability Optimal (Natural Substrate)Sub-optimal (Mixed kinetics)
Kinase Assay Utility Standard phosphorylation targetD-isomer acts as a non-substrate
Phosphatase (PTP) Assay Utility Standard dephosphorylation targetD-isomer causes competitive inhibition
Impact on

and

Represents true physiological kineticsArtificially alters apparent

and lowers

Primary Application Quantitative assays, ELISA [4], MS/MSQualitative screens, budget-constrained assays

Self-Validating Experimental Protocol: PTPase Activity Assay

A robust assay must be a self-validating system. If you only measure the dephosphorylation of an L-substrate, you cannot definitively prove that the inorganic phosphate (


) release is due to specific enzymatic cleavage rather than spontaneous hydrolysis or buffer artifacts.

By running pure Phospho-L-Tyrosine alongside pure Phospho-D-Tyrosine (as a negative control), you create an internal validation loop. Because the D-isomer is highly resistant to PTP cleavage [1], any signal generated in the D-isomer wells represents the true non-enzymatic background noise of your system.

Step-by-Step Methodology

1. Reagent & Buffer Preparation

  • Assay Buffer: Prepare a physiological buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Brij-35). Causality: DTT maintains the critical active-site cysteine of the PTP in a reduced state, preventing oxidative inactivation.

  • Substrate Stocks: Prepare 1 mM stock solutions of Phospho-L-Tyrosine, Phospho-DL-Tyrosine, and Phospho-D-Tyrosine in Assay Buffer.

2. Reaction Assembly (96-well microplate)

  • Aliquot 25 µL of Assay Buffer containing the purified PTP enzyme into designated wells.

  • Self-Validation Setup: Include "No Enzyme" control wells for each substrate type to monitor spontaneous hydrolysis.

3. Reaction Initiation & Incubation

  • Initiate the reaction by adding 25 µL of the respective substrate stocks (Final concentration: 500 µM) to the enzyme wells.

  • Incubate at 37°C for exactly 15–30 minutes. Causality: This temperature mimics physiological conditions, and the timeframe ensures the reaction remains in the linear phase of Michaelis-Menten kinetics before substrate depletion occurs.

4. Termination & Detection

  • Stop the reaction by adding 100 µL of Malachite Green Reagent to all wells. Causality: The highly acidic nature of Malachite Green instantly denatures the enzyme, halting the reaction, while simultaneously forming a stable, colored complex with the released free inorganic phosphate (

    
    ).
    
  • Incubate at room temperature for 15 minutes for color development, then read absorbance at 630 nm.

5. Data Interpretation Subtract the absorbance of the "No Enzyme" + Phospho-D-Tyrosine wells from your Phospho-L-Tyrosine test wells. If the Phospho-DL-Tyrosine wells show a statistically significant reduction in


 release compared to the pure L-isomer, you have successfully demonstrated the competitive inhibitory effect of the D-enantiomer within the racemic mixture.

Workflow Start Prepare PTPase Enzyme & Buffer Split Aliquot into Microplate Wells Start->Split Sub_L Add Phospho-L-Tyrosine (Test Wells) Split->Sub_L Sub_DL Add Phospho-DL-Tyrosine (Mixed Kinetics Wells) Split->Sub_DL Sub_D Add Phospho-D-Tyrosine (Negative Control) Split->Sub_D Incubate Incubate at 37°C (Linear Phase) Sub_L->Incubate Sub_DL->Incubate Sub_D->Incubate Detect Add Malachite Green Reagent Incubate->Detect Read Measure Absorbance at 630 nm Detect->Read

Self-validating microplate workflow for comparative phosphatase activity assays.

Conclusion

For qualitative, high-throughput preliminary screens where absolute kinetic values are not the primary endpoint, Phospho-DL-Tyrosine can serve as a cost-effective alternative. However, for rigorous drug development,


 determinations, and quantitative ELISA or mass spectrometry workflows, pure Phospho-L-Tyrosine is strictly mandatory . To ensure the highest level of scientific integrity, researchers should also leverage pure Phospho-D-Tyrosine as an internal negative control to validate the stereospecificity of their target enzymes.

References

  • BenchChem Technical Support Team. Application Notes and Protocols for O-phospho-D-tyrosine in Protein Tyrosine Phosphatase (PTP) Assays. Benchchem. Verify Source
  • BenchChem Technical Support Team. O-phospho-D-tyrosine vs. phosphoserine/threonine D-isomers in assays. Benchchem. Verify Source
  • Lu, X., et al.
  • Al-Ogaidi, I., et al. Development of a Selective Assay of Tyrosine and Its Producing and Metabolizing Enzymes Utilizing Pulse-UV Irradiation-Induced Chemiluminescence.

Sources

Validation

NMR spectral verification of Phospho-L-Tyrosine disodium salt structure

The following guide is designed for analytical chemists and researchers requiring rigorous verification of Phospho-L-Tyrosine Disodium Salt . It synthesizes experimental protocols with comparative data to distinguish hig...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for analytical chemists and researchers requiring rigorous verification of Phospho-L-Tyrosine Disodium Salt . It synthesizes experimental protocols with comparative data to distinguish high-quality standards from inferior alternatives.

Executive Summary: The "Disodium" Advantage

In phosphoproteomics and kinase research, the integrity of the reference standard is non-negotiable. While generic O-Phospho-L-tyrosine (free acid) is available, it suffers from poor aqueous solubility and pH-dependent chemical shift instability.

The Disodium Salt form (Na₂-salt) is the superior alternative for analytical verification. It offers immediate solubility in D₂O at neutral pH (approx. pH 7.5–9.0), locking the ionization state of the phosphate group. This ensures reproducible NMR signals and eliminates the need for harsh base adjustments (e.g., NaOD) that can induce hydrolysis during sample preparation.

This guide provides the definitive spectral fingerprints (¹H, ³¹P, ¹³C) to validate the identity and purity of Phospho-L-Tyrosine Disodium Salt.

Comparative Analysis: Product vs. Alternatives

The following table contrasts the Disodium Salt against common alternatives (Free Acid and Hydrolyzed/Degraded samples).

Table 1: Performance & Spectral Comparison
FeaturePhospho-L-Tyrosine (Disodium Salt) Phospho-L-Tyrosine (Free Acid) L-Tyrosine (Impurity/Hydrolysis)
Solubility (D₂O) High (>50 mg/mL) . Instant dissolution.Low (<1 mg/mL) . Requires heating or NaOD.Moderate (pH dependent).
Solution pH Neutral/Basic (pH ~8) . Stable phosphate dianion.Acidic (pH <2) . Phosphate monoanion/acid.[1][2]Neutral/Isoelectric.
³¹P NMR Shift ~ 0.0 to -0.5 ppm (Sharp Singlet).~ -3.0 to -4.0 ppm (pH dependent).No Signal (Silent).
¹H Aromatic Shift δ 7.13 / 6.84 ppm (Distinct AA'BB' system).Shifts downfield due to acidity.δ 7.19 / 6.90 ppm (Overlaps if mixed).
Stability High. Resistant to rapid hydrolysis at stored pH.Prone to hydrolysis if heated to dissolve.Stable.

Key Insight: If your ³¹P NMR spectrum shows a peak near +2.5 ppm , your sample contains Inorganic Phosphate (Pi) , indicating the product has hydrolyzed. The authentic phosphotyrosine peak must appear upfield of Pi at neutral pH.

Experimental Protocols

These protocols are self-validating. If the resulting spectra do not match the parameters in Section 4, the system (pH, temperature, or sample) is compromised.

Workflow Diagram: Verification Logic

G Start Start: Sample Preparation Dissolve Dissolve 10-15mg in 600µL D₂O (No pH adjustment needed for Na₂ salt) Start->Dissolve Acquire1H Acquire ¹H NMR (16 scans, 2s delay) Dissolve->Acquire1H Check1H Check Aromatic Region Are signals at 7.13/6.84 ppm? Acquire1H->Check1H Acquire31P Acquire ³¹P NMR (Decoupled, >64 scans) Check1H->Acquire31P Yes Fail_Hydrolysis FAIL: Hydrolysis Detected (Free Tyr + Pi signals) Check1H->Fail_Hydrolysis No (Doublets at 7.19) Fail_Acid FAIL: Wrong Form/pH (Check pH or Salt Form) Check1H->Fail_Acid No (Shifts Offset) Check31P Check ³¹P Signal Single peak at ~0 ppm? Acquire31P->Check31P Pass PASS: High Purity Phospho-L-Tyrosine Na₂ Check31P->Pass Yes Check31P->Fail_Hydrolysis No (Peak at +2.5 ppm)

Figure 1: Step-by-step decision tree for NMR verification of Phospho-L-Tyrosine Disodium Salt.

Protocol A: Sample Preparation
  • Mass: Weigh 15 mg of Phospho-L-Tyrosine Disodium Salt.

  • Solvent: Add 600 µL Deuterium Oxide (D₂O) (99.9% D).

  • Reference: Add 5 µL of TSP-d4 (Trimethylsilylpropanoic acid sodium salt) as an internal reference (0.00 ppm).

    • Note: Do not use TMS (insoluble in water).

  • Mixing: Vortex until clear. The solution should be naturally pH ~8. Do not add acid or base.

Technical Deep Dive: Spectral Characterization

A. ¹H NMR (Proton) – The Purity Check

The aromatic region is the primary indicator of tyrosine hydrolysis. Phosphorylation shifts the aromatic protons ortho to the oxygen (H-3,5) upfield relative to free tyrosine due to the shielding effect of the dianionic phosphate group at neutral pH.

  • Instrument: 400 MHz or higher.

  • Solvent: D₂O.

  • Reference: TSP (0.00 ppm).

PositionShift (δ ppm)MultiplicityIntegrationAssignment
Aromatic 7.13 Doublet (d, J~8.5 Hz)2HH-2,6 (Meta to Phosphate)
Aromatic 6.84 Doublet (d, J~8.5 Hz)2HH-3,5 (Ortho to Phosphate)
Alpha 3.93 dd (approx. triplet)1HH-α (Alpha proton)
Beta 3.10 / 2.90 Multiplet (dd)2HH-β (Benzylic protons)

Validation Check: If you see a second set of aromatic doublets at 7.19 ppm and 6.90 ppm , your sample contains Free L-Tyrosine (hydrolysis impurity).

B. ³¹P NMR (Phosphorus) – The Identity Check

This is the definitive experiment. ³¹P NMR distinguishes the organic phosphate ester from inorganic phosphate (Pi) and other phosphorous contaminants.

  • Frequency: ~162 MHz (on a 400 MHz magnet).

  • Decoupling: Proton-decoupled (¹H-decoupled).

  • Reference: External 85% H₃PO₄ (0.00 ppm).[3]

CompoundShift (δ ppm)Signal ShapeNotes
Phospho-L-Tyrosine -0.2 to +0.2 Sharp SingletPosition is sensitive to concentration/pH.
Inorganic Phosphate (Pi) +2.0 to +3.0 Broad/Sharp SingletDownfield of the product at pH 8.
Polyphosphates -5.0 to -20.0 MultipletsManufacturing impurities (rare).

Validation Check: The presence of a signal near +2.5 ppm confirms the presence of inorganic phosphate, indicating the P-O-C bond has cleaved.

C. ¹³C NMR (Carbon) – The Structural Confirmation

The Carbon-13 spectrum provides structural proof via Carbon-Phosphorus (C-P) coupling . The phosphate group splits the signals of the carbons attached to it.[4]

  • Key Feature: Look for doublets in the aromatic region, not singlets. This splitting proves the Phosphate is covalently bonded to the Tyrosine ring.

CarbonShift (δ ppm)Coupling (J_CP)Assignment
C-4 (Ipso) ~150.5 Doublet (~7.0 Hz) ²J_CP : Directly attached to Oxygen-Phosphorus.
C-3,5 (Ortho) ~121.0 Doublet (~4.5 Hz) ³J_CP : Three bonds away from Phosphorus.
C-2,6 (Meta) ~131.0 SingletToo far for significant coupling.
C-1 (Para) ~133.0 SingletPara to phosphate.

Comparison Note: In free L-Tyrosine, C-4 appears at ~155 ppm as a singlet . The upfield shift to 150.5 ppm and the doublet splitting are unique to the phosphorylated species.

References

  • Biological Magnetic Resonance Data Bank (BMRB). Entry bmse000051: L-Tyrosine NMR data in D2O. [Link]

  • Human Metabolome Database (HMDB). O-Phospho-L-tyrosine Spectral Data (HMDB0000158). [Link]

  • Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press. (Standard text for ³¹P chemical shifts and coupling constants).
  • Wishart, D. S., et al. (2009). HMDB: a knowledgebase for the human metabolome. Nucleic Acids Research.[5] [Link]

Sources

Comparative

The Phospho-Hierarchy: A Technical Guide to pTyr vs. pSer/pThr Analysis

Executive Summary: The Signal vs. The Noise In the landscape of post-translational modifications (PTMs), Phosphotyrosine (pTyr) , Phosphoserine (pSer) , and Phosphothreonine (pThr) are chemically similar but functionally...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Signal vs. The Noise

In the landscape of post-translational modifications (PTMs), Phosphotyrosine (pTyr) , Phosphoserine (pSer) , and Phosphothreonine (pThr) are chemically similar but functionally distinct.

For the drug developer, the distinction is binary:

  • pTyr is the "Master Switch." It is rare (<1% of the phosphoproteome), evolutionarily expensive, and strictly regulated. It is the primary driver of receptor tyrosine kinase (RTK) signaling and the target of the majority of kinase inhibitors (TKIs) in oncology.

  • pSer/pThr are the "Machinery." They are abundant (>99%), often structural or metabolic, and prone to high background noise in detection assays.

This guide compares these residues not just biologically, but as analytes in the lab, defining how their physicochemical differences dictate your experimental strategy.

Physicochemical & Biological Comparison

The "Hunter-Sefton Ratio" (approx. 1800:200:1 for pSer:pThr:pTyr) dictates that pTyr analysis is always a "needle in a haystack" problem, whereas pSer/pThr analysis is a "sorting" problem.

Table 1: Comparative Properties of O-Phosphoamino Acids
FeaturePhosphotyrosine (pTyr)Phosphoserine (pSer) / Phosphothreonine (pThr)Implications for Research
Abundance Low (<1%) High (>99%) pTyr requires massive enrichment (IAP) for MS analysis.
Chemical Structure Large Phenyl Ring + PhosphateSmall Aliphatic Chain + PhosphateThe phenyl ring makes pTyr a highly distinct epitope (stronger antibodies).
Alkaline Stability Stable (Resistant to base hydrolysis)Labile (Undergoes

-elimination)
pTyr can be purified via alkaline hydrolysis; pSer/pThr cannot.
Immunogenicity High (Excellent Haptens)Low to Moderate Pan-pTyr antibodies are "Gold Standard." Pan-pSer antibodies are often noisy/nonspecific.
Primary Inhibitor Sodium Orthovanadate / PervanadateNaF,

-Glycerophosphate, Pyrophosphate
Cocktail composition is critical for preserving specific residues.
Signaling Role Upstream initiation (RTKs)Downstream propagation / Structural regulationpTyr is the preferred biomarker for receptor activation.

The Detection Paradox: Antibodies vs. Mass Spectrometry[1]

A critical insight for assay development is that pTyr is easier to detect by Western Blot, but harder to detect by Mass Spectrometry compared to pSer/pThr.

A. Antibody Performance (Western Blot / ELISA)
  • pTyr (The Winner): The large aromatic ring of Tyrosine combined with the phosphate group creates a high-affinity epitope. "Pan-pTyr" antibodies (Clones 4G10, pY-100, PY20) are legendary for their specificity. They can detect total tyrosine phosphorylation across the entire proteome with minimal cross-reactivity.

  • pSer/pThr (The Challenge): The phosphate group on Ser/Thr adds little mass/structure to the small aliphatic side chain. Consequently, "Pan-pSer" antibodies often cross-react with unphosphorylated acidic residues (Asp/Glu) or DNA.

    • Guidance: Avoid "Pan-pSer" antibodies for critical data. Use Motif-Specific (e.g., PKA substrate) or Site-Specific antibodies.

B. Mass Spectrometry (LC-MS/MS)
  • pSer/pThr (The Winner): Because they are abundant and negatively charged, they bind readily to metal oxides. TiO2 (Titanium Dioxide) or IMAC (Fe-NTA) enrichment protocols yield thousands of pSer/pThr sites with high coverage.

  • pTyr (The Challenge): In a standard TiO2 enrichment, pTyr peptides are outcompeted by the 1000-fold excess of pSer peptides.

    • Guidance: You must perform an Immuno-Affinity Purification (IAP) using pTyr antibodies (or SH2 domains) prior to MS analysis to see the pTyr proteome.

Visualizing the Signaling Architecture

The following diagram illustrates the hierarchical relationship. Note how pTyr (RTKs) sits at the apex, triggering a cascade that amplifies into pSer/pThr events.

SignalingHierarchy cluster_membrane Plasma Membrane cluster_cascade Kinase Cascade (Amplification) RTK RTK (e.g., EGFR) (pTyr Rich) Adaptor Adaptor (Grb2/Shc) (SH2 Domain binds pTyr) RTK->Adaptor pTyr Recognition Raf Raf (Ser/Thr Kinase) Adaptor->Raf Recruitment MEK MEK (Dual Specificity) Raf->MEK Phosphorylation ERK ERK (Ser/Thr Kinase) (pThr/pTyr motif) MEK->ERK Phosphorylation Substrates Nuclear/Cytosolic Substrates (Massive pSer/pThr Events) ERK->Substrates pSer/pThr Amplification

Figure 1: The Phospho-Signaling Cascade. pTyr (Red) acts as the high-fidelity initiator, while pSer/pThr (Green/Blue) act as the amplified effectors.

Experimental Protocols: Validated Workflows

Protocol A: Differential Western Blotting (The "Inhibitor Switch")

Objective: To validate specificity of a pTyr vs pSer signal using broad-spectrum phosphatase inhibition.

Reagents:

  • Lysis Buffer: RIPA or NP-40.

  • Inhibitor Cocktail A (pTyr Specific): 1 mM Sodium Orthovanadate (

    
    ). Note: Must be activated by boiling/pH adjustment to depolymerize.
    
  • Inhibitor Cocktail B (pSer/pThr Specific): 50 mM NaF + 10 mM Sodium Pyrophosphate + 20 mM

    
    -glycerophosphate.
    
  • Blocking Buffer: 5% BSA in TBST. Critical: Do NOT use Non-Fat Dry Milk (Casein) for phospho-blots, as casein is a phosphoprotein and causes high background.

Workflow:

  • Lysate Prep: Split cell culture into two aliquots. Treat Aliquot 1 with Stimulus (e.g., EGF).[1] Leave Aliquot 2 untreated.

  • Lysis: Lyse cells immediately on ice using buffer containing BOTH Cocktail A and B.

    • Why? Phosphatases are robust. Without immediate inhibition, pTyr half-life is <30 seconds.

  • PAGE/Transfer: Standard SDS-PAGE. Transfer to Nitrocellulose (preferred for pTyr) or PVDF.

  • Blocking: Block 1 hr at RT with 5% BSA .

  • Primary Antibody:

    • For pTyr: Use Clone 4G10 or pY-100 (1:1000).

    • For pSer: Use specific target antibody (e.g., pSer473-Akt). Avoid Pan-pSer.

  • Validation Step (The "Self-Validating" Control):

    • Run a duplicate membrane. Incubate this membrane with Lambda Protein Phosphatase for 30 mins before blocking.

    • Result: The signal must disappear. If signal remains, it is non-specific binding, not phosphorylation.

Protocol B: The Enrichment Decision Tree (Mass Spec)

When planning a proteomics study, the choice of enrichment determines the data type.

EnrichmentWorkflow cluster_pTyr pTyr Pathway (Low Abundance) cluster_pSer pSer/pThr Pathway (High Abundance) Sample Digested Peptides (Tryptic Digest) Decision Target Analysis? Sample->Decision IAP Immuno-Affinity Purification (pTyr-Ab beads) Decision->IAP pTyr Focused TiO2 TiO2 / IMAC (Metal Oxide Affinity) Decision->TiO2 Global pSer/pThr LCMS_Y LC-MS/MS (Tyrosine Kinase Signaling) IAP->LCMS_Y LCMS_ST LC-MS/MS (Global Phosphoproteome) TiO2->LCMS_ST

Figure 2: Proteomic Enrichment Workflow. pTyr requires antibody-based capture (IAP), while pSer/pThr utilizes chemical affinity (TiO2).

References

  • Cell Signaling Technology. (2023). Phospho-Tyrosine Mouse mAb (P-Tyr-100).Link

  • Thermo Fisher Scientific. (2023). Overview of Phosphorylation Detection.Link

  • Mann, M., et al. (2007). Analysis of protein phosphorylation using mass spectrometry: deciphering the phosphoproteome. Trends in Biotechnology. (Establishes the 1800:200:1 ratio). Link

  • Hunter, T., & Sefton, B. M. (1980). Transforming gene product of Rous sarcoma virus phosphorylates tyrosine. PNAS. (The foundational paper on pTyr abundance). Link

  • Rush, J., et al. (2005). Immunoaffinity profiling of tyrosine phosphorylation in cancer cells. Nature Biotechnology. (Describes the pTyr-IAP methodology). Link

Sources

Validation

Benchmarking Phospho-L-Tyrosine Standards: A Technical Evaluation Guide

Executive Summary: The Instability Variable in Kinase Research In the high-stakes arena of signal transduction research, O-Phospho-L-tyrosine (pTyr) is more than a metabolite; it is the fundamental calibrator for quantif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Instability Variable in Kinase Research

In the high-stakes arena of signal transduction research, O-Phospho-L-tyrosine (pTyr) is more than a metabolite; it is the fundamental calibrator for quantifying receptor tyrosine kinase (RTK) activity and validating SH2/PTB domain interactions.[1][2] However, pTyr is chemically distinct from phosphoserine and phosphothreonine due to the lability of its phenol-phosphate ester bond.[1]

A common failure mode in kinase assays and antibody validation is not the biological sample, but the degradation of the pTyr standard itself. This guide evaluates commercial sources of pTyr, establishes a rigorous "Self-Validating" quality control framework, and provides the technical grounding necessary to distinguish between high-fidelity signal and background noise.

Critical Quality Attributes (CQAs) & Supplier Landscape

When evaluating commercial sources, "Purity" is an insufficient metric.[1] You must evaluate the Salt Form , Water Content , and Trace Phosphate levels.[1][2]

Comparative Specification Analysis

The following table summarizes the technical specifications from three major tier-1 suppliers. Note the divergence in storage recommendations, which often reflects packaging integrity rather than chemical difference.

FeatureSigma-Aldrich (Merck) Cayman Chemical Chem-Impex Technical Implication
Catalog / Grade P9405 (Research Grade)2306403810
CAS 21820-51-921820-51-921820-51-9Identity: Ensure you are not buying the disodium salt (different MW).[1][2]
Purity (HPLC)

99.0%

95%

97%
Assay Noise: <98% is risky for MS standards due to ion suppression.[1][2]
Form Free Acid (Crystalline)Crystalline SolidPowderFree acid is less soluble than Na+ salts but more stable in dry storage.[1][2]
Storage -20°C-20°C4°CStability: -20°C is preferred to arrest slow hydrolysis from trace moisture.[1][2]
Solubility 50 mg/mL (1M HCl)PBS (pH 7.[1][2]2)Water (variable)Protocol Critical: Must be dissolved in acidic/basic buffer, not neutral water.[1][2]
The "Hidden" Variable: Free Phosphate

Commercial pTyr standards often contain 0.5% – 2.0% free inorganic phosphate (


) as a manufacturing byproduct or degradation artifact.[1][2] In Malachite Green phosphatase assays , this background signal can obliterate the assay window, leading to false-negative inhibition data.[1][2]

Mechanism of Instability[1]

To handle pTyr correctly, one must understand its degradation pathway. Unlike aliphatic phosphates (pSer/pThr), the aromatic phosphate ester is susceptible to acid-catalyzed hydrolysis and phosphatase cleavage.[1][2]

Hydrolysis cluster_conditions Accelerating Factors pTyr O-Phospho-L-Tyrosine (Active Standard) Transition Hydrolysis (Acid/Phosphatase) pTyr->Transition + H2O Tyr L-Tyrosine (Insoluble Precipitate) Transition->Tyr Pi Inorganic Phosphate (High Background) Transition->Pi Factors • Neutral pH (Solubility limit) • Temperature > 4°C • Repeated Freeze-Thaw

Figure 1: The hydrolysis pathway of Phosphotyrosine.[1][2][3] Note that the breakdown product, L-Tyrosine, has significantly lower solubility in neutral aqueous buffers, often leading to visible precipitation that alters concentration.

Experimental Validation Protocols

Do not assume a commercial standard is accurate upon arrival.[1][2] Use these protocols to validate the material.

Protocol A: The "Self-Validating" Solubilization Strategy

Rationale: pTyr free acid is poorly soluble in water (approx.[1][2] 0.5 mg/mL) but highly soluble in acid or base.[1][2] Neutral pH attempts often result in micro-suspensions that cause concentration errors.[1][2]

  • Weighing: Weigh 10 mg of pTyr standard into a microcentrifuge tube.

  • Primary Solubilization: Add 100 µL of 1 M NH₄OH (Ammonium Hydroxide). Vortex until completely clear.[1][2]

    • Mechanism:[1][2] Converts free acid to the ammonium salt instantly.[1]

  • Dilution: Dilute to final volume (e.g., 10 mL) with 50 mM HEPES (pH 7.5) .

  • Verification: Check pH. It should be near neutral. If the solution turns cloudy, the concentration is too high for the pH; add more base or dilute further.

  • Aliquot & Freeze: Store at -80°C. Do not refreeze.

Protocol B: Purity Assessment via HPLC-UV

Rationale: Detects free Tyrosine impurity.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5 µm, 4.6 x 150 mm.[1][2]

  • Mobile Phase A: 0.1% TFA in Water.[1][2]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1][2]

  • Gradient: 0% B to 10% B over 15 minutes. (Tyrosine and pTyr are very polar).[1][2]

  • Detection: UV at 275 nm .[1][2]

  • Expected Result:

    • pTyr: Elutes early (approx. 2-3 min) due to the phosphate group's polarity.[1][2]

    • L-Tyr: Elutes later (approx. 5-6 min).

    • Calculation: Area(pTyr) / [Area(pTyr) + Area(Tyr)] × 100.[1][2]

Protocol C: Inorganic Phosphate Contamination Check

Rationale: Critical for Phosphatase (PTP) assay calibration.[1][2]

  • Prepare a 100 µM solution of the pTyr standard.[1][4]

  • Add 50 µL to a clear 96-well plate.

  • Add 100 µL Malachite Green Reagent (e.g., Sigma MAK307).[1][2]

  • Incubate 30 mins at RT.

  • Measure Absorbance at 620 nm.[1][2]

  • Pass Criteria: OD should be equivalent to < 2 µM Phosphate standard (i.e., < 2% free phosphate).

Application-Specific Recommendations

For Western Blot Blocking (Antibody Validation)
  • Requirement: High quantity, moderate purity.

  • Recommendation: Use Sigma P9405 or Chem-Impex .[1][2]

  • Method: Incubate the primary anti-phosphotyrosine antibody (e.g., Clone 4G10) with 1–10 mM pTyr standard for 30 mins prior to adding to the membrane.[1]

  • Success Metric: Complete disappearance of bands confirms specificity.[1][2]

For Mass Spectrometry (LC-MS/MS) Standards
  • Requirement: Highest Purity, Ammonium salt preferred (volatile).[1][2]

  • Recommendation: Cayman Chemical or specialized peptide synthesis houses (e.g., Bachem).[1][2]

  • Caution: Avoid Sodium salts (disodium pTyr) as Na+ adducts suppress ionization in electrospray sources.[1][2]

For Kinase/Phosphatase Kinetics[1][5][6][7]
  • Requirement: Precise concentration, low free phosphate.[1]

  • Recommendation: Buy Free Acid form and solubilize using Protocol A.

  • Why: Commercial "Sodium Salt" preparations often contain variable hydration states (

    
    ), making precise molarity calculations difficult without Quantitative NMR (qNMR).[1][2]
    

Decision Logic for Researchers

Use this workflow to select the correct standard and validation path.

Workflow Start Select Application App1 Antibody Blocking (Western/ELISA) Start->App1 App2 Enzyme Kinetics (PTP Assays) Start->App2 App3 Mass Spectrometry (Quantification) Start->App3 Req1 Req: Cost Effective Tol: <5% Impurity App1->Req1 Req2 Req: Low Free Pi Tol: <1% Free Pi App2->Req2 Req3 Req: No Na+ Adducts Tol: <0.5% Tyr App3->Req3 Action1 Buy Bulk Free Acid (Sigma/Chem-Impex) Req1->Action1 Req2->Action1 Action2 Validate via Malachite Green Req2->Action2 Action3 Buy Certified Ref Material or qNMR Validate Req3->Action3

Figure 2: Selection and validation workflow based on experimental intent.

References

  • Hunter, T. (1982).[1][5] Phosphotyrosine - a new protein modification.[1][2][5] Trends in Biochemical Sciences. Link[1][2]

  • Sigma-Aldrich. (n.d.).[1][2] O-Phospho-L-tyrosine Product Specification (P9405).[1][2] Link[1][2]

  • Cayman Chemical. (n.d.).[1][2][5] O-Phospho-L-Tyrosine Product Insert. Link

  • BenchChem. (2025).[1][2] Comparative Analysis: O-phospho-L-tyrosine vs. Non-Hydrolyzable Mimetics. Link[1][2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 30819, Phospho-L-tyrosine.[1][2] Link[1][2]

  • Cell Biolabs, Inc. (n.d.).[1][2] Tyrosine Assay Kit Protocol (Metabolic Assays). Link

Sources

Comparative

Comprehensive Guide: Mass Spectrometry Fragmentation &amp; Validation of Phospho-L-Tyrosine

Executive Summary Objective: To provide a scientifically rigorous framework for the validation of Phospho-L-Tyrosine (pTyr) residues using tandem mass spectrometry (MS/MS). The Challenge: While pTyr represents less than...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a scientifically rigorous framework for the validation of Phospho-L-Tyrosine (pTyr) residues using tandem mass spectrometry (MS/MS).

The Challenge: While pTyr represents less than 1% of the total eukaryotic phosphoproteome, it governs critical signaling nodes (e.g., RTKs, SRC family kinases). Validating pTyr is analytically distinct from Phospho-Serine (pSer) and Phospho-Threonine (pThr) due to the high stability of the phospho-ester bond on the aromatic ring.[1]

Core Differentiator: Unlike pSer/pThr, which are prone to neutral loss of phosphoric acid (


, -98 Da), pTyr is relatively stable under vibrational activation (CID/HCD), yielding a distinct diagnostic immonium ion at m/z 216.043 .

Mechanistic Basis of pTyr Fragmentation

To validate pTyr, one must understand the gas-phase chemistry governing its dissociation.

Stability and Neutral Loss

The phosphate group on tyrosine is attached to the phenolic oxygen. The aromatic ring stabilizes this C-O bond via resonance, making pTyr significantly more resistant to neutral loss compared to the aliphatic pSer/pThr.

  • pSer/pThr: Dominant mechanism is

    
    -elimination, resulting in the loss of 
    
    
    
    (-98 Da) and formation of dehydroalanine/dehydroaminobutyric acid.
  • pTyr: The aromatic ring prevents

    
    -elimination. The minor neutral loss pathway is the loss of 
    
    
    
    (-80 Da), leaving an unmodified tyrosine radical. However, the intact phosphate is often retained on the backbone fragments (
    
    
    and
    
    
    ions), facilitating direct site localization.
The Diagnostic Immonium Ion (m/z 216.043)

Under beam-type activation (HCD), the peptide backbone undergoes double cleavage at the N-C


 and C

-C bonds of the pTyr residue. This generates a stable, resonance-stabilized internal fragment: the phosphotyrosine immonium ion.
  • Exact Mass: 216.0426 Da[2]

  • Utility: High-confidence marker for the presence of pTyr in a spectrum, even if the backbone series is incomplete.

Comparative Analysis of Fragmentation Modes

Selecting the correct dissociation method is critical for coverage and localization.

Table 1: Fragmentation Mode Performance for pTyr Validation
FeatureCID (Collision Induced Dissociation)HCD (Higher-energy Collisional Dissociation)ETD / EThcD (Electron Transfer Dissociation)
Primary Ion Types


, internal immonium

(ETD);

(EThcD)
pTyr Stability High. Phosphate usually retained.High. Phosphate retained; generates diagnostic ions.Very High. PTMs are preserved intact.
Diagnostic Ion Rare (Low mass cutoff often excludes m/z 216).Excellent. m/z 216.043 is a dominant peak.N/A (ETD); Visible in EThcD.
Site Localization Good, but phosphate rearrangement can occur.Excellent. High sequence coverage + diagnostic ion.Superior. Best for long/highly charged peptides.
Neutral Loss Minor (-80 Da

).[1][3]
Minor (-80 Da

).
Negligible.
Recommendation Acceptable for general profiling.Preferred for routine validation.Gold Standard for complex/multi-phosphorylated peptides.

Visualizing the Signaling & Fragmentation Logic

Diagram 1: Fragmentation Pathways of Phosphotyrosine

This diagram illustrates the bifurcation between generating the diagnostic immonium ion (HCD) versus backbone sequencing ions.

pTyr_Fragmentation Precursor Precursor Ion (pTyr Peptide) Activation Vibrational Activation (HCD/CID) Precursor->Activation Backbone Backbone Cleavage (b/y ions) Activation->Backbone Major Pathway Immonium Internal Cleavage (Immonium Ion Generation) Activation->Immonium High Energy (HCD) NeutralLoss Neutral Loss (-80 Da HPO3) Activation->NeutralLoss Minor Pathway SeqCov Sequence Coverage (Site Localization) Backbone->SeqCov DiagIon Diagnostic Peak m/z 216.043 Immonium->DiagIon Ambig Ambiguous Spectra (Reduced Score) NeutralLoss->Ambig

Caption: Mechanistic bifurcation of pTyr fragmentation. HCD favors both backbone retention (green) and diagnostic immonium generation (red).

Experimental Protocol: Self-Validating Workflow

This protocol is designed to differentiate pTyr from pSer/pThr and the isobaric Sulfotyrosine (sTyr).

Step 1: Enrichment (Crucial)

pTyr is low abundance. Do not skip this.

  • Primary: Immunoprecipitation (IP) using pan-anti-pTyr antibodies (e.g., P-Tyr-100, 4G10).

  • Secondary: TiO2 or IMAC (Fe3+/Ti4+). Note: TiO2 enriches all phosphopeptides; IP is specific to pTyr.

Step 2: LC-MS/MS Acquisition (HCD Preferred)
  • Instrument: Orbitrap or Q-TOF (High Resolution is mandatory to resolve m/z 216.043 from interferences).

  • Mode: Data Dependent Acquisition (DDA).

  • Fragmentation: HCD with Stepped Collision Energy (e.g., 25, 30, 35 NCE).

    • Why Stepped? Lower energy preserves the backbone for sequencing; higher energy generates the m/z 216.043 diagnostic ion.

Step 3: Data Analysis & Validation Logic
  • Search: Set variable modification: Phospho (Y).

  • Filter: FDR < 1%.

  • Manual Validation (The "Trust" Step):

    • Check 1: Is m/z 216.043 present in the MS2 spectrum? (Strong evidence).

    • Check 2: Are there site-determining ions? Look for

      
       or 
      
      
      
      ions that include the pTyr mass shift (+79.966 Da).
    • Check 3 (Exclusion): Differentiate from Sulfotyrosine.

      • Sulfotyrosine (sTyr):[4][5] Isobaric (+79.957 Da).

      • Test: sTyr is extremely labile. In HCD/CID, it loses -80 Da almost exclusively. If the spectrum shows only neutral loss and no intact modified fragment ions, suspect Sulfation. pTyr is stable.[6][7]

Decision Tree for Method Selection

Use this logic flow to determine the optimal validation strategy for your specific sample type.

Validation_Logic Start Start: pTyr Validation SampleType Sample Complexity? Start->SampleType Simple Purified Protein / IP SampleType->Simple Low Complex Whole Lysate / Tissue SampleType->Complex High Method1 HCD (Stepped NCE) Simple->Method1 Method2 pTyr-IP + HCD Complex->Method2 CheckIsobaric Isobaric Ambiguity? (Sulfation vs Phos) Method1->CheckIsobaric Method2->CheckIsobaric Sol1 Check m/z 216.043 & Backbone Stability CheckIsobaric->Sol1 Standard Sol2 Use EThcD (Preserves labile sTyr) CheckIsobaric->Sol2 High Rigor

Caption: Decision matrix for selecting fragmentation methods based on sample complexity and isobaric ambiguity.

References

  • Steen, H., et al. (2001).[8] Detection of tyrosine phosphorylated peptides by precursor ion scanning quadrupole TOF mass spectrometry in positive ion mode. Analytical Chemistry.[8][9][10] Link

  • Molina, H., et al. (2007). Global proteomic profiling of phosphopeptides using electron transfer dissociation tandem mass spectrometry. Proceedings of the National Academy of Sciences. Link

  • Boersema, P. J., et al. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols. Link

  • Marx, H., et al. (2013). A large-scale analysis of phosphorylation site localization by electron transfer dissociation. Nature Biotechnology.[9] Link

  • Chen, G., et al. (2018).[11] Distinguishing Sulfotyrosine Containing Peptides from their Phosphotyrosine Counterparts Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry.[5][9] Link

Sources

Validation

Definitive Guide: Cross-Reactivity Assessment of Phospho-L-Tyrosine in Immunoassays

Executive Summary: The Specificity Crisis in PTM Detection Phosphorylation of tyrosine (pTyr) is a rare but potent signal, accounting for less than 1% of the total cellular phosphoproteome, yet driving the majority of on...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Specificity Crisis in PTM Detection

Phosphorylation of tyrosine (pTyr) is a rare but potent signal, accounting for less than 1% of the total cellular phosphoproteome, yet driving the majority of oncogenic signaling and receptor kinase activity. The scarcity of pTyr relative to Phospho-Serine (pSer) and Phospho-Threonine (pThr) creates a massive signal-to-noise challenge.

For researchers and drug developers, the risk is not just "background noise"—it is false discovery . An antibody that cross-reacts with pSer (which is ~1800x more abundant) will generate data artifacts that mimic drug response or pathway activation.

This guide moves beyond basic datasheet claims. We objectively compare the performance of industry-standard clones (4G10, PY20, P-Tyr-100) and provide a self-validating experimental framework to quantify cross-reactivity in your specific context.

Comparative Analysis: Pan-Specific pTyr Clones

Not all "pan-specific" antibodies are created equal. While they all target the phosphorylated phenol ring, their sensitivity to flanking amino acid sequences ("context bias") varies significantly.

Table 1: Performance Matrix of Industry-Standard pTyr Antibodies
FeatureClone 4G10 (Millipore/Upstate)Clone PY20 (Glenney/Various)Clone P-Tyr-100 (Cell Signaling Tech)Clone 27B10.4 (Cytoskeleton)
Primary Epitope Phosphate + Phenol RingPhosphate + Phenol RingPhosphate + Phenol RingPhosphate + Phenol Ring
Context Bias High. Prefers Pro/Thr/Val/Phe at -3 position.Moderate. Sensitive to positive charge at -1 position.Low. Binds largely independently of flanking sequence.Low/Moderate. Broader recognition than 4G10; better for low MW proteins.
pSer/pThr Cross-Reactivity Negligible (<1%)Negligible (<1%)Negligible (<1%)Negligible (<1%)
Sensitivity Moderate. Can miss sites without preferred flanking residues.Moderate.High. Superior performance in MS-based enrichment (P-Tyr-1000 mix).High.
Best Application Western Blot, IP (Classic)ELISA, IPMass Spec Enrichment, High-Throughput ScreeningIP, Immunofluorescence
Limitation Misses specific phosphopeptides due to steric hindrance at -1.Interference by basic residues near pTyr.High cost; often proprietary formulation.Newer clone; less historical literature data.

Expert Insight: For unbiased phosphoproteomics, P-Tyr-100 (often used in a mix like P-Tyr-1000) is currently the superior choice because it captures a wider diversity of unique phosphopeptides compared to 4G10, which shows distinct sequence preferences.[1]

Structural Mechanics of Specificity

To validate these antibodies, one must understand why they fail.

  • The Easy Target: Discriminating pTyr from unphosphorylated Tyrosine is structurally simple (addition of a bulky, charged PO4 group).

  • The Hard Target: Discriminating pTyr from pSer/pThr. All three have a phosphate group. The antibody must recognize the depth of the phosphate relative to the backbone (Tyrosine's phenol ring acts as a spacer).

  • The Hidden Trap (Context Dependence): Antibodies raised against KLH-conjugated phosphopeptides often develop affinity for the linker amino acids (e.g., Glycine/Alanine spacers) rather than the pTyr alone.

Visualization: Structural Discrimination Logic

The following diagram illustrates the decision matrix an antibody "makes" when encountering an epitope.

SpecificityLogic Antigen Target Antigen Phosphate Phosphate Group Present? Antigen->Phosphate Spacer Phenol Ring Spacer? Phosphate->Spacer Yes NoBind_Unphos NO BINDING (Unphosphorylated) Phosphate->NoBind_Unphos No Context Flanking Sequence Check Spacer->Context Yes (Tyr) NoBind_pSerThr NO BINDING (pSer/pThr Exclusion) Spacer->NoBind_pSerThr No (Ser/Thr) Bind SPECIFIC BINDING (True Positive) Context->Bind Compatible WeakBind WEAK/NO BINDING (Context Mismatch) Context->WeakBind Steric Hindrance

Caption: Logical flow of antibody recognition. High-quality pTyr antibodies must pass the "Spacer" check to exclude pSer/pThr and minimize "Context" dependence.

Experimental Protocol: The Self-Validating System

Do not rely on the vendor's datasheet. Perform a Peptide Competition Assay to validate the antibody in your specific matrix.

Protocol A: Competitive ELISA (The Gold Standard)

This assay quantifies the affinity difference between the target (pTyr) and potential cross-reactants (pSer/pThr).

Materials:

  • pTyr-BSA conjugate (Coating Antigen).

  • Free Phosphotyrosine, Phosphoserine, and Phosphothreonine (Inhibitors).

  • Primary Antibody (e.g., 4G10 or P-Tyr-100).

Methodology:

  • Coat: Adsorb pTyr-BSA (1 µg/mL) onto a 96-well ELISA plate overnight at 4°C. Wash 3x.

  • Block: Add 3% BSA/TBS-T for 1 hour to block non-specific sites.

  • Competition (The Critical Step):

    • Prepare serial dilutions of the Primary Antibody. Determine the EC50 concentration (linear range).

    • In separate tubes, pre-incubate the EC50 concentration of antibody with increasing concentrations (0, 0.1, 1, 10, 40 mM) of free inhibitor:

      • Tube A: Free pTyr (Positive Control - Signal should vanish).

      • Tube B: Free pSer (Negative Control - Signal should remain).

      • Tube C: Free pThr (Negative Control - Signal should remain).

    • Incubate mixtures for 30 mins at Room Temp.

  • Transfer: Add the antibody-inhibitor mixtures to the coated plate. Incubate 1 hour.

  • Detect: Wash 3x. Add HRP-conjugated secondary antibody. Develop with TMB substrate.[2][3]

Interpretation:

  • Valid: pTyr shows a dose-dependent signal drop (IC50 < 1 mM). pSer/pThr lines remain flat (horizontal) up to 40 mM.

  • Invalid: pSer or pThr shows >20% signal reduction at high concentrations.

Protocol B: Western Blot Inhibition (Qualitative Check)

Use this for quick validation of new antibody lots.

  • Sample: Lysate from Pervanadate-treated cells (e.g., Jurkat or A431 + 100 µM Pervanadate for 10 min). This maximizes pTyr signal.

  • Blot: Run duplicate lanes of the lysate. Transfer to Nitrocellulose.

  • Incubation:

    • Blot A: Incubate with Primary Antibody alone.

    • Blot B: Incubate with Primary Antibody + 20 mM Free Phosphotyrosine .

    • Blot C: Incubate with Primary Antibody + 20 mM Free Phosphoserine .

  • Result:

    • Blot A: Strong multi-band signal (ladder effect).

    • Blot B: Complete loss of signal (Blank).

    • Blot C: Identical signal to Blot A.

Visualizing the Validation Workflow

The following workflow ensures that every result is double-checked against a control, preventing false positives caused by non-specific binding.

ValidationWorkflow Lysate Pervanadate Lysate (High pTyr) WB1 WB Lane 1 (No Inhibitor) Lysate->WB1 WB2 WB Lane 2 (pTyr Blocked) Lysate->WB2 WB3 WB Lane 3 (pSer Blocked) Lysate->WB3 Ab Test Antibody Mix1 Mix & Incubate Ab->Mix1 Mix2 Mix & Incubate Ab->Mix2 Mix3 Mix & Incubate Ab->Mix3 Inhib_pTyr Inhibitor: Free pTyr (20mM) Inhib_pTyr->Mix2 Inhib_pSer Inhibitor: Free pSer (20mM) Inhib_pSer->Mix3 Mix1->WB1 Mix2->WB2 Mix3->WB3 Result1 Signal: HIGH WB1->Result1 Result2 Signal: NONE (Specific) WB2->Result2 Result3 Signal: HIGH (No Cross-Rx) WB3->Result3 Ideal Fail Signal: REDUCED (Cross-Reactive!) WB3->Fail Failure

Caption: Western Blot Inhibition Workflow. Lane 2 proves the antibody binds pTyr. Lane 3 proves it ignores pSer.

References

  • Glenney, J. R., Zokas, L., & Kamps, M. P. (1988). Monoclonal antibodies to phosphotyrosine.[4] Journal of Immunological Methods, 109(2), 277–285.[4]

  • Tinti, M., et al. (2012). The 4G10, pY20 and p-TYR-100 antibody specificity: profiling by peptide microarrays. New Biotechnology, 29(5), 571-577.[5]

  • Cell Signaling Technology. Phospho-Tyrosine Mouse mAb (P-Tyr-100) Datasheet & Validation. [4]

  • Cytoskeleton, Inc. Comparison of Phosphotyrosine Antibodies 27B10.4 and 4G10.[5]

  • Thermo Fisher Scientific. Phospho-specific ELISA Protocol and Antibody Validation.

Sources

Comparative

Benchmarking Phospho-L-Tyrosine Stability: A Comparative Guide to Phospho-Amino Acids

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide Protein phosphorylation is the most ubiquitous post-translational modificatio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Protein phosphorylation is the most ubiquitous post-translational modification (PTM) in eukaryotic signaling. While Phospho-L-Serine (pSer) and Phospho-L-Threonine (pThr) comprise over 98% of the canonical phosphoproteome, Phospho-L-Tyrosine (pTyr) plays a disproportionately critical role in receptor tyrosine kinase (RTK) signaling and oncogenesis.

Benchmarking the chemical and thermodynamic stability of pTyr against other phospho-amino acids is essential for designing robust phosphoproteomics workflows, developing kinase assays, and synthesizing stable peptide mimetics. This guide provides an objective, data-driven comparison of phospho-amino acid stability, explaining the underlying chemical causality and providing field-proven protocols for their isolation and analysis.

Mechanistic Basis of Phospho-Amino Acid Stability

The stability of a phosphorylated residue is entirely dictated by the nature of its chemical linkage. At physiological pH (neutral), phosphate monoesters are exceptionally stable, exhibiting an uncatalyzed hydrolysis half-life of approximately 1 trillion years[1]. This extreme thermodynamic stability ensures that cellular signaling is strictly regulated by enzymatic catalysts (kinases and phosphatases) rather than spontaneous degradation.

However, under extreme pH conditions used in sample preparation and biochemical assays, the structural differences between these amino acids become highly apparent:

  • Phospho-L-Tyrosine (Aryl Phosphate): The phosphate group in pTyr is attached to a phenolic aromatic ring. Because the aromatic ring lacks an

    
    -proton, pTyr cannot undergo 
    
    
    
    -elimination
    . This renders pTyr exceptionally stable under highly basic (alkali) conditions[2]. In strong acidic conditions, the aryl phosphate undergoes moderate hydrolysis.
  • Phospho-L-Serine & Phospho-L-Threonine (Alkyl Phosphates): The phosphate groups are attached to aliphatic side chains. Crucially, these structures possess an

    
    -proton adjacent to the phosphate leaving group. Under basic conditions, hydroxide ions abstract this proton, triggering rapid 
    
    
    
    -elimination to form dehydroalanine (from pSer) or
    
    
    -aminobutyric acid (from pThr)[3]. Conversely, they are highly resistant to acid hydrolysis.
  • Phospho-L-Histidine (Phosphoramidate): Unlike O-linked phosphates, pHis features a P–N bond. The nitrogen atom is easily protonated in mildly acidic environments, turning it into an excellent leaving group. Consequently, pHis is notoriously acid-labile[4].

G PhosphoAmino Phospho-Amino Acids pTyr Phospho-L-Tyrosine (Aryl Phosphate) PhosphoAmino->pTyr pSerThr Phospho-Ser/Thr (Alkyl Phosphate) PhosphoAmino->pSerThr pHis Phospho-Histidine (Phosphoramidate) PhosphoAmino->pHis BaseStable Stable in Alkali (No β-elimination) pTyr->BaseStable High pH (>10) AcidModerate Moderate Acid Stability (t½ ≈ 5h) pTyr->AcidModerate Low pH (1M HCl) BaseLabile Labile in Alkali (β-elimination) pSerThr->BaseLabile High pH (>10) AcidHigh High Acid Stability (t½ ≈ 18h) pSerThr->AcidHigh Low pH (1M HCl) AcidLabile Highly Acid Labile (t½ < 30s) pHis->AcidLabile Low pH (<6)

Caption: Chemical stability profiles of phospho-amino acids under acidic and basic conditions.

Quantitative Stability Benchmarks

The following table summarizes the half-lives and degradation profiles of key phospho-amino acids under standardized stress conditions.

Phospho-Amino AcidLinkage TypeAcid Stability (

in 1M HCl at 100°C)
Alkali Stability (1M NaOH/KOH at 55°C)Primary Degradation Mechanism
Phospho-L-Tyrosine (pTyr) Aryl O-Phosphate~5 hours[4]Highly Stable Acid-catalyzed hydrolysis
Phospho-L-Serine (pSer) Alkyl O-Phosphate~18 hours[4]Highly LabileBase-catalyzed

-elimination
Phospho-L-Threonine (pThr) Alkyl O-Phosphate~18 hours[4]Highly LabileBase-catalyzed

-elimination
Phospho-L-Histidine (pHis) Phosphoramidate (P-N)18–25 seconds[4]StableAcid-catalyzed P-N bond cleavage

Experimental Workflows Exploiting Differential Stability

Understanding these stability differentials allows researchers to design self-validating experimental systems to isolate specific phosphorylation events.

Protocol A: Alkali-Treatment Assay for pTyr Enrichment

Because pSer and pThr vastly outnumber pTyr in cellular lysates, detecting pTyr can be challenging due to high background noise. In 1981, Cooper and Hunter pioneered a technique exploiting the alkali stability of pTyr to selectively degrade pSer/pThr signals, leaving only pTyr intact[2].

Step-by-Step Methodology:

  • Separation: Resolve the radiolabeled or complex protein lysate using standard SDS-PAGE.

  • Transfer: Transfer the proteins from the gel to a PVDF membrane (Nitrocellulose is not recommended as it degrades in strong base).

  • Alkali Incubation: Submerge the PVDF membrane in a solution of 1 M KOH at 55°C for 2 hours.

    • Causality Check: During this step, the hydroxide ions abstract the

      
      -protons from pSer and pThr, causing 
      
      
      
      -elimination and the loss of the phosphate group. pTyr, lacking this proton, remains phosphorylated.
  • Neutralization: Wash the membrane 3 times in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to neutralize the pH.

  • Detection: Proceed with standard Western blotting using anti-pTyr antibodies (e.g., 4G10 or PY20) or autoradiography.

Workflow Sample Mixed Phosphoproteins (pTyr, pSer, pThr) Alkali Alkali Treatment (1M KOH, 55°C, 2h) Sample->Alkali Hydrolysis Base Hydrolysis (β-elimination) Alkali->Hydrolysis pSer / pThr Enrichment pTyr Enrichment (Resistant to Base) Alkali->Enrichment pTyr Analysis Western Blot / MS Enrichment->Analysis

Caption: Workflow for pTyr enrichment exploiting its unique resistance to alkali-induced hydrolysis.

Protocol B: Partial Acid Hydrolysis for Phospho-Amino Acid Analysis (PAA)

To definitively identify which amino acid is phosphorylated on a purified protein, researchers use partial acid hydrolysis followed by 2D Thin Layer Chromatography (2D-TLC).

Step-by-Step Methodology:

  • Protein Isolation: Excise the target radiolabeled protein band from an SDS-PAGE gel and wash with 50% methanol to remove SDS.

  • Acid Hydrolysis: Submerge the gel piece in 6 M HCl and incubate at 110°C for 60 minutes.

    • Causality Check: 6M HCl at 110°C is sufficient to cleave peptide bonds (hydrolyzing the protein into individual amino acids). Because pTyr has a half-life of ~5 hours in 1M HCl[4], a 60-minute incubation in 6M HCl represents a calculated "sweet spot"—it is long enough to break peptide bonds but short enough to prevent the complete hydrolysis of the pTyr phosphate ester bond.

  • Lyophilization: Speed-vac the sample to complete dryness to remove all residual HCl.

  • Reconstitution: Dissolve the dried amino acids in pH 1.9 buffer containing non-radioactive pSer, pThr, and pTyr standards.

  • 2D-TLC Separation: Spot the sample onto a cellulose TLC plate. Run the first dimension via electrophoresis at pH 1.9, and the second dimension at pH 3.5. Visualize via autoradiography and ninhydrin staining to align the radioactive spots with the cold standards.

Summary for Drug Development Professionals

When designing kinase inhibitors or phosphopeptide-based therapeutics, the chemical lability of the phosphate group must be factored into formulation and assay design.

  • Assay Buffers: Avoid basic buffers (pH > 8.5) when storing pSer/pThr peptides to prevent

    
    -elimination.
    
  • Storage: pTyr peptides are generally more robust across a wider pH range during long-term storage but remain susceptible to specific Protein Tyrosine Phosphatases (PTPs) in unclarified biological matrices.

  • Mimetics: To bypass enzymatic and chemical hydrolysis entirely, drug developers often replace the bridging oxygen of pTyr with a methylene group (

    
    ) or a difluoromethylene group (
    
    
    
    ), creating non-hydrolyzable phosphonate mimetics that retain the highly stable aryl architecture.

References

  • Use of a Semisynthetic Epitope to Probe Histidine Kinase Activity and Regulation. PubMed Central (NIH). Available at:[Link]

  • What pathogens have taught us about posttranslational modifications. PubMed Central (NIH). Available at:[Link]

  • Chemical Pyrophosphorylation of Functionally Diverse Peptides. ACS Publications. Available at:[Link]

  • Conservative Tryptophan Mutations in Protein Tyrosine Phosphatase PTP1B and its Effect on Catalytic Rate and Chemical Reaction. DigitalCommons@USU. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Phospho-L-Tyrosine Disodium Salt proper disposal procedures

This guide outlines the proper disposal procedures for Phospho-L-Tyrosine Disodium Salt , designed for researchers and drug development professionals operating under GLP/GMP or standard laboratory safety protocols.[1] Ex...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for Phospho-L-Tyrosine Disodium Salt , designed for researchers and drug development professionals operating under GLP/GMP or standard laboratory safety protocols.[1]

Executive Summary

While Phospho-L-Tyrosine Disodium Salt is generally classified as non-hazardous according to GHS and OSHA standards, it is an organic phosphate.[1] Indiscriminate disposal (e.g., drain flushing) can contribute to environmental eutrophication.[1] Therefore, the Zero Discharge method—collecting and incinerating via a licensed waste contractor—is the recommended best practice for industrial and research applications.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of the waste dictates the disposal stream. The "Disodium" salt form significantly increases water solubility compared to the free acid, altering how spills and liquid waste should be managed.

PropertySpecificationOperational Implication
Chemical Name Phospho-L-Tyrosine Disodium SaltIdentify correctly on waste tags.
CAS Number 1610350-91-8 (varies by hydration)Use for waste profiling/manifests.[1]
Solubility High (Water)Spills spread rapidly in wet areas; easily cleaned with water.[1]
Reactivity Stable; Incompatible with Strong OxidizersDo not mix with nitric acid or perchlorates in waste streams.[1]
Environmental Contains PhosphorusPotential eutrophication risk; avoid drain disposal.

Waste Segregation Logic

Effective disposal begins at the bench. Segregating waste streams reduces disposal costs and prevents cross-contamination.[1]

The Golden Rule: Never mix this substance with oxidizing acids or halogenated solvents unless explicitly instructed by your EHS officer.[1]

Disposal_Logic Start Waste Generation Source Type Determine Physical State Start->Type Solid Solid Waste (Powder/Crystals) Type->Solid Liquid Liquid Waste (Stock Solutions/Media) Type->Liquid Debris Contaminated Debris (Gloves, Weigh Boats) Type->Debris Solid_Action Segregate into Solid Chemical Waste Container Solid->Solid_Action Liquid_Conc Is Concentration > 10 mM? Liquid->Liquid_Conc Debris_Action Dispose in Lab Trash (Non-Haz) or Chem Waste (If Heavily Soiled) Debris->Debris_Action Liquid_High Collect in Aqueous Waste Carboy Liquid_Conc->Liquid_High Yes Liquid_Low Check Local EHS: Drain Disposal Permissible? Liquid_Conc->Liquid_Low No (Trace/Buffer) Drain_Yes Flush with Excess Water (Sanitary Sewer) Liquid_Low->Drain_Yes Approved Drain_No Default to Aqueous Waste Carboy Liquid_Low->Drain_No Not Approved / Unsure

Figure 1: Decision matrix for segregating Phospho-L-Tyrosine Disodium Salt waste streams based on physical state and concentration.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired stock powder, spilled solids, or excess weighing material.[1][2]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid chemical waste drum.[1]

  • Labeling: Affix a hazardous waste tag. Even if "Non-Hazardous," label clearly as:

    • Content: "Phospho-L-Tyrosine Disodium Salt (Solid)"[1][3][4]

    • Hazard Checkbox: "Non-Regulated" or "Irritant" (depending on facility protocol).[1]

  • Transfer: Transfer powder carefully to avoid dust generation.[1] If dust is visible, perform transfer inside a fume hood.[1]

  • Disposal Path: Hand over to EHS for incineration . High-temperature incineration equipped with scrubbers is the standard method to mineralize the organic backbone and capture phosphate residues.[1]

Protocol B: Liquid Waste (Aqueous Solutions)

Applicability: Stock solutions, cell culture media additives.[1]

  • Compatibility Check: Ensure the collection carboy does not contain strong oxidizers (e.g., Chromic acid, Nitric acid).[1] Phospho-L-Tyrosine is an organic reductant and can react exothermically with strong oxidizers.[1]

  • Collection: Pour into a designated "Aqueous Non-Halogenated Waste" carboy.

    • Note: If the solution contains organic solvents (e.g., DMSO used for stock preparation), it must go into the "Solvent/Organic Waste" stream.[1]

  • pH Adjustment (Optional): If your facility requires neutral pH for waste pickup, the disodium salt is naturally close to neutral/slightly basic.[1] Measure and adjust to pH 6–9 if necessary using dilute HCl or NaOH.

  • Disposal Path: Off-site treatment (wastewater treatment or incineration) via licensed contractor.[1]

Protocol C: Spill Cleanup (Immediate Action)

Applicability: Benchtop spills.[1]

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. Respiratory protection (N95) is recommended if dealing with fine powder to prevent inhalation irritation.[1]

  • Containment:

    • Solid Spill: Do not dry sweep if dust is generated.[1] Cover with wet paper towels to dampen, then scoop into a waste bag.[1]

    • Liquid Spill: Absorb with inert material (vermiculite or chem-pads).[1]

  • Decontamination: Wipe the surface with water (the salt is highly soluble) followed by 70% ethanol to remove sticky residues.[1]

  • Disposal: Place all cleanup materials into the Solid Chemical Waste container.

Regulatory & Environmental Compliance

  • US EPA (RCRA): Phospho-L-Tyrosine Disodium Salt is not a P-listed or U-listed acute hazardous waste.[1] However, under the "Cradle-to-Grave" responsibility, you must ensure it does not create a characteristic hazard (e.g., reactivity) when mixed with other wastes.[1][5]

  • European Waste Catalogue (EWC): Typically classified under 16 05 09 (discarded chemicals other than those mentioned in 16 05 06, 16 05 07, or 16 05 08).[1]

  • Ecological Impact: As a phosphate source, bulk release into waterways can violate local effluent limits regarding Total Phosphorus (TP).[1] Always prioritize waste collection over drain disposal.

References

  • Merck Millipore. (2025).[1] Safety Data Sheet: Phospho-L-Tyrosine Disodium Salt. Retrieved from [1]

  • DC Fine Chemicals. (2024).[1][3] Safety Data Sheet: 124550 - Phospho-L-tyrosine disodium salt.[1][3] Retrieved from

  • Santa Cruz Biotechnology. (2018).[1][6] O-Phospho-L-tyrosine Safety Data Sheet. Retrieved from [1]

  • Indiana University. (n.d.).[1] In-Lab Disposal Methods: Waste Management Guide. Retrieved from [1]

  • University of Wollongong. (2018). Laboratory Waste Disposal Guidelines. Retrieved from [1]

Sources

Handling

Personal protective equipment for handling Phospho-L-Tyrosine Disodium Salt

Executive Summary & Risk Context The Dual-Threat of Bioactive Powders While Phospho-L-Tyrosine Disodium Salt (PTyr) is often classified as "Non-Hazardous" under GHS criteria (Regulation EC No 1272/2008), treating it as b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

The Dual-Threat of Bioactive Powders While Phospho-L-Tyrosine Disodium Salt (PTyr) is often classified as "Non-Hazardous" under GHS criteria (Regulation EC No 1272/2008), treating it as benign is a critical operational error.[1] As a tyrosine phosphatase inhibitor, this compound is bioactive .[1] Inhalation of dust allows direct entry into the bloodstream via the lung mucosa, potentially affecting endogenous signaling pathways.

Furthermore, the primary risk in handling PTyr is often not to the scientist, but to the integrity of the experiment . This salt is hygroscopic .[1] Improper PPE or handling environments will introduce moisture, hydrolyzing the phosphate ester bond and rendering the compound useless for kinase assays or cell culture media formulation.

This guide prioritizes two goals:

  • Bio-Containment: Preventing inhalation of bioactive dust.

  • Sample Integrity: Preventing moisture and nuclease contamination from the operator.

Hazard Profile & Technical Specifications
PropertySpecificationOperational Implication
CAS Number 1610350-91-8Use for specific SDS verification.
Physical State Crystalline PowderHigh risk of electrostatic dispersion (dusting).[1]
Bioactivity Phosphatase InhibitorTreat as a pharmacological agent; avoid mucosal contact.[1]
Stability Hygroscopic CRITICAL: Must be protected from ambient humidity.[1]
Storage +2°C to +8°CCold chain maintenance is required.[1]
Solubility Water (~50-70 g/L)Dissolves readily but may clump if added too fast.[1]
Personal Protective Equipment (PPE) Matrix

This protocol uses a Task-Based Risk Assessment approach.[1] PPE requirements escalate based on the potential for aerosolization.

Tier 1: General Laboratory Entry (Low Risk)

For observation, equipment setup, or sealed container transport.[1]

  • Body: Standard cotton/poly lab coat (buttoned).

  • Eyes: ANSI Z87.1 Safety Glasses with side shields.[1]

  • Feet: Closed-toe shoes (impermeable material preferred).[1]

Tier 2: Active Handling (High Risk)

For weighing, solubilizing, or transferring open powder.[1]

ZonePPE RequirementScientific Rationale
Respiratory N95/P95 Respirator (if outside hood) OR Fume Hood (Preferred)Prevents inhalation of bioactive dust.[1] The salt is fine and easily lofted by air currents.
Hand (Primary) Nitrile Gloves (Min 0.11mm thickness)Nitrile offers superior chemical resistance compared to latex.[1]
Hand (Secondary) Double Glove Technique Why? The outer glove handles the spatula/weigh boat and is discarded immediately if contaminated to prevent spreading dust to the balance or fridge handle.[1]
Eyes Chemical Splash Goggles Required if working with large liquid volumes (>500mL) where splash risk exists; otherwise, safety glasses are sufficient.[1]
Skin Cuff Taping (Optional but Recommended)Taping glove cuffs to the lab coat prevents powder from settling on wrists, a common contact dermatitis site.[1]
Operational Workflow: The "Dry-Chain" Protocol

Objective: Move from storage to solution without introducing moisture.[1]

G cluster_0 Storage Zone cluster_1 Handling Zone (Fume Hood) Storage Cold Storage (+2 to +8°C) Equilibration Thermal Equilibration (20-30 mins) Storage->Equilibration Remove container Weighing Weighing (Anti-Static Gun) Equilibration->Weighing Only open at Room Temp (Prevents Condensation) Solubilization Dissolution (Add Powder to Water) Weighing->Solubilization Slow addition Use Experimental Use (Cell Culture/Assay) Solubilization->Use Filter Sterilize (0.22µm)

Figure 1: The "Dry-Chain" workflow. Critical Step: Thermal Equilibration prevents condensation from forming inside the cold bottle when opened in humid room air.[1]

Detailed Protocol Steps:
  • Thermal Equilibration (The Most Skipped Step):

    • Remove the PTyr container from the refrigerator.

    • WAIT 20-30 minutes before opening.

    • Mechanism:[1][2] If you open a cold bottle in a warm lab, atmospheric moisture immediately condenses on the powder. This initiates hydrolysis. The bottle must be at room temperature before the seal is broken.

  • Anti-Static Weighing:

    • Use an anti-static gun or ionizer if available. Amino acid salts are prone to static charge, causing them to "jump" off the spatula.

    • Self-Validating Check: If powder clings to the side of the plastic weigh boat, static is present. Discharge before proceeding to ensure accurate mass measurement.

  • Solubilization Logic:

    • Rule: Add Powder to Water, not Water to Powder.

    • Adding water to a pile of hygroscopic powder creates a "gummy" clump that is difficult to dissolve. Dusting the powder slowly into a stirring vortex ensures rapid hydration.

Waste Disposal & Decontamination[1][5][6][7][8][9]

Environmental Compliance: Although PTyr is biodegradable, laboratory chemical waste should never be poured down the drain unless explicitly authorized by your facility's EHS officer.

  • Solid Waste: Dispose of contaminated weigh boats, gloves, and paper towels in the Solid Hazardous Waste bin (often labeled for "Lab Debris").[1]

  • Liquid Waste: Collect unused stock solutions in a container labeled "Non-Halogenated Organic Aqueous Waste." [1]

  • Spill Cleanup:

    • Dry Spill: Do not wipe with a wet cloth initially (this creates a sticky mess).[1] Sweep gently or use a HEPA vacuum.

    • Wet Clean: After bulk removal, wipe the surface with 70% Ethanol or water to remove residue.

Emergency Procedures
  • Inhalation: Move to fresh air immediately. The salt may cause temporary coughing or respiratory irritation.

  • Eye Contact: Rinse with water for 15 minutes.[1][3] Remove contact lenses if present.

  • Skin Contact: Wash with soap and water.[1][4][3] If irritation persists (rare), seek medical attention.

References
  • PubChem. (2023). Compound Summary: O-Phosphotyrosine.[1] National Library of Medicine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. Retrieved from [Link][1]

Sources

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